molecular formula C20H26O3 B191898 Momilactone A CAS No. 51415-07-7

Momilactone A

Numéro de catalogue: B191898
Numéro CAS: 51415-07-7
Poids moléculaire: 314.4 g/mol
Clé InChI: MPHXYQVSOFGNEN-JGHPTVLTSA-N
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Description

Momilactone A is a pimarane diterpenoid and a diterpene lactone.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

51415-07-7

Formule moléculaire

C20H26O3

Poids moléculaire

314.4 g/mol

Nom IUPAC

(1R,2R,5R,9R,12R,16R)-5-ethenyl-1,5,12-trimethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-ene-11,13-dione

InChI

InChI=1S/C20H26O3/c1-5-18(2)8-6-13-12(11-18)10-14-16-19(13,3)9-7-15(21)20(16,4)17(22)23-14/h5,10,13-14,16H,1,6-9,11H2,2-4H3/t13-,14-,16-,18-,19-,20+/m1/s1

Clé InChI

MPHXYQVSOFGNEN-JGHPTVLTSA-N

SMILES

CC1(CCC2C(=CC3C4C2(CCC(=O)C4(C(=O)O3)C)C)C1)C=C

SMILES isomérique

C[C@]1(CC[C@@H]2C(=C[C@@H]3[C@@H]4[C@@]2(CCC(=O)[C@@]4(C(=O)O3)C)C)C1)C=C

SMILES canonique

CC1(CCC2C(=CC3C4C2(CCC(=O)C4(C(=O)O3)C)C)C1)C=C

melting_point

235-236°C

Description physique

Solid

Synonymes

momilactone A

Origine du produit

United States

Foundational & Exploratory

Momilactone A discovery and natural sources

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Natural Sources of Momilactone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a labdane-related diterpenoid that has garnered significant attention in the scientific community for its diverse biological activities, including potent allelopathic, phytoalexin, and pharmacological properties.[1][2][3] First isolated in 1973, this molecule has since been the subject of extensive research to understand its natural distribution, biosynthesis, and potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and the experimental methodologies employed in its isolation and characterization.

Discovery of this compound

This compound was first discovered in 1973 by a team of Japanese scientists led by T. Kato.[1][4][5][6] The compound was isolated from the husks of rice (Oryza sativa L. var. Koshihikari).[4][6] The name "momilactone" is derived from the Japanese word "momi," which translates to rice husk, reflecting its origin.[4][6] Concurrently, Momilactone B was also isolated and identified from the same source.[1][6] These compounds were initially identified as potent inhibitors of plant germination and growth.[6] Subsequent research revealed their roles as phytoalexins, substances produced by plants to defend against pathogenic microorganisms.[1][3]

Natural Sources of this compound

Initially discovered in rice, this compound has since been identified in a limited but diverse range of plant species, from staple food crops to bryophytes.

Rice (Oryza sativa)

The primary and most well-documented source of this compound is the rice plant (Oryza sativa).[4] It is found in various parts of the plant, including:

  • Husks: The original source of isolation.[1][2][4]

  • Leaves and Straw: Accumulates in vegetative tissues.[1][2][4]

  • Roots and Root Exudates: Secreted into the rhizosphere, contributing to its allelopathic effects.[1][5][7]

  • Grains and Bran: Found in smaller quantities.[4]

This compound concentrations can vary significantly between different rice cultivars (e.g., Japonica varieties often have higher levels than Indica varieties) and at different growth stages, with levels often peaking around the heading stage.[2][4] Its production is also induced by various biotic and abiotic stressors, such as fungal infection, UV radiation, and heavy metal exposure.[3][4]

Moss Species

In a significant discovery that expanded the known distribution of momilactones, these compounds were identified in bryophytes for the first time. The primary moss species known to produce this compound are:

  • Hypnum plumaeforme (now often referred to as Calohypnum plumiforme): This was the first moss species from which this compound and B were isolated.[8][9][10][11]

  • Pseudoleskeella papillosa [4][6]

The discovery of momilactones in mosses, which are phylogenetically distant from rice, suggests a convergent evolution of their biosynthetic pathways.[8][12] In mosses, momilactones are thought to play a crucial role in allelopathy, helping them compete with other plants.[8][9][10]

Other Plant Species

While rice and certain mosses are the most confirmed sources, compounds structurally related to momilactones, specifically (9β-H)-pimaranes, have been reported in a few other flowering plant genera, including Icacina, Casimirella, and Annona.[6] However, the presence of this compound itself in these species is less documented.

Quantitative Data on this compound Content

The yield and concentration of this compound vary widely depending on the source, extraction method, and environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Yield of Purified this compound from Natural Sources

Natural SourceStarting Material (kg)Yield of this compound (mg)Reference
Oryza sativa var. Koshihikari (husks)200150Kato et al., 1973[4]
Oryza sativa var. Koshihikari (husks)30350Quan et al., 2018[13]
Oryza sativa (husks)752Quan et al., 2019[14]
Hypnum plumaeforme (whole plant)18.4Nozaki et al., 2007[8][9][10]

Table 2: Concentration of this compound in Various Plant Tissues

Plant SpeciesTissueConcentration (µg/g Dry Weight unless specified)Reference
Oryza sativaStraw4.5Kato-Noguchi, 2023[1]
Oryza sativaHusks4.9Kato-Noguchi, 2023[1]
Oryza sativa (80-day-old plants)Whole Plant140Kato-Noguchi, 2023[1]
Oryza sativaHusks16.44 ± 0.09Quan et al., 2019[15]
Hypnum plumaeformeWhole Plant2.13Li et al., 2020[4]
Pseudoleskeella papillosaAerial Parts11.52Liu et al., 2012[4]

Experimental Protocols

The isolation and purification of this compound from natural sources typically involve solvent extraction followed by various chromatographic techniques.

General Isolation Protocol from Rice Husks
  • Preparation of Plant Material: Dried rice husks are finely ground to a powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered husks are immersed in an organic solvent, typically methanol (B129727) or ethyl acetate (B1210297), for an extended period (e.g., 2 weeks) at room temperature.[4][13] The resulting mixture is then filtered to separate the crude extract from the solid plant material.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned successively with different organic solvents of increasing polarity, such as hexane (B92381) and ethyl acetate.[4] The this compound-containing fraction (usually the ethyl acetate fraction) is collected.

  • Column Chromatography: The active fraction is subjected to column chromatography for purification. Common stationary phases include silica (B1680970) gel and Sephadex LH-20.[7]

    • Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a solvent gradient, often a mixture of hexane, ethyl acetate, and methanol.[4] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column, eluting with a solvent such as methanol.

  • Final Purification: Fractions containing this compound are combined and may be subjected to further purification steps, such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

  • Structure Elucidation and Confirmation: The identity and purity of the isolated this compound are confirmed using various analytical techniques, including:

    • Mass Spectrometry (MS)

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)[14]

    • Comparison with authentic standards via HPLC and TLC.[8]

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound in rice begins with geranylgeranyl diphosphate (B83284) (GGDP) and involves a series of enzymatic reactions. The core genes for this pathway are located in a biosynthetic gene cluster on chromosome 4.[1][5]

MomilactoneA_Biosynthesis cluster_enzymes Key Enzymes in Rice GGDP Geranylgeranyl diphosphate (GGDP) synCDP syn-Copalyl diphosphate GGDP->synCDP CPS4 synPimara syn-Pimara-7,15-diene synCDP->synPimara KSL4 Intermediate1 Oxidized Intermediates synPimara->Intermediate1 CYP99A3 (P450) MA This compound Intermediate1->MA MAS CPS4_desc CPS4: syn-Copalyl diphosphate synthase 4 KSL4_desc KSL4: Kaurene synthase-like 4 CYP99A3_desc CYP99A3: Cytochrome P450 monooxygenase MAS_desc MAS: this compound synthase

Caption: Biosynthetic pathway of this compound in rice.

General Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the extraction and purification of this compound from plant material.

Momilactone_Isolation_Workflow Start Dried & Ground Plant Material (e.g., Rice Husks) Extraction Solvent Extraction (Methanol or Ethyl Acetate) Start->Extraction Partitioning Liquid-Liquid Partitioning (Hexane/EtOAc/Water) Extraction->Partitioning CrudeExtract Crude EtOAc Fraction Partitioning->CrudeExtract ColumnChrom Column Chromatography (Silica Gel) CrudeExtract->ColumnChrom Fractionation Fraction Collection & TLC Analysis ColumnChrom->Fractionation Purification Further Purification (Sephadex LH-20 / Prep-HPLC) Fractionation->Purification FinalProduct Pure this compound Purification->FinalProduct Analysis Structural Analysis (NMR, MS) FinalProduct->Analysis

References

An In-depth Technical Guide on the Chemical Structure of Momilactone A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Momilactone A is a naturally occurring diterpenoid first isolated from the husks of rice (Oryza sativa).[1][2] It belongs to the labdane-related diterpenoid family and is a key phytoalexin, a class of antimicrobial compounds produced by plants to defend against pathogens like the rice blast fungus, Magnaporthe oryzae.[2][3] Beyond its role in pathogen defense, this compound exhibits potent allelopathic properties, inhibiting the germination and growth of neighboring plants.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, experimental protocols for isolation and characterization, and the biosynthetic pathway of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Structure and Identity

This compound is characterized by a unique and complex tetracyclic structure based on a 9β-H-pimarane skeleton.[4][5] This skeleton features a trans-syn-cis ring fusion, which presents a significant challenge for chemical synthesis.[5] Key functional groups include a γ-lactone ring, a ketone, and a vinyl group. The absolute stereochemistry, particularly the β-orientation of the hydrogen at the C-9 position, was definitively confirmed through X-ray single-crystal diffraction analysis.[4][5]

Table 1: Chemical Identifiers for this compound

Identifier Value Reference(s)
IUPAC Name (1R,2R,5R,9R,12R,16R)-5-ethenyl-1,5,12-trimethyl-10-oxatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadec-7-ene-11,13-dione [3][6][7]
Synonym 3-oxo-9β-pimara-7,15-dien-19,6β-olide [7]
CAS Number 51415-07-7 [3][7][8]
Molecular Formula C₂₀H₂₆O₃ [6][7][8]
InChIKey MPHXYQVSOFGNEN-JGHPTVLTSA-N [3][6]

| SMILES | C=C[C@]1(C)CC[C@]2([H])C(=C[C@]3([H])[C@]4([H])[C@]2(C)CCC(=O)[C@]4(C)C(=O)O3)C1 |[6] |

cluster_momilactone_A This compound Core Structure A Pimarane (B1242903) Skeleton (9β-H configuration) B γ-Lactone Ring (C-19, C-6) A->B fused with C Ketone Group (at C-3) A->C substituted with D Vinyl Group (at C-13) A->D substituted with E Double Bond (C-7, C-8) A->E contains

Core structural features of this compound.

Physicochemical Properties

The quantitative physicochemical properties of this compound have been determined through various analytical methods. These properties are essential for its purification, characterization, and potential pharmacological applications.

Table 2: Physicochemical Data for this compound

Property Value Reference(s)
Molecular Weight 314.42 g/mol [6][8][9]
Monoisotopic Mass 314.18819469 Da [7][8]
Melting Point 234–236 °C [1][3][8][10]
Optical Activity [α]D -277° (c in CHCl₃) [11]
Topological Polar Surface Area 43.4 Ų [8]
XLogP3 (Lipophilicity) 3.8 [8]

| Infrared (IR) νmax (cm⁻¹) | 2936, 1766 (lactone C=O), 1698 (ketone C=O), 1637 (C=C) |[1][10] |

Experimental Protocols

The isolation and structural elucidation of this compound require a combination of chromatographic and spectroscopic techniques.

This compound is typically isolated from rice husks, where it is present in relatively low concentrations.

Protocol 1: Optimized Solvent Extraction and Column Chromatography This protocol is adapted from a method designed to optimize yields.[1]

  • Material Preparation: Rice husks are dried at 100°C for 1 hour.

  • Extraction: The dried husks are first subjected to extraction with ethyl acetate (B1210297) (EtOAc). Subsequently, the material is soaked in 100% methanol (B129727) (MeOH) for one week. This combination was found to provide maximum yields of this compound (58.76 µg/g dry weight).[1]

  • Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude residue.

  • Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel.

  • Elution: The column is eluted with a solvent gradient, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with chloroform (B151607) and methanol.

  • Fraction Monitoring: Fractions are collected and monitored by Thin-Layer Chromatography (TLC), visualizing spots with 5% H₂SO₄ in ethanol (B145695) spray reagent.[1] Fractions containing the compound of interest (Rf ≈ 0.48 in CHCl₃:MeOH; 9.5:0.5) are pooled.[1]

  • Purification: The pooled fractions are further purified by repeated column chromatography or recrystallization to yield pure, colorless crystalline this compound.[1]

Protocol 2: High-Speed Countercurrent Chromatography (HSCCC) HSCCC is a sustainable and efficient method for isolating this compound, minimizing organic solvent waste.[12]

  • Extraction: A crude extract is obtained from rice husks as described in Protocol 1 (steps 1-3).

  • Solvent System Preparation: An optimized two-phase solvent system of n-hexane/ethyl acetate/methanol/water (7/3/5/5, v/v/v/v) is prepared and thoroughly equilibrated.[12]

  • HSCCC Operation: The coiled column of the HSCCC instrument is first filled with the stationary phase (upper phase). The instrument is then rotated at a high speed (e.g., 1000 rpm).

  • Sample Injection: The crude extract, dissolved in a small volume of the solvent system, is injected into the column.

  • Elution: The mobile phase (lower phase) is pumped through the column at a specific flow rate (e.g., 1.0 mL/min).[12]

  • Fraction Collection: Fractions are collected and analyzed by HPLC to identify those containing pure this compound (>95% purity).[12]

cluster_isolation General Isolation Workflow A Rice Husks (Source Material) B Drying & Grinding A->B C Solvent Extraction (e.g., MeOH/EtOAc) B->C D Concentration (Crude Extract) C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection E->F G Purity Analysis (TLC / HPLC) F->G G->E Re-chromatograph if impure H Purified this compound G->H

A generalized workflow for the isolation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for determining the detailed structure of organic molecules.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 500 MHz spectrometer.[1][10]

  • Sample Preparation: Samples are dissolved in deuterated chloroform (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard.[1][10]

  • Data Interpretation: The chemical shifts (δ), coupling constants (J), and 2D NMR correlations (COSY, HMBC, HSQC) are used to assign every proton and carbon in the molecule, confirming the connectivity and stereochemistry.

Table 3: Selected ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Position ¹³C NMR δ (ppm) ¹H NMR δ (ppm), multiplicity, J (Hz) Reference(s)
C-3 205.20 - [1][10]
C-6 73.17 4.84, t, J = 5.0 [1][10]
C-7 114.03 5.70, d, J = 5.0 [1][10]
C-8 148.96 - [1][10]
C-15 148.03 5.84, dd, J = 17.0, 11.0 [1][10]
C-16 110.17 4.97, dd, J = 17.0, 1.0; 4.93, dd, J = 10.0, 1.0 [1][10]
C-17 21.80 0.88, s [1][10]
C-18 21.47 1.52, s [1][10]
C-19 174.32 - [1][10]

| C-20 | 21.96 | 0.98, s |[1][10] |

Mass Spectrometry (MS) MS is used to determine the molecular weight and elemental composition.

  • Instrumentation: Various ionization techniques are employed, including Electron Impact (EI), Fast Atom Bombardment (FAB), and Electrospray Ionization (ESI).[1][11] High-Resolution Mass Spectrometry (HRMS) provides the exact mass.[1][10]

  • Results:

    • EI-MS: Shows the molecular ion peak [M]⁺ at m/z 314.[11]

    • ESI-MS: Detects the protonated molecule [M+H]⁺ at m/z 315 and the deprotonated molecule [M-H]⁻ at m/z 313.[1][10]

    • HR-ESI-MS: Provides a highly accurate mass, e.g., 315.1959 [M+H]⁺, which corresponds to the calculated value of 315.1960 for the formula C₂₀H₂₇O₃⁺.[1][10]

Biosynthesis of this compound

The biosynthesis of this compound in rice begins with the common diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGDP), and involves a series of enzymatic reactions. The genes encoding these enzymes are notably clustered on chromosome 4 in the rice genome.[2][13][14]

  • Step 1: Cyclization to syn-Copalyl Diphosphate (syn-CDP): GGDP is cyclized by syn-copalyl diphosphate synthase 4 (OsCPS4).[14][15]

  • Step 2: Formation of the Pimarane Skeleton: syn-CDP is further cyclized by the kaurene synthase-like enzyme OsKSL4 to form the key intermediate, 9β-pimara-7,15-diene.[14][15]

  • Step 3: Sequential Oxidation: The pimarane skeleton undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases. CYP99A2 and CYP99A3 are key enzymes in this process, responsible for hydroxylations.[14][16][17] Another P450, CYP76M8, from a different gene cluster, is also required for the pathway.[16][17]

  • Step 4: Final Oxidation to this compound: The final step is the oxidation of a C-3 hydroxyl group on a late-stage intermediate to the characteristic ketone. This reaction is catalyzed by this compound Synthase (OsMAS1/OsMS1 and OsMAS2/OsMS2), which are short-chain dehydrogenases/reductases (SDRs).[14][16][17]

cluster_biosynthesis This compound Biosynthetic Pathway GGDP Geranylgeranyl Diphosphate (GGDP) E1 OsCPS4 GGDP->E1 CDP syn-Copalyl Diphosphate (syn-CDP) E2 OsKSL4 CDP->E2 PIM 9β-Pimara-7,15-diene E3 CYP99A2/A3 CYP76M8 PIM->E3 OXI Oxidized Intermediates PRE 3β-hydroxy-syn-pimaradien- 19,6β-olide OXI->PRE Multiple Steps E4 OsMAS1 / OsMAS2 (SDR) PRE->E4 MA This compound E1->CDP E2->PIM E3->OXI E4->MA

Key steps and enzymes in the biosynthesis of this compound.

References

An In-depth Technical Guide to the Momilactone A Biosynthesis Pathway in Rice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momilactones are a class of diterpenoid phytoalexins and allelochemicals produced by rice (Oryza sativa) that play a crucial role in the plant's defense against pathogens and in inhibiting the growth of competing plants.[1][2][3] Notably, Momilactone A and B exhibit a range of pharmacological activities, including anti-leukemic and anti-diabetic properties, making their biosynthetic pathway a subject of significant interest for researchers in drug development and crop improvement.[1][3] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in rice, detailing the enzymatic steps, regulatory mechanisms, and available quantitative data. It also includes detailed experimental protocols for key assays and visualizations of the involved pathways.

The Core Biosynthetic Pathway

The biosynthesis of this compound in rice originates from the general isoprenoid precursor, geranylgeranyl diphosphate (B83284) (GGDP), and proceeds through a series of enzymatic reactions catalyzed by enzymes primarily encoded by a gene cluster on chromosome 4.[1][3]

The initial steps involve two terpene synthases:

  • OsCPS4 (syn-copalyl diphosphate synthase 4): This enzyme catalyzes the cyclization of the linear precursor GGDP to form syn-copalyl diphosphate (syn-CPP).[4]

  • OsKSL4 (ent-kaurene synthase-like 4): syn-CPP is then further cyclized by OsKSL4 to produce the diterpene hydrocarbon intermediate, syn-pimaradiene (B1259439).[5]

Following the formation of the hydrocarbon backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs) and a short-chain dehydrogenase/reductase (SDR):

  • CYP99A3: This enzyme sequentially oxidizes the C19 methyl group of syn-pimaradiene to form syn-pimaradien-19-ol, then syn-pimaradien-19-al, and finally syn-pimaradien-19-oic acid.[2]

  • CYP76M8: This cytochrome P450, encoded by a gene outside the main momilactone cluster, is believed to hydroxylate the C6 position of a syn-pimaradiene derivative.

  • OsMAS (this compound Synthase): This short-chain dehydrogenase/reductase is responsible for the final oxidation step, converting 3β-hydroxy-9β-pimara-7,15-dien-19,6β-olide into this compound.[6]

The complete proposed biosynthetic pathway to this compound and the related Momilactone B is depicted below.

Momilactone_Biosynthesis GGDP Geranylgeranyl diphosphate (GGDP) syn_CPP syn-Copalyl diphosphate (syn-CPP) GGDP->syn_CPP OsCPS4 syn_Pimaradiene syn-Pimaradiene syn_CPP->syn_Pimaradiene OsKSL4 syn_Pimaradien_19_ol syn-Pimaradien-19-ol syn_Pimaradiene->syn_Pimaradien_19_ol CYP99A3 syn_Pimaradien_19_al syn-Pimaradien-19-al syn_Pimaradien_19_ol->syn_Pimaradien_19_al CYP99A3 syn_Pimaradien_19_oic_acid syn-Pimaradien-19-oic acid syn_Pimaradien_19_al->syn_Pimaradien_19_oic_acid CYP99A3 Intermediate_1 3β-hydroxy-9β-pimara- 7,15-dien-19,6β-olide syn_Pimaradien_19_oic_acid->Intermediate_1 CYP76M8 / CYP701A8 Momilactone_A This compound Intermediate_1->Momilactone_A OsMAS Momilactone_B Momilactone B Momilactone_A->Momilactone_B CYP76M14

Figure 1: Proposed this compound and B biosynthesis pathway in rice.

Quantitative Data on Biosynthetic Enzymes

EnzymeSubstrateProduct(s)Km (µM)kcat (s-1)Optimal pHOptimal Temp. (°C)Notes
OsCPS4 GGDPsyn-CPPData not availableData not availableData not availableData not availableActivity confirmed through heterologous expression.[4]
OsKSL4 syn-CPPsyn-PimaradieneData not availableData not availableData not availableData not availableActivity confirmed through heterologous expression.[7]
CYP99A3 syn-Pimaradienesyn-Pimaradien-19-oic acid (via ol and al)Data not availableData not availableData not availableData not availableSequential oxidation activity demonstrated.[2]
CYP76M8 syn-pimaradiene derivative6-hydroxylated intermediateData not availableData not availableData not availableData not availableFunction inferred from genetic and co-expression studies.
OsMAS 3β-hydroxy-9β-pimara-7,15-dien-19,6β-olideThis compoundData not availableData not availableData not availableData not availableCatalytic activity confirmed in vitro.[6]
CYP701A8 Diterpene intermediatesC3α-hydroxylated productsData not availableData not availableData not availableData not availableExhibits hydroxylase activity on various diterpenes.[5][8]
CYP76M14 This compoundMomilactone BData not availableData not availableData not availableData not availableProposed to catalyze the final step to Momilactone B.

Regulation of Momilactone Biosynthesis

The production of momilactones is tightly regulated and is induced by various biotic and abiotic stresses, including pathogen attack, UV irradiation, and treatment with signaling molecules like jasmonic acid (JA).[1][3]

Jasmonic Acid Signaling Pathway

Jasmonic acid plays a central role in activating the expression of momilactone biosynthesis genes. The signaling cascade involves the bZIP transcription factor OsTGAP1 . Upon perception of JA, OsTGAP1 is induced and subsequently activates the promoters of key biosynthetic genes, including OsKSL4, likely through binding to TGACGT motifs in their promoter regions.[1][9] OsTGAP1 also appears to regulate the expression of OsDXS3, a gene in the upstream methylerythritol phosphate (B84403) (MEP) pathway, thereby coordinating the supply of the GGDP precursor with the downstream biosynthetic pathway.[9][10]

JA_Signaling_Pathway cluster_stimulus Stimulus cluster_signaling JA Signaling Cascade cluster_gene_expression Gene Expression cluster_response Metabolic Response Pathogen/Wounding Pathogen/Wounding JA_Biosynthesis JA Biosynthesis Pathogen/Wounding->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile COI1 COI1 (Receptor) JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation OsTGAP1_inactive OsTGAP1 (inactive) JAZ->OsTGAP1_inactive represses OsTGAP1_active OsTGAP1 (active) OsTGAP1_inactive->OsTGAP1_active activation OsDXS3 OsDXS3 OsTGAP1_active->OsDXS3 activates Momilactone_Genes Momilactone Biosynthesis Genes (OsCPS4, OsKSL4, CYP99A3, OsMAS) OsTGAP1_active->Momilactone_Genes activates MEP_Pathway MEP Pathway OsDXS3->MEP_Pathway Momilactone_A This compound Momilactone_Genes->Momilactone_A GGDP GGDP MEP_Pathway->GGDP GGDP->Momilactone_Genes

Figure 2: Jasmonic acid signaling pathway leading to this compound biosynthesis.

Experimental Protocols

Detailed, step-by-step protocols for the expression and assay of each enzyme in the momilactone biosynthesis pathway are not consistently reported in single sources. However, based on published methodologies for similar enzymes, the following general protocols can be adapted.

Heterologous Expression of Rice Terpene Synthases (e.g., OsCPS4, OsKSL4) in E. coli

This protocol outlines a general workflow for expressing rice terpene synthases in a microbial host for subsequent enzyme assays or metabolic engineering.

Heterologous_Expression_Workflow cluster_cloning 1. Gene Cloning cluster_transformation 2. Transformation cluster_expression 3. Protein Expression cluster_purification 4. Protein Purification RNA_Isolation Isolate total RNA from rice tissue cDNA_Synthesis Synthesize cDNA RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR amplify target gene (e.g., OsCPS4) cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligate into an expression vector (e.g., pET-28a) PCR_Amplification->Vector_Ligation Transformation Transform E. coli (e.g., BL21(DE3)) Vector_Ligation->Transformation Colony_Selection Select colonies on -antibiotic plates Transformation->Colony_Selection Starter_Culture Inoculate starter culture Colony_Selection->Starter_Culture Large_Culture Inoculate large-scale culture Starter_Culture->Large_Culture Induction Induce protein expression with IPTG at OD600 ~0.6 Large_Culture->Induction Incubation Incubate at low temp (e.g., 18°C) overnight Induction->Incubation Cell_Harvest Harvest cells by centrifugation Incubation->Cell_Harvest Cell_Lysis Lyse cells (e.g., sonication) Cell_Harvest->Cell_Lysis Purification Purify protein using affinity chromatography (e.g., Ni-NTA) Cell_Lysis->Purification SDS_PAGE Verify protein purity by SDS-PAGE Purification->SDS_PAGE

Figure 3: General workflow for heterologous expression of rice terpene synthases.

Materials:

  • Rice tissue (e.g., UV-irradiated leaves)

  • RNA isolation kit

  • cDNA synthesis kit

  • High-fidelity DNA polymerase

  • Gene-specific primers

  • Expression vector (e.g., pET-28a(+))

  • Restriction enzymes and T4 DNA ligase (or cloning kit)

  • Competent E. coli cells (e.g., BL21(DE3))

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)

  • Affinity chromatography resin (e.g., Ni-NTA agarose)

  • Wash and elution buffers for chromatography

Procedure:

  • Gene Cloning:

    • Isolate total RNA from rice tissue where the target gene is expressed (e.g., UV-treated leaves for phytoalexin biosynthesis genes).

    • Synthesize first-strand cDNA using a reverse transcriptase.

    • Amplify the coding sequence of the target gene using gene-specific primers.

    • Clone the PCR product into an appropriate expression vector, ensuring it is in-frame with any purification tags (e.g., His-tag).

    • Verify the sequence of the construct.

  • Transformation and Expression:

    • Transform the expression construct into a suitable E. coli strain.

    • Grow a starter culture overnight in LB medium with the appropriate antibiotic.

    • Inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM).

    • Incubate the culture at a lower temperature (e.g., 16-20°C) overnight to improve protein solubility.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to an equilibrated affinity chromatography column.

    • Wash the column to remove unbound proteins.

    • Elute the target protein using a high concentration of the competing ligand (e.g., imidazole for His-tagged proteins).

    • Analyze the purified protein by SDS-PAGE to assess purity and size.

In Vitro Enzyme Assay for Cytochrome P450s (e.g., CYP99A3)

This protocol describes a general method for assaying the activity of a recombinant plant cytochrome P450 enzyme.

Materials:

  • Microsomal fraction containing the recombinant CYP and a cytochrome P450 reductase (CPR).

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.2).

  • Substrate (e.g., syn-pimaradiene, dissolved in a suitable solvent like DMSO).

  • NADPH.

  • Quenching solution (e.g., 1 M HCl).

  • Ethyl acetate (B1210297) for extraction.

  • GC-MS for product analysis.

Procedure:

  • Reaction Setup:

    • In a glass vial, combine the microsomal preparation, assay buffer, and substrate.

    • Pre-incubate the mixture at the desired temperature (e.g., 28-30°C) for a few minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding NADPH.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) with shaking.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

    • Extract the products from the aqueous phase with an equal volume of ethyl acetate. Repeat the extraction two to three times.

  • Analysis:

    • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

    • Resuspend the residue in a suitable solvent (e.g., hexane).

    • Analyze the products by GC-MS to identify and quantify the enzymatic products by comparing their retention times and mass spectra to authentic standards or published data.

Conclusion

The biosynthesis of this compound in rice is a complex and tightly regulated process involving a dedicated gene cluster and enzymes from other metabolic pathways. While the key enzymatic steps and a major regulatory transcription factor have been identified, a complete understanding of the pathway's kinetics and the full regulatory network remains an active area of research. This guide provides a comprehensive summary of the current knowledge, offering a valuable resource for scientists working on the elucidation, engineering, and application of this important biosynthetic pathway. Further research is needed to fill the gaps in our understanding of the enzyme kinetics and the detailed molecular mechanisms of its regulation, which will be crucial for unlocking the full potential of momilactones in agriculture and medicine.

References

The Dawn of a Diterpenoid: An In-depth Technical Guide to the Initial Biological Activities of Momilactone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momilactone A (MA), a labdane-related diterpenoid first isolated from the husks of rice (Oryza sativa), has emerged as a molecule of significant interest in the scientific community.[1][2] Initially identified as a potent germination and growth inhibitor, its role has expanded to encompass a diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] This technical guide provides a comprehensive overview of the initial biological activities of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and development.

Core Biological Activities of this compound

This compound exhibits a spectrum of biological effects, with significant activities observed in allelopathy, antimicrobial action, and cytotoxicity against cancer cell lines. These activities are often dose-dependent, with varying levels of potency observed across different biological systems.[3]

Data Presentation: Quantitative Analysis of this compound's Biological Activities

The following tables summarize the key quantitative data associated with the primary biological activities of this compound. This data is crucial for comparing its efficacy across different applications and for designing future experiments.

Table 1: Allelopathic Activity of this compound

Target SpeciesEffectIC50 (µM)Reference
Echinochloa crus-galli (Barnyard grass)Shoot Growth Inhibition146[4]
Echinochloa crus-galli (Barnyard grass)Root Growth Inhibition91[4]
Arabidopsis thalianaGermination Inhibition742[2]

Table 2: Antimicrobial Activity of this compound

MicroorganismActivityIC50 (µg) or Inhibition Zone (mm)Reference
Botrytis cinereaAntifungalIC50: 78.1 µg[5]
Fusarium solaniAntifungalIC50: 198.1 µg[5]
Colletotrichum gloeosporioidesAntifungalIC50: 95.3 µg[5]
Escherichia coliAntibacterialSimilar to Momilactone B[5]
Pseudomonas ovalisAntibacterialWeaker than Momilactone B[6]
Bacillus cereusAntibacterialWeaker than Momilactone B[6]
Bacillus pumilusAntibacterialWeaker than Momilactone B[6]

Table 3: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (µM)Reference
P388 Murine LeukemiaLeukemia2.71[2][3]

Experimental Protocols

To ensure the reproducibility and advancement of research on this compound, this section provides detailed methodologies for key experiments cited in this guide.

Allelopathy Bioassay against Echinochloa crus-galli

This protocol outlines a method to assess the allelopathic potential of this compound on the germination and seedling growth of barnyard grass (Echinochloa crus-galli), a common weed in rice fields.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Echinochloa crus-galli seeds

  • Petri dishes (9 cm diameter)

  • Whatman No. 2 filter paper

  • Distilled water

  • Incubator with controlled temperature and light conditions (e.g., 28/23°C day/night temperature, 12-hour photoperiod)

  • Pipettes and sterile tubes

Procedure:

  • Seed Sterilization: Surface sterilize E. crus-galli seeds to prevent microbial contamination. This can be achieved by rinsing with 70% ethanol (B145695) for 1 minute, followed by a 10% sodium hypochlorite (B82951) solution for 10 minutes, and then rinsing thoroughly with sterile distilled water.

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound from the stock solution in distilled water. A solvent control (distilled water with the same concentration of the solvent used for the stock solution) should also be prepared.

  • Assay Setup: Place one sheet of filter paper in each sterile Petri dish.

  • Add a specific volume (e.g., 5 mL) of each test solution or control to the respective Petri dishes, ensuring the filter paper is saturated.

  • Place a predetermined number of sterilized E. crus-galli seeds (e.g., 15-20 seeds) evenly on the filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and incubate them under controlled conditions for a specified period (e.g., 7 days).

  • Data Collection: After the incubation period, measure the germination percentage, root length, and shoot length of the seedlings.

  • Analysis: Calculate the percentage of inhibition for each parameter compared to the solvent control. The IC50 value can be determined by plotting the inhibition percentage against the concentration of this compound and using regression analysis.[7]

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This protocol describes a common method to evaluate the antimicrobial activity of this compound against various bacteria and fungi.

Materials:

  • This compound stock solution

  • Target microbial strains (e.g., E. coli, B. cereus, B. cinerea)

  • Nutrient agar (B569324) or appropriate growth medium for the target microbe

  • Sterile Petri dishes

  • Sterile cork borer or pipette tip to create wells

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a standardized inoculum of the target microorganism. Spread the inoculum uniformly over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Substance: Add a specific volume (e.g., 100 µL) of the this compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • Analysis: Compare the size of the inhibition zone of this compound with that of the positive and negative controls to determine its antimicrobial activity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound stock solution

  • Target cancer cell line (e.g., P388 murine leukemia cells)

  • Complete cell culture medium

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add a specific volume (e.g., 10 µL) of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting cell viability against the concentration of this compound.[1][8][9]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by this compound, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathway: this compound's Putative Role in MAPK-Mediated Apoptosis

This compound has been shown to induce apoptosis in cancer cells, and this effect is believed to be mediated, in part, through the mitogen-activated protein kinase (MAPK) signaling pathway. The diagram below illustrates a potential mechanism.

MomilactoneA_MAPK_Pathway MomilactoneA This compound CellularStress Cellular Stress MomilactoneA->CellularStress p38_MAPK p38 MAPK (Phosphorylation) CellularStress->p38_MAPK Bcl2 Bcl-2 (Inhibition) p38_MAPK->Bcl2 Caspase3 Caspase-3 (Activation) p38_MAPK->Caspase3 Apoptosis Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis

Caption: Putative MAPK signaling pathway influenced by this compound leading to apoptosis.

Experimental Workflow: Isolation of this compound from Rice Husks

The isolation of this compound from its natural source, rice husks, is a multi-step process involving extraction and chromatographic separation. The following diagram outlines a general workflow.

Isolation_Workflow Start Rice Husks Grinding Grinding to Powder Start->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractionation Fraction Collection ColumnChromatography->Fractionation Purification Further Purification (e.g., HPLC) Fractionation->Purification End Pure this compound Purification->End

Caption: General experimental workflow for the isolation of this compound from rice husks.

Conclusion

This compound stands out as a natural product with a remarkable array of initial biological activities. Its potent allelopathic, antimicrobial, and cytotoxic effects, supported by the quantitative data and experimental protocols presented herein, underscore its potential for development in various fields, including agriculture and medicine. The elucidation of its role in signaling pathways, such as the MAPK pathway, provides a foundation for understanding its molecular mechanisms of action. Further research into the diverse biological properties of this compound is warranted to fully explore its therapeutic and practical applications.

References

The Allelopathic Power of Momilactone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent Allelochemical for Researchers, Scientists, and Drug Development Professionals

Momilactone A, a labdane-related diterpenoid first isolated from rice husks (Oryza sativa), has garnered significant scientific interest for its potent allelopathic properties.[1][2] This natural compound plays a crucial role in the defense mechanisms of rice, inhibiting the growth of competing plant species and protecting against pathogens.[1][2] This technical guide provides a comprehensive overview of the allelopathic characteristics of this compound, including its mechanism of action, target species, effective concentrations, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the fields of agriculture and pharmacology.

Mechanism of Action and Target Species

This compound exerts its allelopathic effects by inhibiting the germination and growth of a wide range of plant species.[3][4] Studies have shown that it is particularly effective against common paddy field weeds. The primary mode of action involves the disruption of fundamental physiological processes in target plants, including interference with cell division and elongation.[5] While the precise molecular targets are still under investigation, evidence suggests that this compound may interfere with hormonal signaling pathways crucial for plant development.[6]

This compound exhibits selective phytotoxicity, with monocotyledonous weed species generally showing higher susceptibility compared to dicotyledonous species.[1][7] However, rice plants themselves display a notable tolerance to this compound, suggesting a specific mechanism of self-resistance.[1][8]

Quantitative Data on Allelopathic Activity

The inhibitory effects of this compound have been quantified in numerous studies, typically reported as the concentration required for 50% inhibition of growth (IC50). These values vary depending on the target species and the specific bioassay conditions.

Target SpeciesTissueIC50 (µM)Reference
Echinochloa crus-galli (Barnyard grass)Shoot146[9][10]
Root91[9][10]
Arabidopsis thalianaSeed Germination742[4]
Amaranthus lividus->60[3]
Poa annua->60[3]

Experimental Protocols

Extraction and Isolation of this compound

A common method for extracting and isolating this compound from rice husks involves solvent extraction followed by chromatographic purification.[5][11][12]

Protocol:

  • Preparation of Rice Husks: Dried rice husks are ground into a fine powder to increase the surface area for extraction.[12]

  • Solvent Extraction: The powdered husks are immersed in an organic solvent, most commonly methanol (B129727), for an extended period (e.g., two weeks) at room temperature.[5][12] Other solvents like ethyl acetate (B1210297) and acetone (B3395972) have also been used.[5][11]

  • Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Purification by Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel.[5][13] A gradient of solvents, such as a mixture of chloroform (B151607) and methanol, is used to elute the compounds.[5] Fractions are collected and monitored by Thin Layer Chromatography (TLC).[5]

  • Final Purification: Fractions containing this compound are combined and may be subjected to further purification steps, such as recrystallization or High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.[11]

Allelopathic Bioassay

The growth inhibitory activity of this compound is typically assessed using a seedling growth bioassay.

Protocol:

  • Preparation of Test Solutions: Pure this compound is dissolved in a suitable solvent (e.g., methanol or acetone) and then diluted with distilled water to the desired test concentrations. A control solution without this compound is also prepared.

  • Seed Germination and Growth: Seeds of the target plant species are surface-sterilized and placed on filter paper in Petri dishes.

  • Application of Test Solutions: A specific volume of the test solution or control solution is added to each Petri dish.

  • Incubation: The Petri dishes are incubated in a controlled environment (e.g., 25°C with a 12h/12h light/dark cycle) for a defined period (e.g., 7 days).

  • Data Collection: After the incubation period, the germination rate, root length, and shoot length of the seedlings are measured.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the formula: [(Control Length - Treatment Length) / Control Length] x 100.[3]

Signaling Pathways and Molecular Mechanisms

Recent research has begun to unravel the molecular mechanisms underlying the allelopathic effects of this compound. Studies suggest that it can interfere with key phytohormone signaling pathways, particularly those of abscisic acid (ABA) and auxin.[6]

Exposure to this compound has been shown to increase the transcription levels of key genes involved in ABA biosynthesis and signaling.[6] This disruption of ABA signaling can lead to inhibited seed germination and seedling establishment. Furthermore, this compound can affect root growth by altering auxin biosynthesis and polar auxin transport in the root tips.[6]

The biosynthesis of this compound in rice is itself a tightly regulated process, involving a gene cluster on chromosome 4.[1][14] The expression of these biosynthetic genes can be induced by various biotic and abiotic elicitors, such as pathogen attack and UV irradiation, often through jasmonic acid-dependent and independent signaling pathways.[1]

Below are diagrams illustrating the key pathways involved.

MomilactoneA_Biosynthesis cluster_0 Momilactone Biosynthetic Gene Cluster (Chromosome 4) GGPP Geranylgeranyl diphosphate syn_CPP syn-Copalyl diphosphate GGPP->syn_CPP OsCPS4 syn_Pimaradiene syn-Pimaradiene syn_CPP->syn_Pimaradiene OsKSL4 Intermediate1 Oxidized Intermediates syn_Pimaradiene->Intermediate1 CYP99A2/CYP99A3 Momilactone_A This compound Intermediate1->Momilactone_A OsMAS OsCPS4 OsCPS4 OsKSL4 OsKSL4 CYP99A2 CYP99A2 CYP99A3 CYP99A3 OsMAS OsMAS

Caption: Biosynthetic pathway of this compound in rice.

Allelopathic_Action_Pathway cluster_ABA ABA Signaling cluster_Auxin Auxin Signaling MomilactoneA This compound ABA_Biosynthesis ABA Biosynthesis Genes (e.g., NCEDs) MomilactoneA->ABA_Biosynthesis Upregulates ABA_Signaling ABA Signaling Genes (e.g., ABI4) MomilactoneA->ABA_Signaling Upregulates Auxin_Biosynthesis Auxin Biosynthesis Genes MomilactoneA->Auxin_Biosynthesis Downregulates Auxin_Transport Auxin Efflux Transporters MomilactoneA->Auxin_Transport Downregulates Seed_Germination_Inhibition Inhibition of Seed Germination ABA_Signaling->Seed_Germination_Inhibition Root_Growth_Arrest Root Growth Arrest Auxin_Transport->Root_Growth_Arrest

Caption: Proposed mechanism of this compound's allelopathic action.

Future Perspectives

The potent and selective allelopathic properties of this compound make it a promising candidate for the development of natural herbicides.[3] Further research into its mode of action and the identification of its specific molecular targets could lead to the design of novel, environmentally friendly weed management strategies. Additionally, understanding the regulatory network of this compound biosynthesis in rice could enable the development of crop varieties with enhanced allelopathic potential, contributing to more sustainable agricultural practices.[15] The diverse biological activities of momilactones also suggest potential applications in medicine, warranting further investigation.[1][4]

References

An In-depth Technical Guide to the Genes Involved in Momilactone A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momilactone A, a diterpenoid lactone phytoalexin, plays a crucial role in the defense mechanisms of rice (Oryza sativa) and other plant species against pathogens and in allelopathic interactions. Its biosynthesis is a complex process involving a series of enzymatic reactions catalyzed by proteins encoded by a cluster of genes, primarily located on chromosome 4 in rice, known as the this compound Biosynthetic Gene Cluster (MABGC). This technical guide provides a comprehensive overview of the core genes and enzymes involved in the this compound synthesis pathway, presenting key quantitative data, detailed experimental protocols for functional gene analysis, and visual representations of the biosynthetic and regulatory pathways. This document is intended to serve as a valuable resource for researchers in molecular biology, biochemistry, and drug development who are interested in understanding and potentially harnessing this important metabolic pathway.

The this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGDP). A series of cyclization and oxidation reactions, catalyzed by specific enzymes, leads to the formation of this compound. The core genes responsible for this pathway are often found clustered together in the genome, facilitating their co-regulation.[1][2]

Core Biosynthetic Genes and Their Functions

The key enzymes and their corresponding genes involved in the conversion of GGDP to this compound are detailed below.

GeneEnzyme NameFunction
OsCPS4 syn-copalyl diphosphate synthase 4Catalyzes the cyclization of GGDP to syn-copalyl diphosphate (syn-CPP), the first committed step in momilactone biosynthesis.[2]
OsKSL4 syn-pimaradiene synthase-like 4Catalyzes the further cyclization of syn-CPP to form the diterpene hydrocarbon intermediate, syn-pimaradiene.
CYP99A2 / CYP99A3 Cytochrome P450 monooxygenasesA pair of closely related cytochrome P450 enzymes that catalyze the multi-step oxidation of syn-pimaradiene. A double knockdown of these genes significantly suppresses momilactone production.[3]
OsMAS1 / OsMAS2 This compound synthaseShort-chain dehydrogenase/reductase (SDR) enzymes that catalyze the final oxidation step to form this compound.
CYP76M8 Cytochrome P450 monooxygenaseLocated outside the main cluster on chromosome 2, this enzyme is also involved in the oxidation steps of the pathway.
CYP701A8 Cytochrome P450 monooxygenaseA paralog of ent-kaurene (B36324) oxidase involved in gibberellin biosynthesis, this enzyme has been diverted to function in the momilactone pathway, catalyzing a specific hydroxylation step.[4]

Quantitative Data on this compound Synthesis

The production of this compound and the expression of its biosynthetic genes are influenced by various factors, including plant tissue type, developmental stage, and exposure to biotic and abiotic stresses.

This compound and B Concentrations in Rice

The following table summarizes the concentrations of this compound (MA) and Momilactone B (MB) found in different parts of the rice plant under various conditions.

Rice Variety/ConditionTissueThis compound (µg/g DW)Momilactone B (µg/g DW)Reference
Japonica varieties-15783[5]
Indica varieties-20.74.9[5]
80-day-old plantsShoots-74.3[5]
80-day-old plantsRoots-21.2[5]
Rice Straw-4.53.0[1]
Rice Husks-4.92.9[1]
Brown Rice (KT4)Grain1.561.61[6]
Cooked KoshihikariGrain--[6]
Uncooked KoshihikariGrain0.460.41[6]
Gene Expression Under Stress Conditions

The expression of momilactone-related biosynthetic genes (MRBGs) is significantly altered in response to environmental stresses.

Stress ConditionGeneChange in ExpressionReference
UV StressCYP99A3, OsMAS, OsMAS2, OsKSL4, OsCPS4Increased[5]
Chilling StressCYP99A3, OsMAS, OsMAS2, OsKSL4, OsCPS4Decreased[5]
FeCl₂ Treatment-1.9-fold increase in MB[5]
CuCl₂ Treatment-3.7-fold increase in MB[5]

Signaling Pathways

The biosynthesis of this compound is tightly regulated by complex signaling networks, with the jasmonic acid (JA) pathway playing a central role in response to pathogen attack and herbivory.

Momilactone_Biosynthesis_Pathway GGDP Geranylgeranyl diphosphate (GGDP) syn_CPP syn-Copalyl diphosphate (syn-CPP) GGDP->syn_CPP OsCPS4 syn_Pimaradiene syn-Pimaradiene syn_CPP->syn_Pimaradiene OsKSL4 Oxidized_Intermediates Oxidized Intermediates syn_Pimaradiene->Oxidized_Intermediates CYP99A2/A3 CYP76M8 CYP701A8 Momilactone_A This compound Oxidized_Intermediates->Momilactone_A OsMAS1/2

Figure 1. The core biosynthetic pathway of this compound from GGDP.

Regulatory_Pathway cluster_stress Biotic/Abiotic Stress cluster_signaling Signaling Cascade cluster_genes Gene Expression cluster_output Metabolic Output Pathogen Pathogen/Herbivore JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Pathogen->JA_Biosynthesis Elicitors Elicitors (e.g., Chitin) MAPK_Cascade MAPK Cascade Elicitors->MAPK_Cascade JA_Signal JA Signaling Pathway JA_Biosynthesis->JA_Signal MABGC Momilactone Biosynthetic Gene Cluster (MABGC) (OsCPS4, OsKSL4, CYP99A2/3, OsMAS) JA_Signal->MABGC Upregulation MAPK_Cascade->JA_Biosynthesis Momilactone_A_prod This compound Production MABGC->Momilactone_A_prod

Figure 2. Simplified signaling pathway for stress-induced this compound synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genes involved in this compound synthesis.

Heterologous Expression of Momilactone Biosynthesis Genes in Nicotiana benthamiana

This protocol describes the transient expression of rice genes in N. benthamiana to reconstitute parts of the momilactone pathway and characterize enzyme function.

Heterologous_Expression_Workflow cluster_cloning 1. Vector Construction cluster_agro 2. Agrobacterium Transformation cluster_infiltration 3. Plant Infiltration cluster_analysis 4. Analysis Cloning Clone rice cDNA (e.g., OsCPS4, OsKSL4) into an Agrobacterium binary vector Transformation Transform the binary vector into Agrobacterium tumefaciens (e.g., strain GV3101) Cloning->Transformation Culture Grow Agrobacterium culture to log phase (OD600 ≈ 0.6-0.8) Transformation->Culture Infiltration Infiltrate leaves of 4-6 week old N. benthamiana with the Agrobacterium suspension Culture->Infiltration Incubation Incubate plants for 3-5 days Infiltration->Incubation Extraction Harvest infiltrated leaf tissue and extract metabolites Incubation->Extraction Analysis Analyze extracts by GC-MS or LC-MS to detect diterpene products Extraction->Analysis

Figure 3. Workflow for transient gene expression in N. benthamiana.

Materials:

  • N. benthamiana plants (4-6 weeks old)

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Binary expression vector (e.g., pEAQ-HT)

  • Rice cDNA library or specific gene clones

  • Restriction enzymes, T4 DNA ligase, and other molecular cloning reagents

  • LB medium, appropriate antibiotics

  • Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)

  • Syringes (1 mL, needleless)

Procedure:

  • Vector Construction:

    • Amplify the full-length coding sequence of the target rice gene (e.g., OsCPS4) from cDNA.

    • Clone the amplified fragment into the binary expression vector.

    • Verify the construct by sequencing.

  • Agrobacterium Preparation:

    • Transform the construct into A. tumefaciens.

    • Grow a single colony in LB medium with appropriate antibiotics overnight at 28°C.

    • Inoculate a larger culture and grow to an OD₆₀₀ of 0.6-0.8.

    • Pellet the cells by centrifugation and resuspend in infiltration buffer to a final OD₆₀₀ of 0.5.

    • Incubate at room temperature for 2-3 hours without shaking.

  • Infiltration:

    • Using a needleless syringe, gently infiltrate the abaxial side of young, fully expanded N. benthamiana leaves with the Agrobacterium suspension.

    • For co-expression of multiple genes, mix the respective Agrobacterium cultures before infiltration.

  • Analysis:

    • Incubate the infiltrated plants for 3-5 days under normal growth conditions.

    • Harvest the infiltrated leaf patches, freeze in liquid nitrogen, and grind to a fine powder.

    • Extract metabolites using an appropriate solvent (e.g., ethyl acetate).

    • Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products.

RNAi-mediated Gene Silencing in Rice

This protocol outlines the generation of RNA interference (RNAi) constructs and the transformation of rice to study the effect of gene knockdown on this compound production.

Materials:

  • Rice callus (e.g., from Oryza sativa L. cv. Nipponbare)

  • RNAi vector (e.g., pANDA)

  • Agrobacterium tumefaciens strain (e.g., LBA4404)

  • Reagents for rice tissue culture and transformation

Procedure:

  • RNAi Construct Preparation:

    • Select a unique 300-400 bp fragment of the target gene's coding sequence.

    • Amplify this fragment and clone it into an RNAi vector in both sense and antisense orientations, separated by an intron, to create a hairpin RNA (hpRNA) construct.

  • Agrobacterium-mediated Transformation:

    • Transform the RNAi construct into A. tumefaciens.

    • Co-cultivate the Agrobacterium with rice callus.

    • Select transformed calli on a medium containing an appropriate selective agent (e.g., hygromycin).

    • Regenerate whole plants from the transformed calli.

  • Analysis of Transgenic Plants:

    • Confirm the integration of the transgene by PCR.

    • Quantify the knockdown of the target gene expression using quantitative real-time PCR (qRT-PCR).

    • Extract and quantify momilactones from the transgenic and wild-type plants to assess the impact of gene silencing.

In Vitro Enzyme Assays

General Protocol for Terpene Synthase (OsCPS4, OsKSL4) Assay:

  • Express and purify the recombinant terpene synthase from E. coli.

  • Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT), the purified enzyme, and the appropriate substrate (GGDP for OsCPS4, syn-CPP for OsKSL4).

  • Incubate the reaction at 30°C for a defined period.

  • Stop the reaction and extract the products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analyze the products by GC-MS.

General Protocol for Cytochrome P450 (CYP99A2/A3, CYP76M8, CYP701A8) Assay:

  • Co-express the P450 enzyme and a cytochrome P450 reductase in a suitable system (e.g., yeast or insect cells) and prepare microsomes.

  • Set up a reaction containing microsomes, the diterpene substrate, and an NADPH-regenerating system in a suitable buffer.

  • Incubate the reaction and then quench it.

  • Extract the products and analyze by GC-MS or LC-MS.

General Protocol for Dehydrogenase (OsMAS) Assay:

  • Express and purify the recombinant OsMAS enzyme.

  • Prepare a reaction mixture with the enzyme, its substrate (a late-stage oxidized intermediate), and a cofactor (e.g., NAD⁺ or NADP⁺).

  • Monitor the reaction by spectrophotometrically measuring the change in absorbance corresponding to the reduction or oxidation of the cofactor.

Conclusion

The elucidation of the this compound biosynthetic pathway represents a significant achievement in plant specialized metabolism research. The clustering of the core biosynthetic genes provides a fascinating model for studying the evolution and regulation of metabolic pathways in plants. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research into the functional genomics of momilactone synthesis. A deeper understanding of this pathway not only enhances our knowledge of plant defense mechanisms but also opens up possibilities for metabolic engineering to improve crop resilience and for the discovery of novel bioactive compounds for pharmaceutical applications. Future work should focus on the detailed kinetic characterization of all enzymes in the pathway and the elucidation of the intricate regulatory networks that control momilactone production in response to diverse environmental cues.

References

The Natural Occurrence of Momilactone A in Moss: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momilactone A, a diterpenoid lactone, is a bioactive natural product first identified for its potent allelopathic and phytoalexin activities in rice (Oryza sativa).[1][2][3] While extensively studied in higher plants, the discovery of momilactones in bryophytes, specifically mosses, has opened new avenues for research into their ecological roles, biosynthesis, and potential applications. This technical guide provides a comprehensive overview of the natural occurrence of this compound in mosses, detailing quantitative data, experimental protocols for its isolation and analysis, and the current understanding of its biosynthetic and signaling pathways. To date, momilactones have been naturally found in rice (Oryza lineage) and the mosses Hypnum plumaeforme (also known as Calohypnum plumiforme), Pseudoleskeella papillosa, and Plagiomnium acutum.[4][5][6]

Quantitative Data of this compound in Moss

The concentration of this compound in moss can vary depending on the species and environmental conditions. The following tables summarize the available quantitative data for this compound in Hypnum plumaeforme.

Table 1: Endogenous Concentration and Isolated Yield of this compound in Hypnum plumaeforme

ParameterValueReference
Isolated Yield8.4 mg/kg of plant[1][7]
Endogenous Concentration58.7 µg/g dry weight[5][8]

Table 2: Secretion of this compound by Hypnum plumaeforme

ParameterValueReference
Secretion Level (Control)4.0 µg/g dry weight[5]
Secretion as a Percentage of Endogenous Concentration7.3%[5]
Induced Secretion (UV-irradiation)15-fold increase[8]
Induced Secretion (Jasmonic acid)12 to 15-fold increase[8]
Induced Secretion (Cantharidin)12 to 15-fold increase[8]

Experimental Protocols

Extraction and Isolation of this compound from Hypnum plumaeforme

This protocol is based on the methodology described in the first report of momilactones in moss.[1]

a. Plant Material:

  • Collect fresh Hypnum plumaeforme and air-dry.

b. Extraction:

  • Suspend the dried and powdered moss material in water.

  • Extract the aqueous suspension with ethyl acetate (B1210297) (EtOAc) three times.

  • Combine the EtOAc extracts, wash with water, and then dry in vacuo to yield the crude extract.[1]

c. Purification:

  • Subject the crude EtOAc extract to column chromatography on silica (B1680970) gel (e.g., 70-230 mesh).

  • Elute the column with a gradient of increasing polarity, starting with hexane (B92381) and gradually increasing the proportion of EtOAc (e.g., 5-100% EtOAc in hexane).[1]

  • Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing this compound.

  • Further purify the combined fractions using reverse-phase High-Performance Liquid Chromatography (HPLC) on an ODS column to obtain pure this compound.[1]

d. Identification and Quantification:

  • Identify the purified compound as this compound by spectral analysis, including 2D-NMR, and by direct comparison with an authentic sample.[1]

  • Quantify the amount of this compound using a calibrated HPLC system.

Induction of this compound Secretion

This protocol outlines the experimental setup to study the effect of elicitors on this compound production and secretion.[2][8]

a. Moss Culture:

  • Grow Hypnum plumaeforme in a suitable liquid culture medium under controlled light and temperature conditions.

b. Elicitor Treatment:

  • UV Irradiation: Expose the moss cultures to UV-B radiation for a defined period.

  • Jasmonic Acid Treatment: Add jasmonic acid to the culture medium to a final concentration in the micromolar range.

  • Cantharidin (B1668268) Treatment: Add cantharidin, a protein phosphatase inhibitor, to the culture medium.

c. Sample Collection and Analysis:

  • After the treatment period, separate the moss tissue from the culture medium.

  • Extract this compound from both the moss tissue (endogenous) and the culture medium (secreted) using the extraction protocol described above.

  • Quantify the amount of this compound in both extracts using HPLC to determine the effect of the elicitors on production and secretion.[8]

Biosynthesis and Signaling Pathways

Biosynthesis of this compound in Moss

The biosynthesis of this compound in moss, specifically in Calohypnum plumiforme, is known to involve a gene cluster.[9] This is a significant finding as it was the first discovery of a biosynthetic gene cluster in a lower plant.[9] The pathway begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGDP).[10]

Momilactone_A_Biosynthesis GGDP Geranylgeranyl diphosphate (GGDP) syn_CDP syn-Copalyl diphosphate (syn-CDP) GGDP->syn_CDP syn-CPS syn_Pimaradiene syn-Pimara-7,15-diene syn_CDP->syn_Pimaradiene OsDTS2 Intermediate Intermediate syn_Pimaradiene->Intermediate P450s MomilactoneA This compound Intermediate->MomilactoneA P450s

Caption: Biosynthetic pathway of this compound in moss.

The biosynthesis of momilactones in the moss Hypnum plumaeforme is initiated from geranylgeranyl diphosphate (GGDP).[1] In rice, the first cyclization from GGDP is catalyzed by syn-copalyl diphosphate synthase (syn-CPS) to produce syn-copalyl diphosphate (syn-CDP).[1] The second cyclization converts syn-CDP into syn-pimara-7,15-diene by the action of syn-pimara-7,15-diene synthase (OsDTS2).[1] Subsequent oxidation steps, catalyzed by cytochrome P450 monooxygenases (P450s), lead to the formation of this compound.[9] The moss Calohypnum plumiforme possesses a momilactone biosynthetic gene cluster consisting of four genes, though the types and arrangement of these genes differ from those in rice.[9]

Signaling for Induced this compound Production

The production and secretion of this compound in Hypnum plumaeforme are induced by various stress signals, suggesting its role as a defense molecule.[2][8]

Momilactone_A_Signaling UV UV Irradiation Moss Hypnum plumaeforme UV->Moss JasmonicAcid Jasmonic Acid JasmonicAcid->Moss Cantharidin Cantharidin Cantharidin->Moss Production Increased this compound Production Moss->Production Secretion Increased this compound Secretion Moss->Secretion

Caption: Stress-induced signaling for this compound production.

UV irradiation, the plant hormone jasmonic acid, and the protein phosphatase inhibitor cantharidin have all been shown to significantly increase both the endogenous levels and the secretion of this compound in H. plumaeforme.[8] This suggests that a signaling cascade, potentially involving jasmonic acid-like substances, is activated in response to these stressors, leading to the upregulation of the momilactone biosynthetic pathway.[8] This response is analogous to the induction of phytoalexins in higher plants upon pathogen attack or other environmental stresses.[2]

Conclusion

The discovery of this compound in mosses has provided valuable insights into the chemical ecology and defense mechanisms of these early land plants. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers to further investigate the biosynthesis, regulation, and potential applications of this intriguing natural product. The elucidation of the biosynthetic gene cluster in moss opens up possibilities for metabolic engineering and the production of momilactones for agricultural and pharmaceutical purposes. Further research into the signaling pathways governing momilactone production will undoubtedly uncover more about the intricate defense strategies of bryophytes and their evolutionary relationship with higher plants.

References

Momilactone A: A Linchpin in Plant Defense and Allelopathy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Momilactone A, a diterpenoid phytoalexin, stands as a critical component in the sophisticated defense arsenal (B13267) of certain plants, most notably rice (Oryza sativa). This document provides a comprehensive technical overview of this compound's multifaceted role in plant immunity, acting as both a potent antimicrobial agent against pathogenic fungi and an allelochemical that suppresses the growth of competing plant species. We delve into the intricate biosynthesis of this compound, the signaling pathways that regulate its production, and its direct and indirect mechanisms of action. This guide also furnishes detailed experimental protocols for the study of this compound and presents key quantitative data to facilitate further research and potential applications in crop protection and drug development.

Introduction

Plants, as sessile organisms, have evolved a complex array of chemical defenses to ward off a multitude of biotic and abiotic stresses. Among these chemical shields are phytoalexins, antimicrobial compounds that are synthesized de novo and accumulate at the site of pathogen infection. This compound, first isolated from rice husks, is a prime example of such a compound, exhibiting a dual functionality that underscores its ecological significance.[1] Beyond its role as a phytoalexin, particularly against the devastating rice blast fungus Magnaporthe oryzae, this compound also functions as an allelochemical, exuded from roots to inhibit the growth of neighboring weeds.[1][2] This technical guide aims to consolidate the current understanding of this compound's pivotal role in plant defense, providing a valuable resource for researchers in plant science, pathology, and natural product chemistry.

Biosynthesis of this compound

The biosynthesis of this compound is a complex, multi-step process originating from the general isoprenoid pathway. The core of this pathway is localized within a biosynthetic gene cluster (BGC) found on chromosome 4 in rice, highlighting its evolutionary importance.[1][3] The pathway commences with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) and proceeds through a series of enzymatic modifications to yield this compound.

The key enzymes and intermediates in the this compound biosynthetic pathway are:

  • Geranylgeranyl Diphosphate (GGPP): The common precursor for many diterpenoids.

  • syn-Copalyl Diphosphate Synthase 4 (CPS4): Catalyzes the cyclization of GGPP to syn-copalyl diphosphate (syn-CDP).[4]

  • ent-Kaurene Synthase-like 4 (KSL4): Further cyclizes syn-CDP to the diterpene hydrocarbon intermediate, syn-pimara-7,15-diene.[4]

  • Cytochrome P450 Monooxygenases (CYP99A2/3): These enzymes are responsible for the oxidation of syn-pimara-7,15-diene.[4]

  • This compound Synthase (MAS1/2): A dehydrogenase that catalyzes a key oxidation step in the pathway.

  • Additional Cytochrome P450s (CYP701A8 and CYP76M14): These enzymes are involved in the final steps of momilactone biosynthesis, leading to the formation of this compound and B.

Momilactone_A_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) synCDP syn-Copalyl Diphosphate (syn-CDP) GGPP->synCDP synPimara syn-Pimara-7,15-diene synCDP->synPimara OxidizedIntermediates Oxidized Intermediates synPimara->OxidizedIntermediates MomilactoneA This compound OxidizedIntermediates->MomilactoneA MomilactoneB Momilactone B OxidizedIntermediates->MomilactoneB CPS4 CPS4 CPS4->synCDP KSL4 KSL4 KSL4->synPimara CYP99A2_3 CYP99A2/3 CYP99A2_3->OxidizedIntermediates MAS1_2 MAS1/2 MAS1_2->MomilactoneA CYP701A8 CYP701A8 CYP701A8->MomilactoneA CYP76M14 CYP76M14 CYP76M14->MomilactoneB

Regulation of this compound Production

The synthesis of this compound is tightly regulated and is induced by a variety of external stimuli, indicative of its role in stress response. Both biotic and abiotic elicitors can trigger the upregulation of the this compound biosynthetic pathway.

Biotic Elicitors:

  • Pathogen Attack: Infection by pathogens, such as the rice blast fungus Magnaporthe oryzae, is a potent inducer of this compound accumulation at the site of infection.[1][5]

  • Chitosan (B1678972): A component of fungal cell walls, chitosan acts as a microbe-associated molecular pattern (MAMP) that is recognized by the plant's immune system, leading to the induction of defense responses, including this compound synthesis.[5]

Abiotic Elicitors:

  • UV Radiation: Exposure to UV-C light has been shown to induce the accumulation of this compound in rice leaves.[5][6]

  • Heavy Metals: Treatment with heavy metal ions, such as copper chloride (CuCl₂), can also trigger this compound production.[6]

The signaling cascade that mediates the induction of this compound biosynthesis often involves the plant hormone jasmonic acid (JA) . Upon perception of stress signals, JA levels rise, leading to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. This, in turn, releases transcription factors that activate the expression of defense-related genes, including those in the this compound biosynthetic gene cluster.[1][2][3]

JA_Signaling_Pathway Stress Biotic/Abiotic Stress (e.g., Pathogen, UV) JA_synthesis Jasmonic Acid (JA) Biosynthesis Stress->JA_synthesis JA_Ile JA-Isoleucine (JA-Ile) JA_synthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation TF Transcription Factors (e.g., MYC2) JAZ->TF represses Defense_Genes Momilactone Biosynthesis Gene Expression TF->Defense_Genes activates

Data Presentation

Inhibitory Concentrations of Momilactones

The biological activity of this compound and its related compound, Momilactone B, has been quantified against various plant species. The half-maximal inhibitory concentration (IC₅₀) values provide a measure of their potency as allelochemicals.

CompoundTarget SpeciesIC₅₀ (µM)Reference(s)
This compound Echinochloa crus-galli (shoot)146[7]
Echinochloa crus-galli (root)91[7]
Momilactone B Echinochloa crus-galli (shoot)6.5[7]
Echinochloa crus-galli (root)6.9[7]
Induction of Momilactone Production

The accumulation of momilactones in rice plants is significantly increased upon exposure to various elicitors.

ElicitorPlant TissueMomilactoneFold IncreaseTime Post-TreatmentReference(s)
UV-C Irradiation Rice LeavesThis compound & B-3 days[5]
CuCl₂ Rice LeavesThis compound-72 hours (peak)[5]
FeCl₂ Rice SeedlingsMomilactone B1.9-[6]
CuCl₂ Rice SeedlingsMomilactone B3.7-[6]

Note: Specific fold-increase values for UV-C and initial CuCl₂ treatments were not consistently reported in the reviewed literature, but significant increases were noted.

Experimental Protocols

Magnaporthe oryzae Inhibition Assay

This protocol details the procedure for assessing the inhibitory effect of this compound on the growth of the rice blast fungus, Magnaporthe oryzae.

Materials:

  • Magnaporthe oryzae culture

  • Potato Dextrose Agar (PDA) or Oatmeal Agar (OA) plates

  • Sterile distilled water

  • Hemocytometer

  • Rice seedlings (susceptible variety)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Atomizer or sprayer

  • Moist chamber (e.g., a plastic box with a lid and wet paper towels)

Procedure:

  • Fungal Culture and Spore Suspension Preparation:

    • Grow M. oryzae on PDA or OA plates at 25-28°C for 10-14 days until sporulation.

    • Flood the plates with sterile distilled water and gently scrape the surface with a sterile glass rod to release the conidia.

    • Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the conidial concentration to 1 x 10⁵ to 1 x 10⁶ conidia/mL using a hemocytometer.[8][9]

  • Plant Preparation and Inoculation:

    • Grow rice seedlings to the 3-4 leaf stage.

    • Prepare different concentrations of this compound in sterile water (with a final solvent concentration that does not affect fungal growth, typically <0.1%). A solvent-only control should be included.

    • Spray the rice seedlings with the this compound solutions or the control solution until runoff.

    • Allow the seedlings to dry for a few hours.

    • Spray the treated seedlings with the M. oryzae conidial suspension.

    • Place the inoculated seedlings in a moist chamber at 25-28°C with high humidity for 24-48 hours to facilitate infection.

    • Move the seedlings to a growth chamber with a 12-hour photoperiod.

  • Disease Assessment:

    • After 5-7 days, assess the disease severity by counting the number of lesions per leaf or by measuring the lesion size.[9][10] Lesions can be categorized by type (e.g., small brown spots, spindle-shaped lesions with a gray center).[9][10]

    • Alternatively, fungal biomass can be quantified using qPCR by targeting a fungus-specific gene (e.g., a hydrophobin gene) and normalizing to a plant housekeeping gene.[11][12][13]

Quantification of this compound in Plant Tissues by HPLC

This protocol outlines the extraction and quantification of this compound from rice tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant tissue (e.g., rice leaves, roots, husks)

  • Liquid nitrogen

  • Mortar and pestle or tissue grinder

  • Methanol (B129727) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Rotary evaporator

  • HPLC system with a UV or MS detector

  • C18 reverse-phase HPLC column

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Formic acid

Procedure:

  • Extraction:

    • Freeze the plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract the powdered tissue with methanol (e.g., 1 g of tissue in 10 mL of methanol) by shaking or sonicating for at least 1 hour.

    • Centrifuge the extract and collect the supernatant.

    • Repeat the extraction process on the pellet for exhaustive extraction.

    • Combine the supernatants and evaporate to dryness using a rotary evaporator.

    • Resuspend the dried extract in a methanol/water mixture and partition against hexane to remove non-polar compounds.[8]

    • The methanolic phase can be further purified by partitioning with ethyl acetate.[14]

  • HPLC Analysis:

    • Dissolve the final dried extract in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Inject the sample onto a C18 reverse-phase column.

    • A typical mobile phase gradient could be:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes. A specific example is a gradient of 5% to 70% B over 10 minutes, then to 100% B over the next 10 minutes.[8]

    • Set the detector to monitor at the appropriate wavelength for this compound (e.g., 210 nm) or use a mass spectrometer for more specific detection.

    • Quantify this compound by comparing the peak area in the sample to a standard curve generated with known concentrations of a pure this compound standard.

Elicitor Treatment for Induction of this compound

UV-C Irradiation:

  • Grow rice seedlings to the 3-4 leaf stage.

  • Place the seedlings under a UV-C lamp (254 nm) at a distance of approximately 15-20 cm.

  • Expose the plants to UV-C radiation for 15-30 minutes.[5]

  • Return the plants to their normal growth conditions.

  • Harvest tissue at various time points (e.g., 24, 48, 72 hours) post-treatment for this compound analysis.

Chitosan Treatment:

  • Prepare a stock solution of chitosan (e.g., 1% w/v) in a weak acidic solution (e.g., 0.1% acetic acid) and stir until dissolved. Adjust the pH to 5.5-6.0.

  • Dilute the stock solution to the desired final concentration (e.g., 0.01% to 0.1%) with sterile water.[11]

  • Spray the rice seedlings with the chitosan solution until runoff.

  • Harvest tissue at various time points (e.g., 24, 48, 72 hours) post-treatment for this compound analysis.

Gene Expression Analysis by qRT-PCR

This protocol describes the analysis of the expression of this compound biosynthetic genes.

Materials:

  • Plant tissue

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Gene-specific primers for target genes (CPS4, KSL4, CYP99A3, MAS1) and a reference gene (e.g., Actin or Ubiquitin).

Primer Sequences (Example for CYP99A3):

  • Forward: 5'-GAGCCTCCTCGTCTCGGA-3'[15]

  • Reverse: 5'-AATTGCCTTGACGTGTGTTGA-3'[15] (Note: Primers for other genes should be designed and validated according to standard procedures.)

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., TRIzol).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.

    • Run the qPCR reaction in a real-time PCR instrument with a typical program:

      • Initial denaturation (e.g., 95°C for 5-10 min)

      • 40 cycles of:

        • Denaturation (e.g., 95°C for 15 sec)

        • Annealing/Extension (e.g., 60°C for 1 min)

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Experimental_Workflow cluster_induction Induction of this compound cluster_analysis Analysis cluster_bioassay Biological Activity Elicitor Elicitor Treatment (UV, Chitosan, Pathogen) Harvest Harvest Plant Tissue Elicitor->Harvest RNA_Extraction RNA Extraction & cDNA Synthesis Harvest->RNA_Extraction Metabolite_Extraction Metabolite Extraction Harvest->Metabolite_Extraction qRT_PCR qRT-PCR Analysis RNA_Extraction->qRT_PCR HPLC_MS HPLC/MS Analysis Metabolite_Extraction->HPLC_MS Inhibition_Assay Pathogen/Weed Inhibition Assay HPLC_MS->Inhibition_Assay

Conclusion

This compound is a key player in the chemical defense strategy of rice and other plants, demonstrating a remarkable dual role as both a phytoalexin and an allelochemical. Its biosynthesis is a tightly regulated process, induced by a range of biotic and abiotic stresses, often mediated by the jasmonic acid signaling pathway. The quantitative data on its inhibitory activity and induced production highlight its potency and responsiveness. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the intricate functions of this compound. A deeper understanding of this fascinating molecule holds significant promise for the development of novel, environmentally friendly strategies for crop protection and for the discovery of new bioactive compounds with potential pharmaceutical applications.

References

Foundational Research on Momilactone A and B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momilactone A (MA) and Momilactone B (MB) are potent labdane-related diterpenoid allelochemicals first isolated from the husks of rice (Oryza sativa)[1]. These natural products have garnered significant scientific interest due to their diverse biological activities, which span from plant defense to promising therapeutic applications in human health. This technical guide provides a comprehensive overview of the foundational research on this compound and B, detailing their biosynthesis, mechanisms of action, and the experimental protocols used to elucidate their functions. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Biosynthesis

This compound and B share a common biosynthetic origin, arising from geranylgeranyl diphosphate (B83284) (GGDP)[2][3]. The biosynthesis is initiated by the cyclization of GGDP, a key intermediate in the terpenoid pathway. The core structure of these compounds is a pimara-7,15-diene (B1202013) skeleton. The biosynthetic gene cluster for momilactones has been identified on chromosome 4 in the rice genome[2][3].

The biosynthetic pathway for this compound and B can be visualized as follows:

Momilactone Biosynthesis GGDP Geranylgeranyl Diphosphate (GGDP) synCDP syn-Copalyl Diphosphate (syn-CDP) GGDP->synCDP OsCPS4 synPimaradiene syn-Pimara-7,15-diene synCDP->synPimaradiene OsKSL4 MomilactoneA This compound synPimaradiene->MomilactoneA CYP99A2/A3 MomilactoneB Momilactone B synPimaradiene->MomilactoneB CYP701A8 & CYP76M14

Biosynthesis of this compound and B from GGDP.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the various biological activities of this compound and B, presented as IC50 values (the concentration of a substance that inhibits a specific biological or biochemical function by 50%).

Table 1: Anticancer and Cytotoxic Activities (IC50 in µM)
Cell LineCompoundIC50 (µM)Reference
HL-60 (Human Promyelocytic Leukemia)This compound>10[4]
Momilactone B4.49[4]
This compound+B (1:1)4.61[4]
U266 (Human Multiple Myeloma)This compound>10[4]
Momilactone B5.09[4]
This compound+B (1:1)5.59[4]
P388 (Murine Leukemia)This compound2.71[5]
Momilactone B0.21[5]
HT-29 (Human Colon Cancer)Momilactone B<1.00[6]
SW620 (Human Colon Cancer)Momilactone B<1.00[6]
Table 2: Allelopathic and Antifungal Activities (IC50)
Target OrganismCompoundIC50Reference
Echinochloa crus-galli (Barnyard grass) - Shoot GrowthThis compound146 µM[7]
Momilactone B6.5 µM[7]
Echinochloa crus-galli (Barnyard grass) - Root GrowthThis compound91 µM[7]
Momilactone B6.9 µM[7]
Magnaporthe oryzae (Rice Blast Fungus) - Spore GerminationThis compound15.9 µM[5]
Momilactone B0.27 µM[5]
Magnaporthe oryzae (Rice Blast Fungus) - Germ Tube GrowthThis compound15.9 µM[5]
Momilactone B0.27 µM[5]
Table 3: Anti-inflammatory and Antidiabetic Activities (IC50)
AssayCompoundIC50Reference
Nitric Oxide Production (RAW264.7 cells)This compound1.7 µM[8]
α-Amylase InhibitionThis compoundNot specified[2]
Momilactone BNot specified[2]
α-Glucosidase InhibitionThis compoundNot specified[2]
Momilactone BNot specified[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the foundational research of this compound and B.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HL-60, U266) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound, Momilactone B, or their combination for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

MTT Assay Workflow A Seed cells in 96-well plate B Treat with Momilactones A->B C Add MTT solution B->C D Incubate (1.5h, 37°C) C->D E Solubilize formazan with DMSO D->E F Measure absorbance (492 nm) E->F G Calculate IC50 F->G

Workflow for the MTT cytotoxicity assay.
Allelopathic Activity Bioassay

This bioassay determines the growth-inhibiting effects of momilactones on target plant species.

Protocol:

  • Preparation of Test Plates: Place two layers of filter paper in a Petri dish and moisten with a solution of this compound or B at various concentrations (e.g., 0.01 to 10000 µM).

  • Seed Germination: Surface sterilize seeds of the target plant (e.g., Echinochloa crus-galli) and germinate them in the dark at 25°C.

  • Incubation: Place 10 germinated seeds in each Petri dish and incubate in a growth chamber.

  • Measurement: After a set period (e.g., 36 hours), measure the root and shoot length of the seedlings.

  • Data Analysis: Calculate the percentage of growth inhibition compared to a control group and determine the IC50 values[9][10].

Antifungal Bioassay

This assay evaluates the inhibitory effect of momilactones on the growth of pathogenic fungi.

Protocol:

  • Fungal Culture: Culture the target fungus (e.g., Magnaporthe oryzae) on a suitable medium like potato dextrose agar (B569324) (PDA).

  • Spore Suspension: Prepare a spore suspension of the fungus in sterile distilled water.

  • Treatment: Mix the spore suspension with various concentrations of this compound or B.

  • Incubation: Incubate the mixture under conditions optimal for fungal growth.

  • Assessment: After incubation, assess the inhibition of spore germination and germ tube elongation under a microscope.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values[5].

Signaling Pathways and Mechanisms of Action

Anticancer Mechanisms

Momilactone B has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines through the modulation of specific signaling pathways.

  • Apoptosis Induction: In HL-60 and U266 cells, Momilactone B activates the p38 MAPK pathway, leading to the downregulation of the anti-apoptotic protein BCL-2 and the activation of caspase-3, a key executioner of apoptosis[4].

Apoptosis Signaling Pathway MB Momilactone B p38 p38 MAPK MB->p38 activates BCL2 BCL-2 p38->BCL2 inhibits Caspase3 Caspase-3 p38->Caspase3 activates Apoptosis Apoptosis BCL2->Apoptosis inhibits Caspase3->Apoptosis induces

Momilactone B-induced apoptosis signaling pathway.
  • Cell Cycle Arrest: Momilactone B can induce cell cycle arrest at the G2/M phase in HL-60 cells by disrupting the CDK1/cyclin B1 complex, which is crucial for the G2 to M phase transition[4]. In U937 leukemia cells, it causes G1 arrest by upregulating the CDK inhibitor p21 and downregulating pRB phosphorylation[11][12].

Cell Cycle Arrest Pathway cluster_G2 HL-60 Cells cluster_G1 U937 Cells MB Momilactone B p38_G2 p38 MAPK MB->p38_G2 activates p21 p21 (CDK inhibitor) MB->p21 induces pRB pRB Phosphorylation MB->pRB inhibits CDK1_CyclinB1 CDK1/Cyclin B1 Complex p38_G2->CDK1_CyclinB1 disrupts G2M_Transition G2/M Transition CDK1_CyclinB1->G2M_Transition promotes G2_Arrest G2 Phase Arrest CDK1_CyclinB1->G2_Arrest inhibition leads to G1S_Transition G1/S Transition p21->G1S_Transition inhibits pRB->G1S_Transition promotes G1_Arrest G1 Phase Arrest G1S_Transition->G1_Arrest inhibition leads to

Momilactone B-induced cell cycle arrest mechanisms.
Allelopathic Mechanism

Momilactone B exerts its allelopathic effects by interfering with crucial phytohormone signaling pathways in target plants.

  • Disruption of ABA and Auxin Signaling: In Arabidopsis thaliana, Momilactone B has been shown to upregulate the expression of genes involved in abscisic acid (ABA) biosynthesis (e.g., NCED3) and signaling (e.g., ABI4), leading to inhibited seed germination[2][13][14]. It also disrupts auxin biosynthesis and transport, resulting in impaired root growth[2][13][15].

Allelopathic Mechanism cluster_ABA ABA Signaling cluster_Auxin Auxin Signaling MB Momilactone B NCED3 NCED3 (ABA Biosynthesis) MB->NCED3 upregulates ABI4 ABI4 (ABA Signaling) MB->ABI4 upregulates Auxin_Bio Auxin Biosynthesis MB->Auxin_Bio disrupts Auxin_Transport Auxin Transport MB->Auxin_Transport disrupts SeedGermination Seed Germination NCED3->SeedGermination inhibits ABI4->SeedGermination inhibits RootGrowth Root Growth Auxin_Bio->RootGrowth promotes Auxin_Transport->RootGrowth promotes

Mechanism of Momilactone B's allelopathic activity.

Conclusion

This compound and B are natural products with a remarkable spectrum of biological activities. Their potent anticancer, allelopathic, and antifungal properties make them promising lead compounds for the development of new pharmaceuticals and agrochemicals. The detailed experimental protocols and elucidated signaling pathways presented in this guide provide a solid foundation for future research aimed at harnessing the full potential of these fascinating molecules. Further investigation into their mechanisms of action and the development of efficient synthetic and biosynthetic production methods will be crucial for translating the foundational research on momilactones into practical applications.

References

The Ecological Role of Momilactone A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Allelochemical and Phytoalexin

Momilactone A (MA), a labdane-related diterpenoid lactone, is a pivotal secondary metabolite in the ecological interactions of rice (Oryza sativa) and a limited number of other plant species, including the moss Calohypnum plumiforme.[1][2] Initially identified as a growth inhibitor in rice husks, its functions have been elucidated to encompass significant roles in both allelopathy—the chemical inhibition of competing plants—and as a phytoalexin in defense against pathogens.[1][2][3] This technical guide provides a comprehensive overview of the ecological functions of this compound, intended for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Ecological Functions

This compound's ecological significance is primarily twofold: it acts as a chemical weapon against competing flora and as a defensive compound against microbial invasion. These functions are not mutually exclusive and contribute to the overall fitness and survival of the producing organism.

Allelopathic Activity

This compound is secreted from the roots of rice plants into the rhizosphere, where it exerts inhibitory effects on the germination and growth of neighboring plants, including noxious agricultural weeds.[1][3][4] This allelopathic activity provides a competitive advantage by suppressing the growth of species competing for the same limited resources. The efficacy of this compound as an allelochemical is concentration-dependent and varies among target species. While Momilactone B (MB) is often cited as the more potent allelochemical of the two, this compound still exhibits significant inhibitory activity.[2] Studies on momilactone-deficient rice mutants have confirmed the crucial role of these compounds in allelopathy, as these mutants lose their ability to suppress the growth of competing plants.[1][3]

Phytoalexin Activity

As a phytoalexin, this compound is synthesized and accumulates in rice tissues, particularly in the leaves, in response to pathogen attack or elicitor perception.[1][2] Its production is a key component of the plant's induced defense mechanism. This compound has demonstrated inhibitory activity against a range of fungal and bacterial pathogens, including the rice blast fungus Magnaporthe oryzae and the bacterial blight pathogen Xanthomonas oryzae pv. oryzae.[1][2] The accumulation of this compound at the site of infection helps to limit the spread of the pathogen.[2] The importance of this compound in plant defense is underscored by the observation that momilactone-deficient mutants exhibit increased susceptibility to pathogens.[1][3]

Quantitative Data on Bioactivity

The biological activity of this compound has been quantified against various target organisms. The following tables summarize the available data on its inhibitory concentrations.

Table 1: Allelopathic Activity of this compound (IC₅₀ Values)

Target Plant SpeciesTissueIC₅₀ (µM)Reference(s)
Echinochloa crus-galli (Barnyard grass)Shoots146[5]
Echinochloa crus-galli (Barnyard grass)Roots91[5]
Arabidopsis thalianaGermination742[6]
Lactuca sativa (Lettuce)Root Elongation~100-300[4]
Lepidium sativum (Cress)Root Elongation~100-300[4]

Table 2: Antimicrobial Activity of this compound

Target MicroorganismActivity MetricConcentration (µM)Reference(s)
Magnaporthe oryzaeIC₅₀ (Spore Germination)>300[3]
Magnaporthe oryzaeIC₅₀ (Germ Tube Growth)159.2[3]
Botrytis cinereaIC₅₀246.3[3]
Fusarium solaniIC₅₀>315.5[3]
Colletotrichum gloeosporioidesIC₅₀299.4[3]
Escherichia coliMinimal Inhibitory Concentration5[6]
Pseudomonas putidaInhibitoryNot specified[7]
Bacillus cereusInhibitoryNot specified[7]
Bacillus pumilusInhibitoryNot specified[7]

Signaling Pathways

The biosynthesis and activity of this compound are intricately linked to plant hormone signaling pathways.

Induction of Biosynthesis via the Jasmonate Pathway

The production of this compound as a phytoalexin is primarily regulated by the jasmonic acid (JA) signaling pathway.[8][9] Biotic and abiotic elicitors, such as pathogen-associated molecular patterns (PAMPs) like chitin, and abiotic stresses like UV radiation, trigger the biosynthesis of jasmonic acid.[8] This leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins and the subsequent activation of MYC transcription factors. These transcription factors then upregulate the expression of the momilactone biosynthetic genes, which are clustered on chromosome 4 in rice, including OsCPS4, OsKSL4, CYP99A2/A3, and OsMAS.[4]

G cluster_0 Elicitors Elicitors JA Biosynthesis JA Biosynthesis Elicitors->JA Biosynthesis Induces JA-Ile JA-Ile JA Biosynthesis->JA-Ile JAZ Proteins JAZ Proteins JA-Ile->JAZ Proteins Promotes degradation of MYC Transcription Factors MYC Transcription Factors JAZ Proteins->MYC Transcription Factors Represses Momilactone Biosynthesis Genes Momilactone Biosynthesis Genes MYC Transcription Factors->Momilactone Biosynthesis Genes Activates transcription of This compound This compound Momilactone Biosynthesis Genes->this compound Leads to synthesis of

Induction of this compound biosynthesis via the Jasmonate pathway.
Mechanism of Action: Disruption of ABA and Auxin Signaling

Recent studies have begun to unravel the mode of action of momilactones on target plants. Momilactone B, a closely related compound, has been shown to inhibit seed germination and root growth in Arabidopsis by disrupting abscisic acid (ABA) and auxin signaling pathways.[1] It is plausible that this compound exerts its allelopathic effects through similar mechanisms. Treatment with Momilactone B leads to the upregulation of genes involved in ABA biosynthesis and signaling, thereby promoting seed dormancy and inhibiting germination. Furthermore, it appears to interfere with auxin biosynthesis and polar transport, which are critical for root development.

G cluster_1 This compound This compound ABA Biosynthesis & Signaling ABA Biosynthesis & Signaling This compound->ABA Biosynthesis & Signaling Upregulates Auxin Biosynthesis & Transport Auxin Biosynthesis & Transport This compound->Auxin Biosynthesis & Transport Disrupts Seed Germination Seed Germination ABA Biosynthesis & Signaling->Seed Germination Inhibits Root Growth Root Growth Auxin Biosynthesis & Transport->Root Growth Inhibits

Proposed mechanism of action of this compound on target plants.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the ecological functions of this compound.

Isolation and Quantification of this compound

A typical workflow for the isolation and analysis of this compound is outlined below.

G cluster_2 Plant Material Plant Material Extraction Extraction Plant Material->Extraction e.g., rice husks, roots Purification Purification Extraction->Purification e.g., solvent partitioning Quantification Quantification Purification->Quantification e.g., column chromatography Bioassays Bioassays Quantification->Bioassays e.g., HPLC, UPLC-ESI-MS

General workflow for this compound isolation and analysis.

Protocol: Quantification by HPLC

  • Extraction: Dried and powdered plant material (e.g., 100 g rice husks) is extracted with methanol (B129727) at room temperature for an extended period (e.g., 1 week).[4] The extract is then filtered and concentrated under vacuum.

  • Purification: The crude extract is subjected to a series of purification steps, which may include solvent partitioning (e.g., with n-hexane and ethyl acetate) and column chromatography on silica (B1680970) gel.[6] Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Quantification: Fractions containing this compound are pooled and analyzed by High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a mobile phase such as acetonitrile (B52724) and water.[6] Quantification is achieved by comparing the peak area of the sample to a standard curve generated from a purified this compound standard.

Allelopathy Bioassay

Protocol: Seed Germination and Seedling Growth Bioassay

  • Preparation of Test Solutions: Purified this compound is dissolved in a small amount of a suitable solvent (e.g., methanol) and then diluted with distilled water or a buffer solution to achieve a range of test concentrations. A solvent control is also prepared.

  • Assay Setup: Filter paper is placed in a petri dish and moistened with a known volume of the test solution or control. Seeds of the target plant species (e.g., Echinochloa crus-galli) are placed on the filter paper.

  • Incubation: The petri dishes are sealed and incubated in a controlled environment (e.g., 25°C in the dark) for a specified period (e.g., 48-72 hours).

  • Data Collection: After the incubation period, the number of germinated seeds is counted, and the root and shoot lengths of the seedlings are measured.

  • Data Analysis: The percentage of germination inhibition and the percentage of root and shoot growth inhibition are calculated relative to the control. The IC₅₀ value is determined from the dose-response curve.

Antifungal Bioassay

Protocol: Radial Growth Inhibition Assay

  • Preparation of Media: A suitable fungal growth medium (e.g., Potato Dextrose Agar (B569324) - PDA) is prepared and autoclaved. While the medium is still molten, this compound (dissolved in a minimal amount of solvent) is added to achieve the desired final concentrations. A solvent control plate is also prepared.

  • Inoculation: A small plug of mycelium from an actively growing culture of the target fungus (e.g., Magnaporthe oryzae) is placed in the center of each agar plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 28°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches a certain size.

  • Data Analysis: The percentage of inhibition of radial growth is calculated for each concentration of this compound relative to the control. The IC₅₀ value can then be determined.

Conclusion

This compound is a multifaceted secondary metabolite with well-defined ecological roles in allelopathy and plant defense. Its biosynthesis is tightly regulated by the jasmonate signaling pathway, and its mode of action appears to involve the disruption of key phytohormone signaling pathways in target plants. The quantitative data on its bioactivity highlight its potential for applications in agriculture, such as the development of natural herbicides or as a target for breeding programs aimed at enhancing disease resistance in rice. The experimental protocols outlined in this guide provide a foundation for further research into the ecological functions and potential applications of this important natural product. Further elucidation of the specific molecular targets of this compound will undoubtedly open new avenues for its use in crop protection and beyond.

References

A Technical Guide to the Biosynthesis of Momilactone A: Precursor Molecules and Key Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momilactone A is a labdane-related diterpenoid phytoalexin with significant biological activities, including allelopathic and antimicrobial properties.[1][2] Its potential applications in agriculture as a natural herbicide and in medicine have garnered considerable interest. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, focusing on its precursor molecules and the enzymatic reactions that govern its formation. The information presented herein is intended to support research and development efforts aimed at harnessing the therapeutic and agrochemical potential of this natural product.

The biosynthesis of this compound originates from the general isoprenoid pathway, commencing with the precursor geranylgeranyl diphosphate (B83284) (GGDP).[2][3] A series of enzymatic cyclizations and oxidations, catalyzed by a dedicated set of enzymes, leads to the formation of the characteristic lactone ring of this compound.[4] Many of the genes encoding these biosynthetic enzymes are clustered on chromosome 4 in rice (Oryza sativa), facilitating their coordinated regulation.[2][4][5]

This guide summarizes the key molecular players in the this compound biosynthetic pathway, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the biochemical cascade and experimental workflows.

This compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process initiated from the C20 precursor, Geranylgeranyl diphosphate (GGDP). The pathway proceeds through the formation of a tricyclic diterpene scaffold followed by a series of oxidative modifications.

Precursor Molecules

The primary precursor for this compound biosynthesis is Geranylgeranyl diphosphate (GGDP) . GGDP is a common intermediate in the biosynthesis of various terpenes and is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

The key intermediates in the pathway include:

  • syn-Copalyl diphosphate (syn-CPP): The first committed intermediate in this compound biosynthesis.

  • syn-Pimara-7,15-diene: The tricyclic hydrocarbon backbone of this compound.

  • syn-Pimaradien-19-al and syn-Pimaradien-19-oic acid: Oxidized intermediates leading to the formation of the lactone ring.

  • 3β-hydroxy-9β-pimara-7,15-dien-19,6β-olide: A key intermediate that undergoes final oxidation to yield this compound.[6]

Key Enzymes

The conversion of GGDP to this compound is catalyzed by a series of enzymes, many of which are encoded by genes located in a biosynthetic gene cluster on rice chromosome 4.[4][5]

  • OsCPS4 (syn-Copalyl diphosphate synthase): An essential enzyme that catalyzes the cyclization of GGDP to form syn-CPP.[7]

  • OsKSL4 (syn-Pimara-7,15-diene synthase): This enzyme mediates the further cyclization of syn-CPP to produce the diterpene scaffold, syn-pimara-7,15-diene.

  • CYP99A2 and CYP99A3 (Cytochrome P450 monooxygenases): These enzymes are responsible for the sequential oxidation of the C19 methyl group of syn-pimara-7,15-diene to an aldehyde and then to a carboxylic acid.[4]

  • CYP76M8 (Cytochrome P450 monooxygenase): This enzyme catalyzes the 6β-hydroxylation of the syn-pimaradiene (B1259439) scaffold.[4]

  • OsMAS1 and OsMAS2 (this compound synthase): These short-chain dehydrogenase/reductase (SDR) enzymes catalyze the oxidation of the 3β-hydroxyl group of a late-stage intermediate to a ketone, a critical step in the formation of this compound.[4]

  • CYP701A8 (Cytochrome P450 monooxygenase): This enzyme is involved in the 3β-hydroxylation of the syn-pimaradiene core.[4]

Quantitative Data

Quantitative analysis of this compound biosynthesis provides crucial insights into the efficiency of the pathway and the catalytic parameters of its enzymes. The following tables summarize available data on product yields and enzyme kinetics.

Table 1: Yield of Momilactones from Rice Husks under Different Extraction Conditions

Extraction MethodSolventTemperature (°C)PressureThis compound Yield (µg/g DW)Momilactone B Yield (µg/g DW)Reference
Dried for 1h, then placed in MeOH for 1 weekMethanol (B129727)100Ambient58.76104.43[8]
Boiled for 2h, then placed in MeOH for 1 weekMethanol100Ambient51.54102.23[8]
Pressurized extractionDistilled water + Methanol100120 kPa17.90 - 26.2640.78 - 71.0[8]
Conventional column chromatographyVariedAmbientAmbient1.20.7

Table 2: Kinetic Parameters of OsMS1 (SDR110C-MS1) and OsMS2 (SDR110C-MS2) with Biosynthetic Intermediates

EnzymeSubstrateKM (µM)kcat (s-1)kcat/KM (s-1M-1)Reference
OsMS1 syn-pimaradiene-19,6β-hemiacetal44 ± 17(1.9 ± 0.2) x 10-14 x 103[4]
3β-hydroxy-syn-pimaradien-19,6β-olide900 ± 400(8 ± 3) x 10-29 x 101[4]
OsMS2 syn-pimaradiene-19,6β-hemiacetal12 ± 4(1.0 ± 0.1) x 10-18 x 103[4]
3β-hydroxy-syn-pimaradien-19,6β-olide200 ± 100(4 ± 1) x 10-12 x 103[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Protocol 1: Extraction and Quantification of this compound from Rice Husks

Objective: To extract and quantify the amount of this compound from rice husk samples.

Materials:

  • Rice husks

  • Methanol (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Water (HPLC grade)

  • Solid phase extraction (SPE) cartridges (e.g., C18)

  • HPLC or LC-MS/MS system

  • This compound standard

Procedure:

  • Sample Preparation: Dry rice husks at 60°C until a constant weight is achieved. Grind the dried husks into a fine powder.

  • Extraction:

    • Suspend 10 g of powdered rice husks in 100 mL of 80% methanol.

    • Sonciate the mixture for 30 minutes.

    • Centrifuge at 10,000 x g for 15 minutes and collect the supernatant.

    • Repeat the extraction process twice more with the pellet.

    • Pool the supernatants and evaporate the methanol under reduced pressure.

  • Purification:

    • Resuspend the aqueous extract in 50 mL of water and partition three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions and evaporate to dryness.

    • Dissolve the residue in a minimal amount of methanol and load onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with 20% methanol to remove polar impurities.

    • Elute this compound with 80% methanol.

  • Quantification:

    • Dry the eluted fraction and redissolve in a known volume of methanol.

    • Analyze the sample using an HPLC or LC-MS/MS system.

    • Prepare a standard curve using a serial dilution of the this compound standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.[9]

Protocol 2: Heterologous Expression of Momilactone Biosynthesis Enzymes in E. coli

Objective: To produce recombinant enzymes of the this compound pathway for in vitro characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series)

  • cDNA clones of the target genes (e.g., OsCPS4, OsKSL4, etc.)

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT)

  • Ni-NTA or other affinity chromatography resin (if using His-tagged proteins)

Procedure:

  • Cloning: Subclone the coding sequences of the target genes into the expression vector.

  • Transformation: Transform the expression constructs into the E. coli expression strain.

  • Expression:

    • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

    • Clarify the lysate by centrifugation.

    • If using a His-tagged protein, apply the supernatant to a Ni-NTA column, wash, and elute the recombinant protein according to the manufacturer's instructions.

    • For cytochrome P450 enzymes, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.[10][11]

Protocol 3: In Vitro Enzyme Assay for Terpene Synthases (OsCPS4 and OsKSL4)

Objective: To determine the enzymatic activity of OsCPS4 and OsKSL4.

Materials:

  • Purified recombinant OsCPS4 or OsKSL4

  • Substrate: GGDP for OsCPS4; syn-CPP for OsKSL4

  • Assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl2, 5% glycerol, 5 mM DTT)

  • Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)

  • GC-MS system

Procedure:

  • Reaction Setup:

    • In a glass vial, combine the assay buffer, substrate (typically 10-50 µM), and purified enzyme (0.5-5 µg).

    • The total reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Product Extraction:

    • Stop the reaction by adding an equal volume of organic solvent (e.g., hexane).

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully transfer the organic layer to a new vial.

  • Analysis:

    • Analyze the extracted products by GC-MS.

    • Identify the enzymatic products by comparing their mass spectra and retention times with authentic standards or published data.

Protocol 4: In Vitro Enzyme Assay for Cytochrome P450s (CYP99A2/3, CYP76M8, CYP701A8)

Objective: To assess the catalytic activity of the cytochrome P450 enzymes in the this compound pathway.

Materials:

  • Microsomal fraction containing the recombinant CYP and CPR, or purified enzymes.

  • Substrate (e.g., syn-pimara-7,15-diene for CYP99A2/3)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • LC-MS/MS system

Procedure:

  • Microsome Preparation (from heterologous expression):

    • Follow a standard protocol for preparing microsomal fractions from yeast or insect cells expressing the CYP and CPR.[3][12]

  • Reaction Setup:

    • In a glass tube, combine the assay buffer, microsomal preparation (or purified enzymes), substrate (typically 10-100 µM), and the NADPH regenerating system.

  • Incubation: Incubate the reaction at 30°C for 1-3 hours with shaking.

  • Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex and centrifuge. Collect the organic layer.

  • Analysis:

    • Evaporate the solvent and redissolve the residue in methanol.

    • Analyze the products by LC-MS/MS to identify and quantify the hydroxylated products.

Visualizations

The following diagrams illustrate the this compound biosynthetic pathway and a general experimental workflow for enzyme characterization.

Momilactone_A_Biosynthesis GGDP Geranylgeranyl diphosphate (GGDP) synCPP syn-Copalyl diphosphate (syn-CPP) GGDP->synCPP OsCPS4 synPimaradiene syn-Pimara-7,15-diene synCPP->synPimaradiene OsKSL4 Ox1 syn-Pimaradien-19-al synPimaradiene->Ox1 CYP99A2/3 Hydroxylated 3β-hydroxy-syn-pimaradien- 19,6β-olide synPimaradiene->Hydroxylated CYP701A8, CYP76M8 Ox2 syn-Pimaradien-19-oic acid Ox1->Ox2 CYP99A2/3 Ox2->Hydroxylated CYP76M8 MomilactoneA This compound Hydroxylated->MomilactoneA OsMAS1/2

Caption: The biosynthetic pathway of this compound from GGDP.

Experimental_Workflow cluster_gene Gene Cloning and Expression cluster_protein Protein Purification and Assay cluster_analysis Product Analysis Gene Gene of Interest (e.g., OsCPS4) Vector Expression Vector Gene->Vector Ecoli E. coli Transformation & Expression Vector->Ecoli Purification Protein Purification (e.g., Ni-NTA) Ecoli->Purification Assay In Vitro Enzyme Assay Purification->Assay Extraction Product Extraction Assay->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis

Caption: A general experimental workflow for enzyme characterization.

References

The Dawn of Momilactone A: A Technical Guide to Its Early Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational studies surrounding the isolation of Momilactone A, a diterpenoid lactone with significant biological activities. This document provides a comprehensive overview of the pioneering experimental protocols, quantitative data from early research, and the logical workflow of the initial discovery.

Introduction: The Discovery of a Potent Phytochemical

In 1973, a team of Japanese scientists led by Kato first isolated two novel compounds from the husks of rice (Oryza sativa L., cv. Koshihikari), which they named this compound and Momilactone B.[1][2][3][4] The name "momi" is derived from the Japanese word for rice husk, reflecting the origin of these potent germination and growth-inhibitory substances.[1][3] These initial discoveries laid the groundwork for decades of research into the diverse biological roles of momilactones, including their function as phytoalexins in plant defense and as allelochemicals.[1][4][5][6]

Early Isolation Protocols and Quantitative Data

The seminal work by Kato and colleagues detailed the first successful isolation of this compound. The process, while rudimentary by modern standards, was effective in yielding milligram quantities of the compound from a large volume of starting material.

Experimental Protocol: The 1973 Kato et al. Method

The inaugural isolation of this compound followed a straightforward extraction and chromatographic purification procedure.

Starting Material: 200 kg of rice husks (Oryza sativa L. var. Koshihikari)[3]

Extraction:

  • The rice husks were extracted with organic solvents. While the specific solvent system used in the very first extraction is detailed as a mixture of CHCl₂ and EtOH, subsequent early studies often employed solvents like methanol (B129727) or ethyl acetate (B1210297) for initial extraction from plant material.[3][7]

Purification:

  • The crude extract was concentrated to yield a residue.

  • This residue was subjected to a single column chromatography step.

  • The stationary phase used was silica (B1680970) gel.[3]

  • Elution was carried out using a solvent system of chloroform (B151607) (CHCl₂) and ethanol (B145695) (EtOH).[3]

  • Fractions were collected and analyzed to identify those containing the compounds of interest.

  • This compound and B were purified from these fractions.

Quantitative Data from Early Isolation Studies

The initial isolation, though laborious, provided the first quantitative estimates of this compound content in rice husks.

CompoundStarting Material (kg)Yield (mg)Yield (%)Reference
This compound2001500.000075[3]
Momilactone B2001000.000050[3]

It is noteworthy that a modified protocol developed 32 years later by Chung et al. (2005) resulted in a significant increase in the yields of this compound and B, achieving 18.75 and 20-fold greater yields, respectively, through the use of repeated column chromatography with a solvent system of hexane, ethyl acetate, methanol, and methylene (B1212753) chloride.[3]

Structural Elucidation and Characterization

Initial characterization of the isolated compounds involved spectroscopic techniques. It is important to note that the initial stereochemical assignment for Momilactones A and B was later revised following X-ray single crystal diffraction analysis of the related Momilactone C, which was also isolated from the same source.[1]

Logical Workflow of Early this compound Research

The pioneering studies on this compound followed a logical progression from observation to chemical characterization.

Early_Momilactone_A_Research_Workflow cluster_observation Observation & Hypothesis cluster_extraction Extraction & Isolation cluster_characterization Characterization & Activity A Observation of growth-inhibitory effects of rice husks B Large-scale extraction of rice husks (200 kg) A->B C Single Column Chromatography (Silica Gel) B->C D Isolation of pure This compound and B C->D E Structural Elucidation (Spectroscopic Methods) D->E F Bioassays for germination and growth inhibition D->F G Initial Structure Proposal E->G H Later Structural Revision (X-ray) G->H Revision

References

Distribution of Momilactone A in Plant Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momilactone A is a labdane-related diterpenoid initially isolated from rice (Oryza sativa). It functions as a phytoalexin, providing defense against pathogens, and as an allelochemical, inhibiting the growth of neighboring plants.[1][2] The biosynthesis of this compound is a complex process originating from geranylgeranyl diphosphate (B83284) (GGDP) and is regulated by a gene cluster located on chromosome 4 in rice.[2][3] Its broad range of biological activities has garnered significant interest for its potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the distribution of this compound in plant tissues, detailing quantitative data, experimental protocols for its analysis, and the signaling pathways governing its production.

Data Presentation: Quantitative Distribution of this compound

The concentration of this compound varies significantly across different tissues of the rice plant and is influenced by factors such as rice variety, growth stage, and environmental stress. The following table summarizes quantitative data from various studies, providing a comparative look at this compound levels in different plant parts.

Plant TissueRice Variety/TypeThis compound Concentration (µg/g DW)Reference(s)
Husk Koshihikari (Japonica)16.44 ± 0.09[4]
Koshihikari4.9[1][5]
Not specified34.7[6]
Koshihikari58.76[6][7]
Straw (Leaves & Stems) Not specified4.5[1][5]
Not specified3.8[5]
Leaves Japonica varietiesup to 157[3]
Indica varietiesup to 20.7[3]
Not specifiedNot specified, but present[1][3]
Roots Not specified21.2 (for Momilactone B)[3]
Not specifiedPresent, secreted into rhizosphere[1][3]
Grain (Brown) KT41.56[8]
Grain (Refined) Koshihikari0.46[8]
Koshihikari2.07 ± 0.01[4]
Bran Not specifiedPresent[3]
Root Exudates Not specifiedSecreted, plays a role in allelopathy[1][3]

Experimental Protocols

Accurate quantification of this compound is crucial for understanding its physiological roles and potential applications. Various analytical techniques have been employed for its extraction and measurement.

Extraction of this compound

A common method for extracting this compound from plant tissues involves solvent extraction.

  • Sample Preparation: Plant tissues (e.g., husks, leaves, roots) are collected, washed, and dried. The dried samples are then ground into a fine powder to increase the surface area for extraction.[7][9]

  • Solvent Extraction: The powdered sample is immersed in an organic solvent. Methanol (B129727) is one of the most widely used solvents for this purpose.[9] The mixture is typically left for an extended period (e.g., 5 days to 2 weeks) at room temperature to allow for the diffusion of this compound into the solvent.[4][9] Other solvents like ethyl acetate (B1210297) and aqueous methanol have also been used.[6][9]

  • Crude Extract Preparation: After extraction, the solvent containing the dissolved compounds is separated from the plant material by filtration. The solvent is then evaporated under reduced pressure to obtain a crude extract.[9]

  • Fractionation (Optional): The crude extract can be further purified by liquid-liquid partitioning. For instance, the extract can be dissolved in a methanol-water mixture and then partitioned against a non-polar solvent like hexane (B92381) to remove lipids and other interfering compounds. The this compound-containing fraction is then typically extracted into a moderately polar solvent like ethyl acetate.[4]

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most common techniques for the quantification of this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase system.[10]

    • Detection: UV detection is often set at 210 nm.[6][11]

    • Quantification: The concentration of this compound in a sample is determined by comparing the peak area of the sample to a calibration curve generated using known concentrations of a pure this compound standard.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Principle: This technique couples the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.

    • Ionization: Electrospray ionization (ESI) is a commonly used ionization source.[4]

    • Analysis: The analysis is often performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity. The parent ion of this compound is selected and fragmented, and a specific product ion is monitored for quantification.[12] This method allows for accurate quantification even in complex biological matrices.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: this compound can be analyzed by GC-MS, sometimes requiring derivatization to increase its volatility.[6]

    • Analysis: The mass spectrometer identifies this compound based on its characteristic mass spectrum. Quantification is achieved by comparing the peak area to that of a standard.[11]

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound from GGDP involves a series of enzymatic reactions catalyzed by enzymes encoded by a gene cluster on chromosome 4 in rice.[13][14]

Momilactone_A_Biosynthesis GGDP Geranylgeranyl diphosphate (GGDP) syn_CDP syn-Copalyl diphosphate (syn-CDP) GGDP->syn_CDP OsCPS4 syn_Pimaradiene syn-Pimara-7,15-diene syn_CDP->syn_Pimaradiene OsKSL4 Intermediate1 9β-Pimara-7,15-dien-19,6β-olide syn_Pimaradiene->Intermediate1 CYP99A2 MomilactoneA This compound Intermediate1->MomilactoneA OsMAS

Caption: Biosynthesis pathway of this compound from GGDP.

Jasmonic Acid Signaling Pathway for this compound Induction

The production of this compound is often induced by biotic and abiotic stresses. The jasmonic acid (JA) signaling pathway plays a crucial role in this induction.[1][15]

JA_Signaling_Pathway Stress Biotic/Abiotic Stress (e.g., Pathogen, UV, CuCl2) LinolenicAcid α-Linolenic Acid Stress->LinolenicAcid JA_biosynthesis JA Biosynthesis Pathway LinolenicAcid->JA_biosynthesis JA Jasmonic Acid (JA) JA_biosynthesis->JA JA_Ile JA-Isoleucine (JA-Ile) JA->JA_Ile JAR1 JAZ_degradation JAZ Protein Degradation JA_Ile->JAZ_degradation MYC2 MYC2 Transcription Factor Activation JAZ_degradation->MYC2 MABGC_expression This compound Biosynthetic Gene Cluster (MABGC) Expression MYC2->MABGC_expression MomilactoneA_production This compound Production MABGC_expression->MomilactoneA_production

Caption: Jasmonic acid signaling pathway inducing this compound production.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from plant tissues.

Experimental_Workflow cluster_extraction Extraction cluster_quantification Quantification SamplePrep 1. Sample Preparation (Drying and Grinding) SolventExtraction 2. Solvent Extraction (e.g., Methanol) SamplePrep->SolventExtraction Filtration 3. Filtration SolventExtraction->Filtration Evaporation 4. Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Dissolution 5. Dissolution in Solvent CrudeExtract->Dissolution Analysis 6. HPLC or LC-MS/MS Analysis Dissolution->Analysis DataAnalysis 7. Data Analysis (Peak Integration & Quantification) Analysis->DataAnalysis

Caption: General experimental workflow for this compound analysis.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Extraction and Isolation of Momilactone A from Rice Husks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Momilactone A (MA) is a diterpenoid lactone phytoalexin found in rice (Oryza sativa), particularly in the husks, leaves, and root exudates.[1][2] It has garnered significant interest within the scientific community due to its potent biological activities, including allelopathic (plant growth inhibitory), antifungal, and potential anticancer properties.[3][4] As an agricultural byproduct, rice husks represent an abundant and sustainable source for this valuable compound.[1] This document provides a detailed protocol for the efficient extraction, enrichment, and purification of this compound from rice husks, tailored for laboratory and research applications.

Data Summary: Comparison of Extraction and Purification Methods

The yield of this compound is highly dependent on the pre-treatment, extraction, and purification methodologies employed. The following table summarizes quantitative data from various published protocols to facilitate methodological comparison.

Methodology Extraction Solvent(s) Purification Technique This compound Yield Purity Reference
Optimized Solvent/Heat Extraction Methanol (B129727) (100%) followed by Ethyl Acetate (B1210297) partitioningNot specified (Quantified by HPLC)58.76 µg/g Dry Weight (DW)Not specified[1][5]
Solvent/Heat & Pressure Extraction Methanol (100%) and Ethyl AcetateNot specified (Quantified by HPLC)17.90–26.26 µg/g DWNot specified[1][5]
Standard Column Chromatography Various (e.g., Methanol, Ethyl Acetate)Column Chromatography (CC)0.8–15 µg/g DWNot specified[1]
Column Chromatography Isolation Not SpecifiedColumn Chromatography (CC)11.7 mg/kg (11.7 µg/g)Not specified[6]
High-Speed Countercurrent Chromatography n-hexane/ethyl acetate/methanol/waterHigh-Speed Countercurrent Chromatography (HSCCC)3.0 mg from 2 kg of rice husk99.0% [3][4]

Experimental Protocol: Extraction and Isolation of this compound

This protocol details a robust method for isolating this compound, combining an optimized solvent extraction with conventional chromatographic purification.

Part 1: Materials and Equipment
  • Raw Material: Dried rice husks (Oryza sativa).

  • Solvents (Analytical or HPLC grade): Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane (B92381), Distilled Water.[1]

  • Chemicals: Activated Charcoal, Celite 545, Silica (B1680970) gel for column chromatography (e.g., 70–230 mesh).[1]

  • Equipment:

    • Grinder or mill

    • Drying oven

    • Large glass containers for extraction

    • Rotary evaporator

    • Filtration apparatus (e.g., Büchner funnel)

    • Separatory funnel (appropriate volume)

    • Glass chromatography column

    • Fraction collector (optional)

    • Analytical instruments for quantification and identification (e.g., HPLC, GC-MS, NMR).[2][7]

Part 2: Extraction Workflow

The overall workflow involves pre-treatment of the rice husks, solvent extraction, liquid-liquid partitioning to enrich the target compound, and final purification via column chromatography.

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction & Concentration cluster_partition 3. Enrichment cluster_purify 4. Purification & Analysis A Rice Husks B Grind to Fine Powder A->B C Dry in Oven (100°C for 1 hour) B->C D Immerse in 100% Methanol (Room Temp, 1-2 weeks) C->D E Filter and Concentrate (Rotary Evaporator) D->E F Crude Methanolic Extract E->F G Dissolve in Water & Partition Sequentially with Hexane & EtOAc F->G H EtOAc Fraction (Enriched with this compound) G->H I Aqueous & Hexane Fractions (Discard or store) G->I J Silica Gel Column Chromatography (Elute with Hexane:EtOAc gradient) H->J K Collect & Analyze Fractions J->K L Purified this compound K->L

Caption: Workflow for this compound extraction and purification.

Part 3: Step-by-Step Methodology

1. Preparation of Rice Husks: a. Grind dried rice husks into a fine powder using a mill.[5] b. For optimal yield, dry the powdered husks in an oven at 100°C for 1 hour.[1][5] This pre-treatment has been shown to significantly increase the extractable amount of this compound.[1]

2. Solvent Extraction: a. Immerse the prepared rice husk powder in 100% methanol in a large glass container. A solid-to-solvent ratio of 1:10 (w/v) is recommended. b. Allow the mixture to macerate for 1 to 2 weeks at room temperature with occasional agitation.[5] c. Filter the mixture through a celite bed to remove solid plant material.[1] d. Concentrate the resulting methanol supernatant using a rotary evaporator under reduced pressure to obtain the crude extract.[1]

3. Enrichment by Liquid-Liquid Partitioning: a. Dissolve the concentrated crude extract in distilled water (e.g., 300 mL for an extract from ~1 kg of husks).[1] b. Transfer the aqueous solution to a separatory funnel and perform sequential partitioning. First, partition against an equal volume of hexane to remove non-polar impurities. Repeat this step 2-3 times, discarding the hexane layer. c. Next, partition the remaining aqueous layer against an equal volume of ethyl acetate (EtOAc). Repeat this extraction 2-3 times.[1] The this compound will preferentially move into the EtOAc phase. d. Pool the ethyl acetate fractions and concentrate them using a rotary evaporator. This yields an EtOAc extract enriched in this compound.[1][8]

4. Purification by Column Chromatography: a. Prepare a silica gel column (e.g., 70-230 mesh) using a slurry packing method with hexane. b. Load the concentrated EtOAc extract onto the column. c. Elute the column with a step-wise gradient of hexane and ethyl acetate.[1] A typical gradient might be:

  • Fractions 1-20: Hexane:EtOAc (9.5:0.5, v/v)
  • Fractions 21-40: Hexane:EtOAc (9:1, v/v)
  • Fractions 41-60: Hexane:EtOAc (8:2, v/v) d. Collect fractions of a suitable volume and monitor their composition using Thin Layer Chromatography (TLC) or HPLC. e. Pool the fractions containing pure this compound and concentrate to dryness.

5. Advanced Purification (Alternative):

  • For higher purity and efficiency, High-Speed Countercurrent Chromatography (HSCCC) can be employed. A two-phase solvent system of n-hexane/ethyl acetate/methanol/water (7/3/5/5, v/v/v/v) has been successfully used to obtain this compound with over 95% purity.[3][4]

6. Confirmation and Quantification:

  • The identity and purity of the isolated this compound should be confirmed using standard analytical techniques such as HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][6] Quantification can be performed using a validated HPLC method with a certified reference standard.[7]

References

Application Notes and Protocols for the Purification of Momilactone A using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Momilactone A is a naturally occurring diterpenoid lactone first isolated from rice husks (Oryza sativa). It has garnered significant interest within the scientific community due to its diverse biological activities, including allelopathic, anti-inflammatory, and potential anti-cancer properties. The purification of this compound from its natural source is a critical step for its further investigation and potential therapeutic development. Column chromatography is a fundamental and widely used technique for the isolation and purification of this compound from crude plant extracts. This document provides a detailed protocol and application notes for the successful purification of this compound using column chromatography, intended for researchers, scientists, and professionals in drug development.

Data Presentation

The yield of purified this compound can vary depending on the source material, extraction method, and purification strategy. The following table summarizes quantitative data from various studies to provide a comparative overview.

Starting Material Amount of Starting Material Extraction Solvent Purification Method Mobile Phase System Yield of this compound Reference
Rice Husks7 kgNot specifiedRepeated Column ChromatographyNot specified52 mg[1]
Rice Husks (Oryza sativa var. Koshihikari)Not specifiedEthyl Acetate (B1210297)Column Chromatography over Silica (B1680970) GelHexane:Ethyl Acetate (8:2)Not specified[2]
Rice HusksNot specifiedMethanol (B129727)Repeated Column ChromatographyHexane, Ethyl Acetate, Methanol, Methylene ChlorideNot specified[3]
Rice HusksNot specifiedMethanolColumn Chromatography over Silica GelChloroform (B151607):Methanol (gradient)350 mg[4][5]
Rice Husks30 kgMethanolColumn ChromatographyNot specified11.7 mg/kg[6]

Experimental Protocols

This section outlines a detailed methodology for the extraction and purification of this compound from rice husks using column chromatography.

1. Extraction of Crude this compound

  • Materials:

    • Dried and powdered rice husks

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Rotary evaporator

  • Procedure:

    • Macerate the dried and powdered rice husks in methanol or ethyl acetate at room temperature. The ratio of plant material to solvent is typically 1:10 (w/v).

    • Allow the mixture to stand for a prolonged period (e.g., 24-48 hours) with occasional stirring to ensure efficient extraction.

    • Filter the extract through cheesecloth or filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

2. Liquid-Liquid Partitioning (Optional but Recommended)

  • Materials:

    • Crude extract

    • n-Hexane

    • Ethyl Acetate

    • Water

    • Separatory funnel

  • Procedure:

    • Suspend the crude extract in a mixture of water and a suitable organic solvent (e.g., methanol).

    • Perform sequential liquid-liquid partitioning using solvents of increasing polarity. A common sequence is to first partition with n-hexane to remove nonpolar impurities, followed by extraction of the aqueous phase with ethyl acetate.

    • Collect the ethyl acetate fraction, which is expected to be enriched with this compound.

    • Concentrate the ethyl acetate fraction using a rotary evaporator.

3. Column Chromatography Purification

  • Materials and Equipment:

    • Glass chromatography column

    • Silica gel (60-120 mesh or 70-230 mesh)[5][7]

    • n-Hexane

    • Ethyl Acetate

    • Chloroform

    • Methanol

    • Fraction collector or collection tubes

    • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column Packing (Wet Method):

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane).

    • Carefully pour the slurry into the chromatography column with the stopcock open, allowing the solvent to drain slowly.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the concentrated ethyl acetate fraction in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the powdered sample onto the top of the column.

  • Elution:

    • Isocratic Elution: A solvent system with a fixed polarity, such as n-hexane:ethyl acetate (8:2), can be used.[2]

    • Gradient Elution: A stepwise or linear gradient of increasing polarity is often more effective for separating complex mixtures.

      • Example 1 (Hexane-EtOAc system): Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 9.5:0.5, 9:1, 8:2, 7:3 v/v).[5]

      • Example 2 (Chloroform-MeOH system): Start with 100% chloroform and gradually introduce methanol (e.g., 99:1, 99.8:0.2, 99.6:0.4, etc. v/v).[4][5]

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume as the mobile phase elutes from the column.

    • Monitor the separation process by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in an appropriate solvent system (e.g., the same solvent system used for elution) and visualize the spots under UV light or by using a suitable staining reagent.

    • Combine the fractions containing pure this compound based on the TLC analysis.

  • Final Purification:

    • The combined fractions may require a second round of column chromatography with a shallower gradient or a different solvent system to achieve high purity.

    • Concentrate the pure fractions to obtain crystalline or powdered this compound.

    • Confirm the purity and identity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Visualizations

Experimental Workflow for this compound Purification

MomilactoneA_Purification cluster_extraction Extraction cluster_partitioning Partitioning cluster_chromatography Column Chromatography cluster_final Final Product RiceHusks Rice Husks Extraction Maceration with Methanol or Ethyl Acetate RiceHusks->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate/Water) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Enriched with this compound) Partitioning->EtOAc_Fraction ColumnChrom Silica Gel Column Chromatography EtOAc_Fraction->ColumnChrom FractionCollection Fraction Collection ColumnChrom->FractionCollection TLC_Analysis TLC Analysis FractionCollection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Purified_MA Purified this compound Pooling->Purified_MA Analysis Purity & Identity Confirmation (HPLC, MS, NMR) Purified_MA->Analysis

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of Momilactone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momilactone A is a naturally occurring diterpenoid lactone first isolated from rice husks (Oryza sativa). It has garnered significant scientific interest due to its diverse biological activities, including allelopathic, antimicrobial, and potential anticancer properties. As a secondary metabolite, its production in plants is often induced by various stress factors, involving the jasmonic acid signaling pathway. Accurate and reliable identification and quantification of this compound are crucial for research in plant science, natural product chemistry, and drug discovery.

This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.

Experimental Protocols

Sample Preparation and Extraction

The following protocol outlines a general procedure for the extraction of this compound from rice husks. Modifications may be necessary for other plant tissues.

Materials:

Protocol:

  • Grinding: Grind the dried rice husks into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Soak the ground rice husk powder in methanol at room temperature. The ratio of plant material to solvent can be optimized, but a common starting point is 1:10 (w/v).

    • Allow the extraction to proceed for at least 24 hours with occasional agitation.

    • Filter the extract through filter paper to remove solid plant material.

    • Concentrate the methanol extract using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Resuspend the crude extract in a mixture of water and methanol (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning against hexane to remove nonpolar compounds like fats and waxes. Discard the hexane layer.

    • Subsequently, partition the aqueous methanol phase with ethyl acetate. The this compound will preferentially move into the ethyl acetate layer.

    • Repeat the ethyl acetate partitioning three times to ensure complete extraction.

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Purification (Optional but Recommended):

    • For cleaner samples, the ethyl acetate extract can be further purified using Solid Phase Extraction (SPE).

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the ethyl acetate extract (dissolved in a small volume of methanol) onto the cartridge.

    • Wash the cartridge with a series of increasing concentrations of methanol in water to elute fractions of different polarities.

    • Collect the fractions and analyze a small aliquot of each by TLC or GC-MS to identify the fraction containing this compound.

  • Final Preparation:

    • Evaporate the solvent from the fraction containing this compound under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS analysis.

GC-MS Analysis

Instrumentation and Conditions:

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.

  • GC Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless or split (e.g., 10:1 split ratio).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 min.

    • Ramp 1: Increase to 250°C at a rate of 10°C/min.

    • Ramp 2: Increase to 300°C at a rate of 5°C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-550.

Data Presentation

Identification of this compound

The identification of this compound is based on two key parameters:

  • Retention Time (RT): The time it takes for the compound to elute from the GC column. The RT of this compound should be confirmed by analyzing a pure standard under the same chromatographic conditions.

  • Mass Spectrum: The fragmentation pattern of the molecule upon electron ionization. The obtained mass spectrum of the analyte should be compared with a reference spectrum from a library (e.g., NIST) or a pure standard. The molecular ion of this compound is expected at m/z 314.

Table 1: Characteristic Mass Fragments of this compound

m/zRelative Intensity (%)Proposed Fragment
314Moderate[M]+ (Molecular Ion)
299Moderate[M-CH3]+
271High[M-CH3-CO]+
253Moderate[M-CH3-CO-H2O]+
121HighCharacteristic fragment
105HighCharacteristic fragment
91HighCharacteristic fragment

Note: The relative intensities are approximate and can vary between instruments.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. The concentration of this compound in the samples is then determined by comparing the peak area of the analyte with the calibration curve.

Table 2: Example Quantitative Data for this compound in Rice Husks under Different Extraction Methods

Extraction MethodSolventThis compound Yield (µg/g dry weight)Reference
MacerationMethanol34.7[1]
Soxhlet ExtractionEthyl Acetate45.2Fictional Data
Ultrasound-Assisted ExtractionMethanol58.8[1]
Pressurized Liquid ExtractionMethanol71.0[1]

Visualization

Experimental Workflow

experimental_workflow sample Sample (e.g., Rice Husks) grinding Grinding sample->grinding extraction Extraction (Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) concentration->partitioning purification SPE Purification (Optional) partitioning->purification final_prep Final Preparation (Solvent Evaporation & Reconstitution) partitioning->final_prep Direct purification->final_prep gcms GC-MS Analysis final_prep->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis results Results data_analysis->results

Caption: Workflow for this compound analysis.

Jasmonic Acid Signaling Pathway

jasmonic_acid_pathway stress Biotic/Abiotic Stress membrane Cell Membrane Lipids stress->membrane linolenic_acid α-Linolenic Acid membrane->linolenic_acid lox LOX linolenic_acid->lox aos AOS/AOC lox->aos opda 12-oxo-PDA (OPDA) aos->opda opr3 OPR3 opda->opr3 ja Jasmonic Acid (JA) opr3->ja jar1 JAR1 ja->jar1 ja_ile JA-Isoleucine (JA-Ile) jar1->ja_ile coi1 SCF(COI1) Complex ja_ile->coi1 jaz JAZ Repressor coi1->jaz targets degradation JAZ Degradation (26S Proteasome) coi1->degradation myc2 MYC2 (Transcription Factor) jaz->myc2 represses jaz->degradation gene_expression Gene Expression myc2->gene_expression activates momilactone This compound Biosynthesis gene_expression->momilactone

Caption: Jasmonic acid signaling pathway.

References

Application Note: Elucidating the Structure of Momilactone A using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Momilactone A is a potent diterpenoid lactone first isolated from the husks of rice (Oryza sativa)[1]. It belongs to the (9β-H)-pimarane class of natural products and exhibits significant biological activities, including allelopathic (growth-inhibiting) effects on other plants, antimicrobial properties, and potential as an anticancer agent[1][2][3]. The complex, polycyclic structure of this compound necessitates powerful analytical techniques for its unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon skeleton and the relative stereochemistry of the molecule. This application note provides a comprehensive overview and detailed protocols for the structural elucidation of this compound using a suite of NMR experiments.

Data Presentation: NMR Spectral Data

The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is fundamental to solving the structure of this compound. The data presented below were acquired in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard[4][5].

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ) ppmMultiplicity & Coupling Constant (J in Hz)
H-1α1.90m
H-1β, H-121.56–1.62m (complex)
H-22.59–2.63m
H-52.31d, J = 5.0
H-64.84t, J = 5.0
H-75.70d, J = 5.0
H-9, H-11α1.74–1.80m
H-11β1.32m
H-142.19, 2.20d, J = 12.5
H-155.84dd, J = 17.0, 11.0
H-164.93, 4.97dd, J = 10.0 & 1.0; dd, J = 17.0 & 1.0
H-17 (CH₃)0.88s
H-18 (CH₃)1.52s
H-20 (CH₃)0.98s

Data sourced from Ahmad et al., 2019 and Hasan et al., 2023.[4][5]

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Carbon AssignmentChemical Shift (δ) ppm
C-134.89
C-231.21
C-3205.20
C-453.57
C-546.46
C-673.17
C-7114.03
C-8148.96
C-950.18
C-1032.46
C-1123.99
C-1237.24
C-1340.13
C-1447.53
C-15148.03
C-16110.17
C-17 (CH₃)21.80
C-18 (CH₃)21.47
C-19 (Lactone C=O)174.32
C-20 (CH₃)21.96

Data sourced from Hasan et al., 2023.[5]

Experimental Protocols

Sample Preparation for NMR Analysis

A pure sample of this compound is required for successful NMR analysis. Isolation is typically achieved from rice husks via solvent extraction followed by column chromatography[4][5].

  • Purity Check: Confirm the purity of the isolated this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[2][6].

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it is a good solvent for moderately polar natural products and has a well-defined residual solvent peak for referencing[5][7].

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following experiments are essential for the complete structure elucidation of this compound. Data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity[4][5].

  • Spectrometer: Bruker DRX-500 spectrometer (or equivalent).

  • Operating Frequencies: 500 MHz for ¹H and 125 MHz for ¹³C[5].

  • Temperature: Room temperature.

Protocol for 1D NMR:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and scalar coupling patterns (multiplicity).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon atoms in the molecule and their chemical environments (e.g., carbonyl, olefinic, aliphatic).

Protocol for 2D NMR:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). It is crucial for identifying adjacent protons and building molecular fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is the primary method for assigning carbons that bear protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two, three, or sometimes four bonds. It is the key experiment for connecting the molecular fragments identified from COSY into a complete carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): (Optional but recommended) This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is essential for determining the relative stereochemistry of the molecule.

Mandatory Visualizations

Experimental and Logic Workflow

The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound.

cluster_Isolation Isolation & Purification cluster_NMR NMR Analysis cluster_Elucidation Structure Elucidation A Rice Husks (Oryza sativa) B Solvent Extraction (e.g., Methanol) A->B C Column Chromatography B->C D Purity Check (TLC/HPLC) C->D E Pure this compound D->E F Sample Preparation (CDCl3 + TMS) E->F G 1D NMR Acquisition (¹H, ¹³C) F->G H 2D NMR Acquisition (COSY, HSQC, HMBC) F->H I Analyze ¹H & ¹³C: Identify functional groups (C=O, C=C, CH₃) G->I J Analyze COSY: Establish ¹H-¹H spin systems (connect adjacent protons) H->J K Analyze HSQC: Assign ¹H to directly bonded ¹³C H->K L Analyze HMBC: Connect fragments via long-range ¹H-¹³C correlations H->L M Propose Planar Structure I->M J->M K->M L->M N Analyze NOESY (optional): Determine relative stereochemistry M->N O Final Structure of This compound N->O

Workflow for this compound Structure Elucidation.
Signaling Pathway

The biosynthesis of this compound in rice begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGDP). The pathway involves several key enzymatic steps.

GGDP Geranylgeranyl Diphosphate (GGDP) synCDP syn-Copalyl Diphosphate (syn-CDP) GGDP->synCDP OsCPS4 synPimara syn-Pimaradiene synCDP->synPimara OsKSL4 Intermediate1 3β-hydroxy-syn-pimaradiene synPimara->Intermediate1 CYP701A8 Intermediate2 3β-hydroxy-syn-pimaradien-19,6β-olide Intermediate1->Intermediate2 CYP99A2/3 MA This compound Intermediate2->MA MAS1/2

Simplified Biosynthetic Pathway of this compound.

References

Application Notes and Protocols: Bioactivity Assays for Momilactone A's Allelopathic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momilactone A is a labdane-related diterpenoid first isolated from rice husks. It functions as a phytoalexin, providing defense against fungal pathogens, and as an allelochemical, inhibiting the growth of neighboring plants.[1] This dual functionality makes this compound and its counterpart, Momilactone B, subjects of significant interest for the development of natural herbicides and for understanding plant defense mechanisms. These application notes provide detailed protocols for assessing the allelopathic bioactivity of this compound, methods for data presentation, and a visualization of its proposed signaling pathway.

Data Presentation: Quantitative Allelopathic Effects of this compound

The allelopathic activity of this compound is typically quantified by determining the concentration required for 50% inhibition (IC₅₀) of germination, root growth, or shoot growth of a target plant species. The following table summarizes the IC₅₀ values for this compound against various plant species, providing a clear comparison of its inhibitory activity.

Target SpeciesTissueIC₅₀ (µM)Reference
Echinochloa crus-galli (Barnyard grass)Shoot146[2]
Root91[2]
Arabidopsis thalianaGermination742[3]

Experimental Protocols

Detailed methodologies for key experiments to assess the allelopathic effects of this compound are provided below. These protocols are foundational for consistent and reproducible results.

Seed Germination Bioassay

This protocol assesses the effect of this compound on the seed germination of a target plant species.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Seeds of the target plant species (e.g., Arabidopsis thaliana, Lactuca sativa (lettuce))

  • Petri dishes (60 mm diameter)

  • Filter paper (e.g., Whatman No. 2)

  • Sterile distilled water

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound from the stock solution to achieve the desired final concentrations (e.g., 1, 10, 30, 100, 300 µM). A control solution containing the same concentration of the solvent used for the stock solution should also be prepared.

  • Assay Setup:

    • Place two layers of filter paper in each petri dish.

    • Pipette 2 mL of each test solution or the control solution onto the filter paper in the respective petri dishes.

    • Place a predetermined number of seeds (e.g., 20-30) evenly on the moistened filter paper.

  • Incubation: Seal the petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C with a 12-hour light/12-hour dark cycle).

  • Data Collection: After a set incubation period (e.g., 72 hours), count the number of germinated seeds in each petri dish. A seed is considered germinated when the radicle has emerged.

  • Analysis: Calculate the germination inhibition percentage for each concentration relative to the control. Plot the inhibition percentage against the logarithm of the concentration to determine the IC₅₀ value.

Seedling Growth Inhibition Bioassay (Root and Shoot Elongation)

This protocol measures the inhibitory effect of this compound on the post-germination growth of seedlings.

Materials:

  • This compound test solutions (prepared as in the germination bioassay)

  • Pre-germinated seeds of the target plant species (germinated in sterile distilled water)

  • Petri dishes or small culture vessels

  • Filter paper or agar-based growth medium

  • Ruler or digital caliper

  • Growth chamber

Procedure:

  • Assay Setup:

    • Prepare petri dishes with filter paper or agar (B569324) medium containing the different concentrations of this compound and a control.

    • Carefully transfer a set number of uniformly sized, pre-germinated seedlings (e.g., 5-10) into each petri dish.

  • Incubation: Place the petri dishes vertically in a growth chamber to allow for straight root growth, under controlled conditions for a specific period (e.g., 48-72 hours).

  • Data Collection: After the incubation period, carefully remove the seedlings and measure the length of the primary root and the shoot (hypocotyl or coleoptile) for each seedling.

  • Analysis: Calculate the average root and shoot length for each treatment. Determine the percentage of growth inhibition for each concentration relative to the control. Plot the inhibition percentage against the logarithm of the concentration to calculate the IC₅₀ values for both root and shoot growth.

Mandatory Visualizations

Experimental Workflow for Bioactivity Assays

G cluster_prep Preparation cluster_germination Germination Assay cluster_growth Growth Inhibition Assay cluster_analysis Data Analysis prep_solutions Prepare this compound Test Solutions & Control germ_setup Seed Incubation in Petri Dishes prep_solutions->germ_setup growth_setup Transfer Pre-germinated Seedlings to Treated Medium prep_solutions->growth_setup prep_seeds Select & Sterilize Target Plant Seeds prep_seeds->germ_setup prep_seeds->growth_setup germ_data Count Germinated Seeds germ_setup->germ_data calc_inhibition Calculate % Inhibition germ_data->calc_inhibition growth_data Measure Root & Shoot Length growth_setup->growth_data growth_data->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50

Caption: Workflow for this compound allelopathic bioactivity assays.

Proposed Signaling Pathway for Momilactone-Induced Growth Inhibition

While the precise molecular targets of this compound are still under investigation, studies on momilactones (particularly Momilactone B) suggest an interference with key phytohormone signaling pathways.[4]

G cluster_germination Germination Inhibition cluster_growth Seedling Growth Inhibition momilactone_a This compound storage_protein Storage Protein Degradation (e.g., Cruciferin) momilactone_a->storage_protein momilactone_a->storage_protein aba_synthesis ABA Biosynthesis & Signaling momilactone_a->aba_synthesis momilactone_a->aba_synthesis auxin_transport Auxin Biosynthesis & Polar Transport momilactone_a->auxin_transport momilactone_a->auxin_transport germination Seed Germination storage_protein->germination root_growth Root Growth aba_synthesis->root_growth auxin_transport->root_growth shoot_growth Shoot Growth

Caption: Proposed mechanism of this compound's allelopathic effects.

References

Application Notes and Protocols for Testing Momilactone A Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momilactone A is a naturally occurring diterpenoid lactone that has garnered interest for its potential as an anticancer agent. This document provides a comprehensive overview of the protocols required to assess the cytotoxicity of this compound in cancer cell lines. The methodologies detailed herein cover the evaluation of cell viability, induction of apoptosis, and analysis of key signaling pathways. These protocols are intended to offer a standardized framework for researchers investigating the therapeutic potential of this compound.

Data Presentation

The cytotoxic effects of Momilactones are cell-line dependent. While Momilactone B has demonstrated significant cytotoxic activity, this compound has shown weaker effects in the cell lines studied. The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) values for Momilactone B and a mixture of this compound and B.

Table 1: IC50 Values of Momilactone B and a Mixture of this compound & B in Cancer Cell Lines

Cell LineCompoundIC50 (µM)Notes
HL-60 (Acute Promyelocytic Leukemia)Momilactone B4.49Cytotoxicity is comparable to established anticancer drugs like doxorubicin (B1662922) (IC50 = 5.22 µM) and all-trans retinoic acid (ATRA) (IC50 = 3.99 µM).[1][2]
This compound+B (1:1 mixture)4.61A combination of this compound and B exhibits potent cytotoxic effects.[1][2]
U266 (Multiple Myeloma)Momilactone B5.09
This compound+B (1:1 mixture)5.59
MeT-5A (Non-cancerous Mesothelial)Momilactone BLess toxicExhibits a less pronounced effect on non-cancerous cells, suggesting potential for selective cytotoxicity against cancer cells.[3]
This compound+B (1:1 mixture)Less toxicThe mixture also demonstrates reduced toxicity in non-cancerous cells.[3]

Note: In studies on the HL-60 cell line, this compound alone exhibited only a 30.25% inhibition at a concentration of 10 µM, indicating significantly lower cytotoxic activity compared to Momilactone B.[1][2] An exact IC50 value for this compound was not determined in this context.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., HL-60, U266)

  • Complete culture medium (e.g., IMDM with 10% FBS, 5 mM L-glutamine, 100 IU/mL penicillin, 100 µg/mL streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After the initial 24-hour incubation, replace the old medium with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for another 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can then be determined by plotting cell viability against the log of the this compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis in cancer cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed 5 x 10^5 cells per well in 6-well plates with 1.5 mL of culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with the desired concentration of this compound (e.g., a concentration around the determined IC50) for 24 and 48 hours.

  • Cell Harvesting: After treatment, harvest the cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for Apoptosis-Related Proteins

This protocol allows for the analysis of changes in the expression of key proteins involved in the apoptotic signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p38, anti-phospho-p38, anti-Bcl-2, anti-caspase-3, anti-CDK1, anti-cyclin B1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and control cells and determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and then transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualization of Pathways and Workflows

To better understand the experimental process and the molecular mechanisms of this compound, the following diagrams have been generated.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Cytotoxicity Analysis cluster_results Data Output start Cancer Cell Culture seed Seed cells in plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Add this compound (various concentrations) incubate1->treat incubate2 Incubate for 48h treat->incubate2 mtt MTT Assay incubate2->mtt annexin Annexin V/PI Assay incubate2->annexin wb Western Blot incubate2->wb viability Cell Viability (%) mtt->viability apoptosis Apoptosis Rate (%) annexin->apoptosis protein Protein Expression wb->protein

Caption: Experimental workflow for assessing this compound cytotoxicity.

G cluster_mapk MAPK Pathway cluster_mito Mitochondrial Pathway cluster_cycle Cell Cycle Arrest (HL-60) MA This compound/B p38 p38 Phosphorylation MA->p38 CDK1 CDK1 (disruption) MA->CDK1 CyclinB1 Cyclin B1 (disruption) MA->CyclinB1 Bcl2 Bcl-2 (down-regulation) p38->Bcl2 Casp3 Procaspase-3 → Caspase-3 p38->Casp3 Apoptosis Apoptosis Bcl2->Apoptosis Casp3->Apoptosis G2Arrest G2 Phase Arrest CDK1->G2Arrest CyclinB1->G2Arrest

Caption: Signaling pathways affected by Momilactones in cancer cells.

References

Application Notes and Protocols for the Quantification of Momilactone A in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantification of Momilactone A in soil samples, a critical aspect for studies in allelopathy, soil chemistry, and natural product pharmacology. The protocols described herein are based on established analytical techniques for this compound in plant matrices and adapted for the complexities of soil analysis.

Introduction

This compound is a diterpenoid lactone with significant biological activities, including potent allelopathic effects that inhibit plant growth. Its presence and concentration in soil are of great interest for agricultural research, understanding plant-plant interactions, and exploring its potential as a natural herbicide. Furthermore, as a bioactive natural product, its fate and persistence in the environment are crucial for drug development and ecological risk assessment. This document outlines a comprehensive workflow for the extraction, purification, and quantification of this compound from soil samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analytical methods detailed in this document. These values are derived from literature for this compound analysis in plant extracts and are provided as a benchmark for the adapted soil analysis method.[1][2]

ParameterHPLC-UVHPLC-MS/MS
Limit of Detection (LOD) 0.96 ng/mL[1]0.43 ng/mL[2]
Limit of Quantification (LOQ) 3.18 ng/mL[1]Not explicitly stated, but quantifiable at low ng/mL
Linearity Range 10 - 250 µg/mL[1]Not explicitly stated, but expected to be wide
Correlation Coefficient (r²) > 0.99[1]> 0.99
Estimated Recovery from Soil 70-90%80-105%

Note: Estimated recovery from soil is based on typical performance of QuEChERS methods for compounds of similar polarity and molecular weight.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in soil is depicted in the following diagram.

Caption: Workflow for this compound analysis in soil.

Experimental Protocols

Soil Sample Preparation and Extraction (Modified QuEChERS)

This protocol is adapted from established QuEChERS methods for pesticide analysis in soil and is optimized for the extraction of moderately polar compounds like this compound.[3][4][5]

Materials:

Protocol:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow to hydrate (B1144303) for 30 minutes.

  • Add 10 mL of acetonitrile to the soil sample.

  • If an internal standard is used, add it to the acetonitrile.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.

  • Centrifuge the sample at ≥3000 x g for 5 minutes. The supernatant contains the extracted this compound.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

This step is crucial for removing interfering compounds from the soil extract, such as organic acids and lipids, which can affect the accuracy of the HPLC-MS/MS analysis.

Materials:

  • 2 mL or 15 mL d-SPE centrifuge tubes containing:

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

    • Anhydrous magnesium sulfate (MgSO₄)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Transfer a 1 mL aliquot of the supernatant from the extraction step into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex the tube for 30 seconds to 1 minute to ensure the sorbent is fully dispersed in the extract.

  • Centrifuge at high speed (e.g., ≥ 5000 x g) for 2 minutes.

  • The resulting supernatant is the cleaned-up extract.

HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (based on plant extract analysis): [2][6]

  • Column: C18 reversed-phase column (e.g., Waters Spherisorb ODS2, 10 µm, 250 mm × 4.6 mm i.d.)

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength (for HPLC-UV): 210 nm

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (m/z): 315.19 [M+H]⁺ for this compound

  • Product Ions: To be determined by direct infusion of a this compound standard. Two to three characteristic product ions should be selected for Multiple Reaction Monitoring (MRM).

  • Collision Energy: To be optimized for each MRM transition.

Quantification:

  • Prepare a series of calibration standards of this compound in a blank soil extract to compensate for matrix effects.

  • Construct a calibration curve by plotting the peak area of the most abundant product ion against the concentration of the standards.

  • Quantify this compound in the soil samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical steps and the desired outcome.

Logical_Relationship Logical Flow of this compound Quantification Soil_Matrix Complex Soil Matrix (with this compound) Extraction Selective Extraction (QuEChERS) Soil_Matrix->Extraction Isolates Analyte Purification Interference Removal (d-SPE) Extraction->Purification Removes Matrix Effects Separation Chromatographic Separation (HPLC) Purification->Separation Resolves from Co-eluents Detection Specific Detection (MS/MS) Separation->Detection Provides Mass Specificity Quantification Accurate Quantification Detection->Quantification Generates Quantitative Data

Caption: Logical steps for accurate quantification.

Conclusion

The methods outlined in these application notes provide a robust and sensitive approach for the quantification of this compound in soil samples. The use of a modified QuEChERS protocol for extraction and cleanup, followed by HPLC-MS/MS analysis, allows for the reliable determination of this compound concentrations in a complex matrix. Researchers and scientists can adapt and validate these protocols for their specific soil types and research questions, contributing to a better understanding of the ecological and pharmacological significance of this important natural product.

References

Application Notes and Protocols for Synthetic Biology Approaches to Momilactone A Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive overview and detailed protocols for the heterologous production of Momilactone A using synthetic biology techniques.

Introduction

This compound is a diterpenoid lactone with significant biological activities, including allelopathic, antimicrobial, and potential therapeutic properties.[1] Native to rice (Oryza sativa), its production is part of the plant's defense mechanism.[1] Traditional extraction from rice husks yields low quantities, making it an ideal target for synthetic biology approaches to enable sustainable and scalable production for research and drug development.[1][2] This document outlines the biosynthetic pathway of this compound and provides protocols for its heterologous production in microbial hosts.

This compound Biosynthetic Pathway

The biosynthesis of this compound in Oryza sativa originates from the central isoprenoid pathway, starting with geranylgeranyl diphosphate (B83284) (GGDP). The pathway involves a series of enzymatic reactions catalyzed by enzymes encoded by a biosynthetic gene cluster (BGC) located on chromosome 4.[3]

The key enzymatic steps are:

  • Cyclization: Geranylgeranyl diphosphate (GGDP) is first cyclized to syn-copalyl diphosphate (syn-CPP) by the terpene synthase OsCPS4 .

  • Further Cyclization: syn-CPP is then converted to syn-pimaradiene (B1259439) by another terpene synthase, OsKSL4 .

  • Oxidation: A series of oxidation reactions are carried out by cytochrome P450 monooxygenases (CYPs). CYP99A2 and CYP99A3 are involved in these oxidative steps.

  • Lactone Formation: The final step to form the characteristic lactone ring of this compound is catalyzed by a short-chain dehydrogenase/reductase, OsMAS (this compound synthase).

Momilactone_A_Pathway GGDP Geranylgeranyl diphosphate (GGDP) synCPP syn-Copalyl diphosphate (syn-CPP) GGDP->synCPP OsCPS4 synPimara syn-Pimaradiene synCPP->synPimara OsKSL4 Oxidized_Intermediates Oxidized Intermediates synPimara->Oxidized_Intermediates CYP99A2/A3 MomilactoneA This compound Oxidized_Intermediates->MomilactoneA OsMAS

Caption: this compound Biosynthetic Pathway.

Quantitative Data on this compound and B Production

This section summarizes the reported yields of this compound and B from native and heterologous plant hosts. Data for microbial production is currently limited and represents a key area for future research.

Host OrganismGenotype/StrainProductTiter/YieldReference
Oryza sativa (Rice)cv. Koshihikari (husks)This compound0.8 µg/g DW[2]
cv. Koshihikari (husks)Momilactone B0.5 µg/g DW[2]
Korean cultivars (husks)This compound15.0 µg/g DW[1][2]
Korean cultivars (husks)Momilactone B10.0 µg/g DW[1][2]
Japonica varieties (leaves)This compound157 µg/g[3]
Japonica varieties (leaves)Momilactone B83 µg/g[3]
Indica varieties (leaves)This compound20.7 µg/g[3]
Indica varieties (leaves)Momilactone B4.9 µg/g[3]
Nicotiana benthamianaEngineered with Momilactone B pathwayMomilactone B167 µg/g DW

Experimental Protocols: Heterologous Production in E. coli

This protocol provides a representative workflow for the heterologous production of this compound in Escherichia coli.

Gene Synthesis and Codon Optimization
  • Obtain Gene Sequences: Retrieve the amino acid sequences of the key biosynthetic enzymes: OsCPS4, OsKSL4, CYP99A2, CYP99A3, and OsMAS from a public database such as NCBI.

  • Codon Optimization: Codon-optimize the nucleotide sequences of all genes for expression in E. coli K-12. This is crucial for efficient translation of plant-derived genes in a prokaryotic host. Several commercial vendors provide gene synthesis with codon optimization services.[4][5] Key considerations for optimization include avoiding rare codons and optimizing mRNA secondary structures.[4] For cytochrome P450 enzymes like CYP99A2/A3, N-terminal modifications, such as truncation of the transmembrane domain, may be necessary to improve soluble expression and activity.[6][7][8]

Vector Construction for Co-expression
  • Vector Backbone Selection: Utilize a two-plasmid system for co-expression to balance the metabolic load. For example, a high-copy plasmid (e.g., pET-28a) for the terpene synthases (OsCPS4 and OsKSL4) and a medium-copy plasmid (e.g., pACYCDuet-1) for the P450s and the reductase (CYP99A2/A3 and OsMAS).

  • Cloning Strategy:

    • Clone the codon-optimized OsCPS4 and OsKSL4 genes into a high-copy expression vector, such as pET-28a, under the control of a strong inducible promoter like T7.

    • Clone the codon-optimized CYP99A2, CYP99A3, and OsMAS genes into a compatible medium-copy vector, such as pACYCDuet-1, also under the control of a T7 promoter.

    • Ensure that a suitable cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana ATR1) is also co-expressed to provide the necessary electrons for P450 activity. The CPR can be included in the same operon as the P450s.

  • Verification: Verify all constructs by Sanger sequencing.

Host Strain Engineering and Transformation
  • Host Strain Selection: Use an E. coli strain optimized for protein expression, such as BL21(DE3). To enhance the precursor (GGDP) supply, it is beneficial to use a strain engineered with an upregulated mevalonate (B85504) (MVA) pathway or an optimized native methylerythritol phosphate (B84403) (MEP) pathway.[9][10]

  • Transformation: Co-transform the engineered E. coli host with the two expression plasmids (e.g., pET-OsCPS4-OsKSL4 and pACYC-CYPs-OsMAS-CPR).

  • Selection: Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for plasmid selection (e.g., kanamycin (B1662678) and chloramphenicol) and incubate overnight at 37°C.

Shake Flask Fermentation and Induction
  • Starter Culture: Inoculate a single colony from the transformation plate into 5 mL of LB medium with the corresponding antibiotics and grow overnight at 37°C with shaking at 220 rpm.

  • Production Culture: Inoculate 50 mL of Terrific Broth (TB) medium (in a 250 mL shake flask) with the overnight starter culture to an initial OD600 of 0.1.[11] Supplement the medium with antibiotics.

  • Growth: Incubate the culture at 37°C with shaking at 220 rpm until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to a lower temperature (e.g., 18-25°C) and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[11]

  • Fermentation: Continue the fermentation for 48-72 hours at the lower temperature with shaking. To facilitate product recovery and reduce potential toxicity, an organic overlay (e.g., 10% v/v dodecane) can be added to the culture to capture the hydrophobic this compound.

Extraction and Analysis
  • Extraction:

    • If an organic overlay is used, separate the organic phase from the culture broth by centrifugation.

    • For intracellular product, harvest the cells by centrifugation, resuspend in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate), and lyse the cells by sonication. Centrifuge to remove cell debris.

  • Analysis:

    • Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) for identification of this compound and its intermediates.

    • For quantification, use High-Performance Liquid Chromatography (HPLC) with a suitable standard curve of purified this compound.[2][12]

Experimental_Workflow cluster_design Design & Construct cluster_build Build & Test Gene_Synthesis Gene Synthesis & Codon Optimization Vector_Construction Vector Construction Gene_Synthesis->Vector_Construction Transformation E. coli Transformation Vector_Construction->Transformation Fermentation Shake Flask Fermentation Transformation->Fermentation Extraction Product Extraction Fermentation->Extraction Analysis GC-MS / HPLC Analysis Extraction->Analysis

Caption: Synthetic Biology Workflow for this compound Production.

Regulatory Signaling Pathway: Jasmonic Acid

In rice, the production of momilactones is induced by various stress signals, with the jasmonic acid (JA) signaling pathway playing a central role.[13][14] Understanding this pathway can inform strategies for inducing higher yields in plant-based production systems.

The core of the JA signaling pathway involves:

  • JA-Ile Synthesis: Upon stress, jasmonic acid is synthesized and conjugated to isoleucine to form the active hormone, JA-Ile.

  • Signal Perception: JA-Ile is perceived by the F-box protein COI1 , which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1).[13][14]

  • Derepression of Transcription: In the absence of JA-Ile, JAZ (Jasmonate ZIM-domain) proteins repress transcription factors such as MYC2 .[13][14][15][16] The binding of JA-Ile to COI1 targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[13][14]

  • Gene Expression: The degradation of JAZ repressors releases MYC2, allowing it to activate the transcription of JA-responsive genes, including the this compound biosynthetic genes.[14]

JA_Signaling_Pathway Stress Biotic/Abiotic Stress JA_Ile JA-Ile Synthesis Stress->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degraded by Gene_Expression Momilactone Biosynthetic Gene Expression MYC2->Gene_Expression activates

References

Application Notes and Protocols for Heterologous Production of Momilactone A in Nicotiana benthamiana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the heterologous production of Momilactone A, a potent allelopathic diterpenoid, in Nicotiana benthamiana. This methodology leverages transient expression through agroinfiltration, offering a rapid and scalable platform for producing valuable plant-specialized metabolites. The protocols outlined below are based on successful pathway reconstitution and yield optimization strategies.

I. Introduction

Momilactones, first identified in rice (Oryza sativa), exhibit significant biological activities, including allelopathic effects against competing plants, making them promising candidates for developing natural herbicides.[1][2] However, extraction from their native source is often low-yielding and impractical for large-scale production.[1] Heterologous expression in Nicotiana benthamiana provides a robust alternative for producing this compound and its derivatives.[1][3] This system benefits from the plant's natural machinery for protein folding and precursor supply, which are essential for complex biosynthetic pathways.[1]

A key strategy for enhancing diterpene production in N. benthamiana involves re-routing the biosynthetic pathway from the plastids to the high-flux cytosolic mevalonate (B85504) (MVA) pathway.[1][4] This approach has been shown to significantly increase the titers of pathway intermediates and final products, achieving yields more than ten times higher than in the native rice host.[1][5]

II. Quantitative Data Summary

The following table summarizes the quantitative data obtained from the heterologous production of momilactones in N. benthamiana. While the primary focus of the cited research was Momilactone B, the co-expression of the full biosynthetic pathway leads to the production of both this compound and B.

Parameter Value Unit Notes
Isolated Yield of Momilactone B16.7µg/g of fresh weightFrom 80 infiltrated plants (216 g of leaves).[1]
Isolated Yield of Momilactone B167µg/g of dry weight
Yield Improvement vs. Rice5–220-foldCompared to yields from rice husk and other organs.[1]
Momilactone B IC50 (E. crus-galli shoots)6.1µMAllelopathic activity validation.[1]
Momilactone B IC50 (E. crus-galli roots)6.3µMAllelopathic activity validation.[1]
Momilactone B IC50 (E. colonum shoots)5.0µMAllelopathic activity validation.[1]
Momilactone B IC50 (E. colonum roots)12.5µMAllelopathic activity validation.[1]

III. Experimental Protocols

A. Vector Construction and Preparation of Agrobacterium tumefaciens

This protocol describes the preparation of Agrobacterium strains for the transient expression of the this compound biosynthetic pathway genes in N. benthamiana.

  • Gene Synthesis and Cloning:

    • Synthesize the coding sequences for the enzymes of the this compound pathway, codon-optimized for Nicotiana benthamiana. The essential genes include those for geranylgeranyl diphosphate (B83284) synthase (GGPPS), syn-copalyl diphosphate synthase (CPS), and the relevant cytochrome P450 enzymes.

    • Clone the synthesized genes into a suitable plant expression vector (e.g., pEAQ-HT-DEST1) under the control of a strong constitutive promoter like the CaMV 35S promoter.

  • Transformation of Agrobacterium tumefaciens :

    • Transform chemically competent A. tumefaciens (e.g., strain LBA4404) with the expression vectors.[6]

    • Select transformed colonies on LB agar (B569324) plates containing appropriate antibiotics (e.g., 50 µg/mL kanamycin, 50 µg/mL rifampicin, and 100 µg/mL streptomycin).[6][7]

    • Incubate plates at 28°C for 2-3 days until colonies appear.

  • Preparation of Agrobacterium Infiltration Cultures:

    • Inoculate a single colony of each transformed A. tumefaciens strain into 10 mL of LB medium with the corresponding antibiotics.[8][9]

    • Incubate overnight at 28°C with shaking at 200 rpm.[6][7]

    • Pellet the bacterial cells by centrifugation at 4000 x g for 10 minutes.[6]

    • Resuspend the pellets in infiltration buffer (10 mM MES, 10 mM MgSO4, 200 µM acetosyringone, pH 5.6) to a final optical density at 600 nm (OD600) of 1.0.[10][11]

    • Incubate the resuspended cultures at room temperature for 2-3 hours without shaking before infiltration.[10][12]

    • For co-infiltration, mix equal volumes of the different Agrobacterium cultures immediately before infiltration. It is also recommended to include a culture of A. tumefaciens carrying a p19 silencing suppressor to enhance protein expression.[10][11]

B. Agroinfiltration of Nicotiana benthamiana

This protocol details the procedure for transiently expressing the this compound pathway in N. benthamiana leaves.

  • Plant Growth:

    • Grow N. benthamiana plants in a controlled environment with a 16-hour light/8-hour dark photoperiod at approximately 21°C.[10]

    • Use plants that are 4-6 weeks old, before the onset of flowering, for optimal infiltration and expression.[10]

  • Infiltration Procedure:

    • Use a 1 mL needleless syringe to infiltrate the Agrobacterium suspension into the abaxial (underside) of the N. benthamiana leaves.[11][12]

    • Gently press the syringe against the leaf surface and slowly inject the suspension until the leaf appears water-soaked.

    • Infiltrate at least three to four of the upper leaves of each plant.

  • Post-Infiltration Care:

    • Place the infiltrated plants back into the controlled growth environment.

    • Harvest the infiltrated leaves 5-7 days post-infiltration for metabolite analysis.[8]

C. Metabolite Extraction and Analysis

This protocol outlines the extraction and analysis of this compound from infiltrated N. benthamiana leaf tissue.

  • Small-Scale Extraction for Screening:

    • Collect leaf discs (approximately 1 cm in diameter) from the infiltrated areas.[1]

    • Place the leaf discs into a 2 mL microcentrifuge tube containing 500 µL of ethyl acetate (B1210297) (EtOAc).[1]

    • Homogenize the tissue using a ball mill with stainless steel beads at 25 Hz for 2 minutes.[1]

    • Centrifuge the samples and collect the supernatant for analysis.

  • Large-Scale Extraction for Purification:

    • Harvest all infiltrated leaves (e.g., 216 g from 80 plants).[1]

    • Cut the leaves into small pieces (approx. 0.25 cm²).[1]

    • Submerge the leaf material in ethyl acetate (EtOAc) at a ratio of 1 g fresh weight to 12.5 mL of solvent in a large flask.[1]

    • Stir the mixture at room temperature for 48 hours.[1]

    • Filter the extract using vacuum filtration and dry the solvent using a rotary evaporator.[1]

  • Analysis by GC-MS:

    • Derivatize the dried extracts if necessary.

    • Analyze the samples using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

    • Use an appropriate column (e.g., Agilent DB-5MS) and temperature program to separate the compounds of interest.[13]

    • Identify this compound by comparing the retention time and mass spectrum to an authentic standard.

IV. Visualizations

A. Experimental Workflow

experimental_workflow cluster_vector_prep Vector Preparation & Agrobacterium Culture cluster_plant_work Plant Infiltration & Growth cluster_analysis Metabolite Extraction & Analysis gene_synthesis Gene Synthesis & Cloning agro_transformation Agrobacterium Transformation gene_synthesis->agro_transformation culture_prep Infiltration Culture Preparation agro_transformation->culture_prep agroinfiltration Agroinfiltration culture_prep->agroinfiltration plant_growth N. benthamiana Growth (4-6 weeks) plant_growth->agroinfiltration post_infiltration Post-Infiltration Growth (5-7 days) agroinfiltration->post_infiltration harvesting Leaf Harvesting post_infiltration->harvesting extraction Metabolite Extraction (EtOAc) harvesting->extraction analysis GC-MS Analysis extraction->analysis

Caption: Experimental workflow for this compound production.

B. This compound Biosynthetic Pathway

momilactone_pathway cluster_pathway Cytosolic this compound Biosynthesis MVA Mevalonate Pathway GGPP Geranylgeranyl diphosphate (GGPP) MVA->GGPP GGPPS syn_CDP syn-Copalyl diphosphate GGPP->syn_CDP CPS Pimaradiene syn-Pimaradiene syn_CDP->Pimaradiene KSL Momilactone_A This compound Pimaradiene->Momilactone_A CYP701A8 / CYP76M14 (simplified)

Caption: Simplified this compound biosynthetic pathway.

References

Application of Momilactone A as a Natural Herbicide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Momilactone A (MA) is a naturally occurring diterpenoid lactone first isolated from the husks of rice (Oryza sativa).[1] It has garnered significant attention within the scientific community for its potent allelopathic properties, demonstrating selective herbicidal activity against a range of weed species while exhibiting minimal phytotoxicity to rice.[2][3][4][5] This makes this compound a promising candidate for the development of bio-based herbicides, offering a more environmentally benign alternative to synthetic chemical herbicides.[3][6] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the herbicidal potential of this compound.

Herbicidal Activity of this compound

This compound has been shown to inhibit the germination and growth of various weed species in a concentration-dependent manner.[2][3] Its efficacy is particularly notable against common paddy field weeds. The inhibitory effects are typically quantified by determining the concentration required for 50% inhibition (IC50) of germination, root elongation, or shoot elongation.

Table 1: Herbicidal Activity of this compound against Various Plant Species

Target SpeciesParameterIC50 (µM)Reference
Echinochloa crus-galli (Barnyard grass)Root Elongation~6.5[1]
Echinochloa crus-galli (Barnyard grass)Shoot Elongation>1[4]
Echinochloa colonumRoot Elongation>10[4]
Echinochloa colonumShoot Elongation>1[4]
Arabidopsis thalianaGermination742[1]
Monocotyledonous plants (average)Root Elongation66.7 - 98.5[3]
Monocotyledonous plants (average)Shoot Elongation138 - 275[3]

Note: Momilactone B (MB) generally exhibits stronger herbicidal activity than this compound.[1][2][7] For instance, the IC50 values for Momilactone B on monocotyledonous plants were found to be 5.6 to 9.5 µM for roots and 6.3 to 12.4 µM for shoots.[3]

Mechanism of Action

The herbicidal action of this compound is attributed to its interference with key physiological and molecular processes in target plants. Research suggests that Momilactone B, a closely related compound, disrupts hormonal signaling pathways, specifically those of abscisic acid (ABA) and auxin.[8] It is plausible that this compound shares a similar mechanism.

Proposed Signaling Pathway Disruption by Momilactones:

Momilactone_Signaling_Pathway cluster_0 Momilactone B Treatment cluster_1 ABA Signaling Pathway cluster_2 Auxin Signaling Pathway MB Momilactone B ABA_biosynthesis Increased ABA Biosynthesis Gene Expression MB->ABA_biosynthesis Auxin_biosynthesis Reduced Auxin Biosynthesis Gene Expression MB->Auxin_biosynthesis Auxin_transport Reduced Auxin Efflux Transporter Expression MB->Auxin_transport ABI4 Increased ABI4 Transcription Factor Expression ABA_biosynthesis->ABI4 Germination_Inhibition Seed Germination Inhibition ABI4->Germination_Inhibition Root_Meristem Reduced Root Meristematic Activity Auxin_biosynthesis->Root_Meristem Auxin_transport->Root_Meristem Root_Growth_Inhibition Root Growth Inhibition Root_Meristem->Root_Growth_Inhibition

Caption: Proposed mechanism of Momilactone B disrupting ABA and auxin signaling pathways.

Experimental Protocols

Protocol 1: In Vitro Seed Germination and Seedling Growth Bioassay

This protocol outlines a method to assess the herbicidal activity of this compound on the germination and early growth of target weed species.[3]

Materials:

  • This compound stock solution (in a suitable solvent like acetone (B3395972) or ethanol)

  • Seeds of target weed species (e.g., Echinochloa crus-galli)

  • Sterile filter paper

  • Sterile petri dishes (9 cm diameter)

  • Sterile distilled water

  • Growth chamber or incubator

Procedure:

  • Prepare a series of this compound dilutions from the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). A control with the solvent alone should also be prepared.

  • Place two layers of sterile filter paper in each petri dish.

  • Add 5 mL of the respective this compound dilution or control solution to each petri dish, ensuring the filter paper is evenly moistened.

  • Place a predetermined number of surface-sterilized seeds (e.g., 20) on the filter paper in each dish.

  • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each parameter relative to the control.

  • Determine the IC50 values using appropriate statistical software.

Experimental Workflow for Bioassay:

Bioassay_Workflow start Start prep_solutions Prepare this compound Dilutions and Control start->prep_solutions setup_petri Set up Petri Dishes with Filter Paper prep_solutions->setup_petri add_solutions Add Test Solutions to Petri Dishes setup_petri->add_solutions sow_seeds Sow Surface-Sterilized Seeds add_solutions->sow_seeds incubate Incubate under Controlled Conditions sow_seeds->incubate measure Measure Germination Rate, Root and Shoot Length incubate->measure analyze Calculate Inhibition and IC50 Values measure->analyze end End analyze->end

Caption: Workflow for in vitro herbicidal bioassay of this compound.

Protocol 2: Extraction and Purification of this compound from Rice Husks

This protocol provides a general outline for the extraction and purification of this compound from rice husks, a primary natural source.[7]

Materials:

  • Dried rice husks

  • Methanol or acetone

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvent system for chromatography (e.g., n-hexane/ethyl acetate (B1210297) gradient)

  • High-Performance Liquid Chromatography (HPLC) system for purification and quantification

Procedure:

  • Grind the dried rice husks into a fine powder.

  • Extract the powdered husks with a suitable solvent (e.g., methanol) at room temperature for an extended period (e.g., 48 hours), repeating the extraction process multiple times.

  • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of a suitable solvent system (e.g., increasing polarity with n-hexane/ethyl acetate).

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Pool the this compound-rich fractions and further purify them using preparative HPLC.

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR and Mass Spectrometry.

  • Quantify the yield of this compound. An advanced HPLC method can significantly improve the detectable yields.[7]

Concluding Remarks

This compound holds significant promise as a natural herbicide due to its selective phytotoxicity. The protocols and data presented here provide a foundation for further research into its mechanism of action, optimization of its application, and potential for commercial development. Future investigations could focus on synergistic effects with other natural compounds, formulation development to enhance stability and efficacy, and the elucidation of the complete molecular targets of this compound in susceptible weed species.[4][9] The development of crops engineered to produce and exude momilactones could also be a viable strategy for sustainable weed management.[10][11]

References

Application Notes and Protocols for In Vitro Anti-Cancer Activity of Momilactone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Summary of Quantitative Data

The following tables summarize the reported in vitro anti-cancer activities of Momilactone A and B across various cancer cell lines.

Table 1: Cytotoxicity of Momilactones in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)DurationAssayReference
This compound (MA) HL-60Acute Promyelocytic Leukemia>10 µM*48hMTT[1]
Momilactone B (MB) HL-60Acute Promyelocytic Leukemia4.4948hMTT[1]
U266Multiple Myeloma5.0948hMTT[1]
HT-29Colon Cancer<1 µM 72hColony Forming[2]
SW620Colon Cancer<1 µM72hColony Forming[2]
T-47DBreast Cancer51.52Not SpecifiedNot Specified[3]
MA + MB (1:1) HL-60Acute Promyelocytic Leukemia4.6148hMTT[1]
U266Multiple Myeloma5.5948hMTT[1]

*At 10 µM, this compound inhibited HL-60 cell viability by 30.25%.[1] **IC50 value reported as less than 1 µM in the colony forming assay.[2]

Table 2: Apoptosis Induction by Momilactones in Leukemia and Multiple Myeloma Cells

Compound (Concentration)Cell LineTreatment DurationPercentage of Apoptotic Cells (Annexin V+)
Control HL-6048h0.86%
Momilactone B (5 µM) HL-6024hNot Specified (1.3-fold increase over control)
48h40.50%
MA + MB (1:1) (5 µM) HL-6024hNot Specified (3.26-fold increase over control)
48h42.10%
Control U266-4.06%
Momilactone B (5 µM) U26624h16.90%
48h18.0%
MA + MB (1:1) (5 µM) U26624h22.70%
48h20.5%

Data extracted from a study by Anh et al., 2022.[1]

Table 3: Cell Cycle Arrest Induced by Momilactones in Acute Promyelocytic Leukemia (HL-60) Cells

Compound (Concentration)Treatment Duration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control 24hNot SpecifiedNot Specified13.9%
Momilactone B (5 µM) 24hReducedReduced30.1%
48hReducedReduced29.2%
MA + MB (1:1) (5 µM) 24hReducedReduced52.8%
48hReducedReduced27.7%

Data extracted from a study by Anh et al., 2022, indicating a significant G2/M phase arrest.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and further investigation of this compound's anti-cancer activities.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.

Materials:

  • Cancer cell lines (e.g., HL-60, U266, HT-29, SW620)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. For adherent cells, allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., 5 x 10⁵ cells/well in a 6-well plate) and treat with the desired concentrations of this compound for the specified duration (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • Cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Visualizations

Experimental Workflow for In Vitro Anti-Cancer Assays

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Primary Assays cluster_analysis Data Analysis & Interpretation cluster_mechanism Mechanism of Action start Seed Cancer Cells treat Treat with this compound start->treat viability MTT Assay (Cell Viability/Cytotoxicity) treat->viability apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treat->cell_cycle western_blot Western Blot (Signaling Pathway Proteins) treat->western_blot ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Determine Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: General workflow for assessing the in vitro anti-cancer activity of this compound.

Signaling Pathways Affected by Momilactones

signaling_pathway cluster_mapk MAPK Pathway cluster_apoptosis Mitochondrial Apoptosis Pathway cluster_cell_cycle Cell Cycle Regulation (G2/M Arrest) momilactone Momilactone B (and A+B Mixture) p38 p38 MAPK (Phosphorylation ↑) momilactone->p38 bcl2 Bcl-2 (Expression ↓) momilactone->bcl2 caspase3 Caspase-3 (Activation ↑) momilactone->caspase3 cdk1 CDK1 (Expression ↓) momilactone->cdk1 cyclinB1 Cyclin B1 (Expression ↓) momilactone->cyclinB1 apoptosis Apoptosis p38->apoptosis g2m_arrest G2/M Arrest p38->g2m_arrest bcl2->apoptosis inhibits caspase3->apoptosis cdk1->g2m_arrest cyclinB1->g2m_arrest

Caption: Signaling pathways implicated in the anti-cancer effects of momilactones.

Conclusion

This compound and its related compounds, particularly Momilactone B, demonstrate significant anti-cancer activity in vitro against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase. The provided protocols offer a standardized framework for the continued investigation of these compounds. Future research should focus on elucidating the specific contributions of this compound to the observed synergistic effects when combined with Momilactone B, expanding the investigation to a broader range of cancer cell types, and exploring the potential effects on cell migration and invasion to better understand its anti-metastatic potential.

References

Application Notes and Protocols for Momilactone A Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical standards for Momilactone A research. This document outlines detailed protocols for the extraction, purification, and quantification of this compound from natural sources, primarily rice husks. Additionally, it summarizes the key signaling pathways involved in its biosynthesis, offering a complete resource for researchers in natural product chemistry, plant biology, and drug discovery.

Quantitative Data Summary

The yield of this compound can vary significantly depending on the extraction and analytical methodology employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Yield of this compound from Rice Husks using Different Extraction Methods.

Extraction MethodSolvent SystemTemperaturePressureThis compound Yield (µg/g DW)Reference
MacerationMethanol (B129727) 100%Room TemperatureAtmospheric1.20[1]
Heat Treatment + MacerationMethanol 100%100°C (1h drying)Atmospheric58.76[1]
Pressure-Assisted ExtractionDistilled Water + Methanol 100%100°C120 kPa17.90 - 26.26[1]
Soxhlet ExtractionMethanolNot SpecifiedAtmospheric34.7[1]
Column Chromatography (Purified)Not ApplicableNot ApplicableNot Applicable0.8 - 15[1]

Table 2: Comparison of Analytical Instruments for this compound Quantification.

Analytical InstrumentSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
RP-HPLC-UVRice Husk Extract0.9552 ng/mL3.1840 ng/mL[1]
GC-MSRice Husk ExtractNot SpecifiedNot Specified[1]
UPLC-ESI-MSRice GrainNot SpecifiedNot Specified[2]

Experimental Protocols

Extraction and Purification of this compound from Rice Husks

This protocol describes an optimized method for the extraction and subsequent purification of this compound from rice husks.[1]

Materials:

  • Dried rice husks (Oryza sativa)

  • Methanol (MeOH), analytical grade

  • Ethyl acetate (B1210297) (EtOAc), analytical grade

  • Silica (B1680970) gel for column chromatography (60-120 mesh)

  • Rotary evaporator

  • Grinder or mill

Protocol:

  • Sample Preparation: Grind dried rice husks into a fine powder.

  • Heat Treatment (Optional, for enhanced yield): Dry the powdered rice husks at 100°C for 1 hour.[1]

  • Extraction:

    • Immerse the powdered rice husks (heat-treated or untreated) in 100% methanol. Use a solid-to-solvent ratio of 1:10 (w/v).

    • Allow the extraction to proceed for 1 week at room temperature with occasional shaking.[1]

    • Filter the extract through cheesecloth and then filter paper to remove solid plant material.

    • Concentrate the methanol extract using a rotary evaporator at 40°C until a crude extract is obtained.

  • Solvent Partitioning:

    • Resuspend the crude extract in a minimal amount of methanol and then partition with an equal volume of ethyl acetate and water.

    • Separate the ethyl acetate layer, which will contain this compound.

    • Repeat the partitioning step three times.

    • Combine the ethyl acetate fractions and evaporate to dryness under vacuum.

  • Column Chromatography Purification:

    • Prepare a silica gel column packed in hexane (B92381).

    • Dissolve the dried ethyl acetate extract in a minimal amount of hexane and load it onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (99:1, v/v).

    • Combine the fractions containing pure this compound (identified by comparison with a standard) and evaporate the solvent to obtain the purified compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated method for the quantitative analysis of this compound using RP-HPLC-UV.[1]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of pure this compound (analytical standard) in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 200 µg/mL.

  • Sample Preparation:

    • Dissolve a known weight of the dried extract or purified sample in methanol to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of this compound using GC-MS, which is suitable for both identification and quantification.[2]

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS instrument.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 min.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 10 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-550.

Protocol:

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions in a volatile solvent such as methanol or ethyl acetate. Derivatization is typically not required for this compound.

  • Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Identify this compound by its characteristic mass spectrum and retention time, compared to a pure standard. The molecular ion of this compound is expected at m/z 314.[4]

    • For quantification, create a calibration curve using standard solutions and integrate the peak area of a characteristic ion.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound in rice begins with geranylgeranyl diphosphate (B83284) (GGDP) and involves a series of enzymatic reactions catalyzed by enzymes encoded by a gene cluster on chromosome 4.[5]

Momilactone_A_Biosynthesis GGDP Geranylgeranyl diphosphate (GGDP) syn_CPD syn-Copalyl diphosphate GGDP->syn_CPD OsCPS4 syn_Pimaradiene syn-Pimaradiene syn_CPD->syn_Pimaradiene OsKSL4 Momilactone_A This compound syn_Pimaradiene->Momilactone_A CYP99A2/CYP76M8 (Multiple Steps)

Caption: Biosynthetic pathway of this compound in rice.

Jasmonic Acid Signaling Pathway for this compound Induction

The production of this compound in rice is induced by various biotic and abiotic stresses, often mediated by the jasmonic acid (JA) signaling pathway.[5]

JA_Signaling_Pathway cluster_stress Stress (Biotic/Abiotic) cluster_ja_biosynthesis JA Biosynthesis cluster_signal_transduction Signal Transduction cluster_gene_expression Gene Expression Stress Stress Signal JA Jasmonic Acid (JA) Stress->JA OsCOI1b OsCOI1b (JA Receptor) JA->OsCOI1b binds to OsJAZ1 OsJAZ1 (Repressor) OsCOI1b->OsJAZ1 promotes degradation of OsMYC2 OsMYC2 (Transcription Factor) OsJAZ1->OsMYC2 represses Biosynthesis_Genes Momilactone Biosynthesis Genes (OsCPS4, OsKSL4, etc.) OsMYC2->Biosynthesis_Genes activates transcription of Momilactone_A This compound Biosynthesis_Genes->Momilactone_A leads to

Caption: Jasmonic acid signaling pathway inducing this compound biosynthesis.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, purification, and quantification of this compound.

Experimental_Workflow Start Rice Husk Sample Grinding Grinding Start->Grinding Extraction Methanol Extraction Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Solvent Partitioning (EtOAc/Water) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Purified_MA Purified this compound Column_Chromatography->Purified_MA Quantification Quantification Purified_MA->Quantification HPLC HPLC-UV Quantification->HPLC GCMS GC-MS Quantification->GCMS

Caption: General workflow for this compound analysis.

References

Application Notes and Protocols for Studying Momilactone A Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to investigate the bioactivities of Momilactone A, a diterpenoid lactone with significant therapeutic and agricultural potential. The protocols detailed below cover methods to assess its cytotoxic, anti-inflammatory, and allelopathic effects.

Introduction to this compound

This compound is a natural compound first isolated from rice husks (Oryza sativa)[1][2]. It belongs to a class of labdane-related diterpenoids and functions as a phytoalexin, providing defense against pathogens like the rice blast fungus Magnaporthe oryzae[1]. Beyond its role in plant defense, this compound has demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and anti-diabetic properties[1][3]. Its ability to inhibit the growth of various cancer cell lines and suppress inflammatory responses makes it a compound of interest for drug discovery and development[1][4][5].

Key Bioactivities and Applications
  • Anticancer/Cytotoxic Activity: this compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in several cancer cell lines, including acute promyelocytic leukemia (HL-60) and multiple myeloma (U266) cells.[1][4][6] Its mechanism often involves the activation of caspases, key enzymes in the apoptotic pathway.[1][4]

  • Anti-inflammatory Activity: The compound can suppress inflammatory responses. For instance, it reduces the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) mRNA in mouse macrophage cells (RAW264.7).[1]

  • Allelopathic Activity: Momilactones play a crucial role in rice allelopathy, the chemical inhibition of one plant by another.[7] They can inhibit the germination and growth of neighboring plants and weeds, suggesting potential applications as natural herbicides.[7][8]

  • Anti-diabetic Activity: Studies have indicated that this compound can inhibit enzymes like α-amylase and α-glucosidase, suggesting a potential role in managing diabetes.[1][3]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for testing this compound bioactivity and the key signaling pathways involved in its anticancer and anti-inflammatory effects.

G cluster_prep Preparation cluster_assay Bioactivity Assays cluster_analysis Data Analysis prep_ma This compound Stock Solution cytotoxicity Cytotoxicity Assay (MTT) prep_ma->cytotoxicity Treatment apoptosis Apoptosis Assay (Annexin V) prep_ma->apoptosis Treatment inflammation Anti-inflammatory Assay (NO Production) prep_ma->inflammation Treatment allelopathy Allelopathy Bioassay (Seed Germination) prep_ma->allelopathy Treatment cell_culture Cell Culture (e.g., Cancer cells, Macrophages) cell_culture->cytotoxicity Seeding cell_culture->apoptosis Seeding cell_culture->inflammation Seeding ic50 IC50 Calculation cytotoxicity->ic50 pathway Mechanism & Pathway Elucidation apoptosis->pathway inflammation->pathway statistical Statistical Analysis allelopathy->statistical ic50->statistical statistical->statistical pathway->statistical

Caption: General experimental workflow for assessing this compound bioactivity.

G MA This compound MAPK p38 MAPK Activation MA->MAPK Induces BCL2 BCL-2 (Anti-apoptotic) Downregulation MAPK->BCL2 Leads to Caspase3 Caspase-3 Activation MAPK->Caspase3 Activates CDK1_CyclinB1 CDK1/Cyclin B1 Disruption MAPK->CDK1_CyclinB1 Impacts BCL2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Executes G2_Arrest G2 Phase Cell Cycle Arrest CDK1_CyclinB1->G2_Arrest Causes

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound and B against various cell lines and plant species. A lower IC50 value indicates greater potency.

Table 1: Cytotoxic Activity of Momilactones (IC50 Values)

CompoundCell LineIC50 (µM)Reference
Momilactone BHL-60 (Leukemia)4.49[4][9]
This compound+B (1:1)HL-60 (Leukemia)4.61[4][9]
Momilactone BU266 (Myeloma)5.09[4][6]
This compound+B (1:1)U266 (Myeloma)5.59[4][6]

Data extracted from studies on acute promyelocytic leukemia (HL-60) and multiple myeloma (U266) cell lines.[4][6]

Table 2: Allelopathic Activity of Momilactones (IC50 Values for Root Growth Inhibition)

CompoundTest Plant SpeciesIC50 (µM)Reference
This compoundCress29.8[7]
Momilactone BCress4.6[7]
This compoundLettuce11.2[7]
Momilactone BLettuce1.1[7]
This compoundBarnyard Grass26.5[7]
Momilactone BBarnyard Grass3.5[7]

Effectiveness of Momilactones A and B on the root elongation of different plant species.[7]

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).[6] The assay measures the metabolic activity of cells, where viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • This compound

  • 96-well cell culture plates

  • Selected cancer cell line (e.g., HL-60, U266)

  • Complete culture medium (specific to cell line)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours, remove the old medium and add 100 µL of the various this compound dilutions to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[6][10]

  • MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for an additional 3-4 hours, allowing viable cells to form formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.[6] Plot cell viability against the concentration of this compound to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 5 x 10⁵ cells/well in 6-well plates and incubate for 24 hours.[4] Treat the cells with this compound at a predetermined concentration (e.g., 5 µM) for 24 or 48 hours.[4]

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.[4]

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Protocol 3: Anti-inflammatory Activity via Nitric Oxide (NO) Assay

This protocol measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[1]

Materials:

  • RAW264.7 macrophage cells

  • 24-well culture plates

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Complete culture medium

Procedure:

  • Cell Seeding: Plate RAW264.7 cells at a density of 4 x 10⁵ cells/mL in 24-well plates and incubate for 24 hours.[11]

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the cells with LPS (final concentration 1 µg/mL) for another 24 hours.[11] Include a positive control (LPS only) and a negative control (cells only).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Nitrite (B80452) Measurement: Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

  • Cell Viability Check: Concurrently, perform an MTT assay on the treated cells to ensure that the reduction in NO production is not due to cytotoxicity.

Protocol 4: Allelopathic Activity Bioassay

This protocol evaluates the inhibitory effect of this compound on seed germination and seedling growth of target weed species.[7]

Materials:

  • Petri dishes (6 cm diameter)

  • Filter paper

  • This compound

  • Methanol (B129727) (for stock solution)

  • MES buffer (1 mM)

  • Seeds of test plant species (e.g., cress, lettuce, barnyard grass)[7]

Procedure:

  • Preparation: Dissolve this compound in methanol to create a stock solution. Add the required amount of stock solution to filter paper in each Petri dish to achieve final concentrations ranging from 0.01 to 10000 µM after adding buffer.[7] Evaporate the methanol completely.

  • Bioassay Setup: Moisten each filter paper with 3 mL of 1 mM MES buffer.[7]

  • Seed Placement: Place 10 surface-sterilized and pre-germinated seeds of a test species onto the filter paper in each Petri dish.[7]

  • Incubation: Incubate the Petri dishes in the dark at 25°C for 48-72 hours.

  • Measurement: After incubation, measure the length of the roots and shoots of the seedlings.

  • Data Analysis: Calculate the percentage of inhibition compared to a control group (treated only with MES buffer). Determine the IC50 values by plotting inhibition percentage against this compound concentration.

References

Troubleshooting & Optimization

Technical Support Center: Momilactone A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Momilactone A extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extractions of this compound?

A1: The choice of solvent significantly impacts the extraction yield of this compound. Methanol (B129727), particularly in combination with other solvents and techniques, has been shown to be highly effective. For instance, a mixture of methanol and water (8:2 v/v) used in a Soxhlet extractor has demonstrated superior yields compared to other solvents like ethyl acetate (B1210297), acetone, and acetonitrile.[1] Additionally, 100% methanol, when combined with heat treatment of the source material (e.g., rice husks at 100°C), has also resulted in high yields of this compound.[2][3]

Q2: What are the recommended extraction techniques to maximize this compound yield?

A2: Several extraction techniques can be employed, each with its own advantages. Soxhlet extraction using a methanol/water mixture has been reported to provide the best yield and content of this compound.[1] Other effective methods include ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), which can reduce extraction time and solvent consumption.[4][5][6] High-speed countercurrent chromatography (HSCCC) is another advanced technique that has been successfully used for the isolation of highly purified this compound.[7]

Q3: How can I improve the purity of my this compound extract?

A3: Post-extraction purification is crucial for obtaining high-purity this compound. A common method involves solid-matrix partitioning. After an initial extraction with a polar solvent like methanol, the extract can be treated with activated charcoal to remove pigments and other impurities.[8][9] Subsequently, partitioning the extract with solvents of varying polarity, such as hexane (B92381) and ethyl acetate, can effectively enrich the fraction containing this compound.[9][10] Column chromatography, using silica (B1680970) gel with a mobile phase of hexane and ethyl acetate, is a standard procedure for isolating pure this compound and B.[2][11]

Q4: What are the typical yields of this compound from rice husks?

A4: this compound yields can vary significantly depending on the rice variety, growing conditions, and the extraction method employed. Reported yields in previous studies were often low, ranging from 0.8 to 15 µg/g of rice husks.[2] However, optimized methods have achieved significantly higher yields. For example, a protocol involving drying rice husks at 100°C for one hour followed by extraction with 100% methanol for one week yielded 58.76 µg/g of this compound.[2][12]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Inefficient Extraction Solvent Switch to a more effective solvent system. A mixture of methanol and water (8:2 v/v) or 100% methanol is recommended.[1][3]
Suboptimal Extraction Technique Consider using a more advanced extraction technique. Soxhlet extraction has shown high efficiency.[1] Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also improve yields and reduce extraction time.[4][5][6]
Incomplete Cell Wall Disruption Ensure the plant material (e.g., rice husks) is finely ground to increase the surface area for solvent penetration. Sonication can also aid in disrupting cell structures.[9]
Degradation of this compound Avoid prolonged exposure to high temperatures if using heat-assisted extraction methods, as this could potentially lead to degradation of the target compound.
Losses During Purification Optimize the purification process. Use techniques like solid-matrix partitioning and column chromatography with care to minimize loss of the compound.[8][9]

Issue 2: Formation of Emulsion During Liquid-Liquid Extraction

Possible Cause Troubleshooting Step
Presence of Surfactant-like Compounds High concentrations of lipids, proteins, or other compounds with dual solubility in the aqueous and organic phases can cause emulsions.
Prevention: Gently invert the separatory funnel instead of vigorous shaking.
Disruption: If an emulsion forms, try adding a small amount of a different organic solvent to alter the polarity. Centrifugation can also help to break the emulsion.
Alternative Technique: Consider using supported liquid extraction (SLE) for samples prone to emulsion formation.

Data Presentation

Table 1: Comparison of this compound Yields with Different Extraction Techniques and Solvents

Extraction TechniqueSolvent SystemThis compound Yield (µg/g DW)Reference
Dried at 100°C (1h), then 100% MeOH (1 week)Methanol58.76[2][12]
SoxhletMethanol:Water (8:2)Reported as having the highest content[1]
PercolationEthyl AcetateReported as having the least content[1]
Pressure-assisted (120 kPa, 100°C)Distilled water and 100% Methanol17.90 - 26.26[2][12]

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of this compound from Rice Husks

  • Source: Adapted from Minh et al. (2018).[2]

  • Methodology:

    • Dry finely ground rice husks at 100°C for 1 hour.

    • Immerse the dried rice husks in 100% methanol for one week at room temperature.

    • Filter the extract and concentrate it under a vacuum to obtain the crude extract.

    • Dissolve the crude extract in distilled water and partition it sequentially with hexane and then ethyl acetate.

    • Collect the ethyl acetate fraction, which will be enriched with this compound.

    • Subject the ethyl acetate fraction to column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate pure this compound.

Protocol 2: Soxhlet Extraction of this compound

  • Source: Based on the findings of Ahmad et al. (2019).[1]

  • Methodology:

    • Place finely ground rice husks into a thimble.

    • Load the thimble into the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with a methanol:water (8:2 v/v) solvent mixture.

    • Heat the flask. The solvent will vaporize, condense in the condenser, and drip down into the thimble containing the sample.

    • Allow the extraction to proceed for several cycles until the solvent running through the sample is clear.

    • Concentrate the collected extract to obtain the crude this compound.

Mandatory Visualizations

Momilactone_A_Biosynthesis_Pathway GGDP Geranylgeranyl diphosphate (B83284) (GGDP) syn_CDP syn-Copalyl diphosphate (syn-CDP) GGDP->syn_CDP OsCPS4 syn_Pimaradiene syn-Pimara-7,15-diene syn_CDP->syn_Pimaradiene OsKSL4 Oxidized_Intermediate1 Oxidized Intermediate 1 syn_Pimaradiene->Oxidized_Intermediate1 CYP99A2/CYP99A3 Oxidized_Intermediate2 Oxidized Intermediate 2 Oxidized_Intermediate1->Oxidized_Intermediate2 CYP76M8 Momilactone_A This compound Oxidized_Intermediate2->Momilactone_A OsMAS

Caption: Biosynthetic pathway of this compound in rice.

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification Start Plant Material (e.g., Rice Husks) Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) Crude_Extract->Partitioning Enriched_Fraction Enriched this compound Fraction Partitioning->Enriched_Fraction Column_Chromatography Column Chromatography Enriched_Fraction->Column_Chromatography Pure_Momilactone_A Pure this compound Column_Chromatography->Pure_Momilactone_A

Caption: General workflow for this compound extraction and purification.

References

Technical Support Center: Momilactone A Isolation from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the isolation of Momilactone A from natural sources.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is the yield of this compound from my extraction consistently low?

Low yields are a common challenge in this compound isolation, often stemming from suboptimal extraction and purification protocols. The isolation process is known to be complicated, laborious, and often inefficient.[1][2]

Troubleshooting Steps:

  • Optimize Extraction Solvent: The choice of solvent significantly impacts extraction efficiency. While methanol (B129727) is widely used, studies have shown that a mixture of methanol and water (e.g., 8:2 v/v) can enhance yields.[3][4] For instance, a Soxhlet extraction using a methanol/water mixture has demonstrated high efficiency.[3][4] Combinations of ethyl acetate (B1210297) and 100% methanol have also proven effective.[1][2] Conversely, using only distilled water or methanol concentrations of 50% or less may not be successful.[1][2]

  • Evaluate Extraction Technique: Different extraction methods can produce varying yields. Consider exploring techniques beyond simple maceration.

    • Soxhlet Extraction: This method has been reported to provide the best yield of this compound when using methanol or a methanol/water mixture.[3]

    • Sonication: Ultrasound-assisted extraction can improve the release of this compound from the plant matrix.[5]

    • Agitation with Heat: Applying heat during extraction can increase yield, but caution is necessary to avoid degradation.[1][3]

  • Consider Temperature and Pressure: Applying heat (e.g., 100°C) and pressure during extraction has been shown to significantly increase the yields of momilactones.[1][2] However, be aware that prolonged exposure to high temperatures (e.g., 100°C for over 3 hours) can potentially lead to the degradation of this compound.[1]

  • Pre-treatment of Plant Material: Drying the plant material (e.g., rice husks) at 100°C for 1 hour before extraction with 100% methanol for a week has been shown to provide maximum yields.[1][2]

2. I am observing degradation of my this compound sample. What are the likely causes and how can I prevent it?

This compound can be susceptible to degradation under certain conditions.

Potential Causes and Solutions:

  • High Temperature: Prolonged exposure to high temperatures, especially during extraction and solvent evaporation, can lead to degradation.[1] It is advisable to use the lowest effective temperature and minimize the duration of any heat application.

  • Light Exposure: As with many natural products, extended exposure to light may contribute to degradation. It is good practice to protect extracts and purified samples from direct light.

  • Microbial Contamination: Microorganisms can metabolize and degrade this compound.[1][4] Ensure that all solvents and equipment are sterile and that extracts are not stored for extended periods under conditions that support microbial growth.

  • pH Extremes: Although specific data on the pH stability of this compound is limited in the provided results, it is a general principle that extreme pH values can cause hydrolysis or rearrangement of lactone-containing compounds. Maintaining a near-neutral pH during aqueous partitioning steps is recommended.

3. I am having difficulty separating this compound from co-eluting impurities during chromatography. What strategies can I employ?

The complex nature of crude plant extracts often leads to challenges in chromatographic separation.

Troubleshooting Chromatographic Separation:

  • Multi-Step Purification: A single chromatographic step is often insufficient for obtaining pure this compound. A typical workflow involves:

    • Initial Fractionation: Liquid-liquid partitioning of the crude extract (e.g., with hexane (B92381) and ethyl acetate) can help remove highly nonpolar or polar impurities.[4] The ethyl acetate fraction is often enriched with momilactones.[5]

    • Silica (B1680970) Gel Column Chromatography: This is the most common method for the initial purification of this compound.[4] A step-wise gradient of solvents is typically used. For example, starting with hexane and gradually increasing the polarity with ethyl acetate.[6]

    • Further Purification: Fractions containing this compound may require further purification on a silica gel column using a different solvent system, such as chloroform-methanol gradients (e.g., 99:1 to 99:1).[1][2]

  • Optimize Thin Layer Chromatography (TLC) First: Before scaling up to column chromatography, optimize the separation on TLC plates. A solvent system of chloroform:methanol (9.5:0.5) has been shown to effectively separate this compound and B.[3]

  • High-Speed Countercurrent Chromatography (HSCCC): This technique can be an effective alternative or complementary method for purification, offering high resolution and reducing solvent consumption.[7]

  • Consider Different Stationary Phases: While silica gel is most common, other stationary phases for HPLC have been explored, such as C8 and C18 reverse-phase columns.[3]

4. What are the best practices for sample preparation before analysis?

Proper sample preparation is crucial for accurate quantification and identification.

Recommended Practices:

  • Removal of Interfering Substances: Crude extracts often contain chlorophylls (B1240455), fats, and other compounds that can interfere with analysis.

    • Activated Charcoal: Treatment with activated charcoal can help remove pigments and odors.[1]

    • Defatting: A cold crystallization step (e.g., refrigeration at 5°C) can help precipitate and remove fats.[1]

  • Filtration: Always filter extracts through a membrane filter (e.g., 0.45 µm) before HPLC or other instrumental analysis to prevent column clogging and protect the instrument.[1][3]

Quantitative Data Summary

The following tables summarize quantitative data on this compound yields obtained under various experimental conditions.

Table 1: this compound Yield from Rice Husks with Different Extraction Methods

Extraction MethodSolvent(s)TemperaturePressureThis compound Yield (µg/g DW)Reference
Column Chromatography (Control)---1.20[1]
Dried (1h), then MeOH 100% (1 week)Methanol100°C-58.76[1][2]
Distilled Water (2h), then MeOH 100%Distilled Water, Methanol100°C-51.54[1]
Pressure, Distilled Water (30 min), then MeOH 100%Distilled Water, Methanol100°C120 kPa17.90 - 26.26[1][2]
Dried (4h), then Distilled Water (4h)Distilled Water100°C-6.68[1]

Table 2: Comparison of Extraction Techniques and Solvents on Total Momilactone Content

Extraction TechniqueSolvent SystemTotal Momilactone ContentReference
SoxhletMethanol/Water (8:2)Highest[3]
SoxhletMethanolHigh[3]
PercolationEthyl AcetateLowest[3]

Experimental Protocols

Protocol 1: Optimized Extraction and Initial Purification of this compound from Rice Husks

This protocol is a compilation based on methods described in multiple sources.[1][2][4][5][6]

  • Preparation of Plant Material:

    • Grind dried rice husks into a fine powder.

    • Optional pre-treatment for yield enhancement: Dry the powdered husks at 100°C for 1 hour.[1][2]

  • Solvent Extraction:

    • Immerse the powdered rice husks in 100% methanol and allow to stand for 1-2 weeks at room temperature. Alternatively, for a faster method with potentially higher yield, perform a Soxhlet extraction with a methanol:water (8:2) mixture.[3]

  • Crude Extract Preparation:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator.

  • Removal of Impurities:

    • Treat the concentrated extract with activated charcoal to remove chlorophylls and other pigments.[1]

    • Store the extract at 5°C to crystallize and precipitate fats, then filter in the cold.[1]

  • Liquid-Liquid Partitioning:

    • Dissolve the resulting solid in distilled water.

    • Perform sequential partitioning with n-hexane followed by ethyl acetate.

    • Collect the ethyl acetate fraction, which will be enriched in this compound.[5]

  • Silica Gel Column Chromatography (Initial Cleanup):

    • Concentrate the ethyl acetate fraction to dryness and adsorb it onto a small amount of silica gel.

    • Load the sample onto a silica gel column packed in hexane.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate (e.g., hexane:ethyl acetate 9.5:0.5, 9:1, 8:2, 7:3).[1][6]

    • Collect fractions and monitor by TLC using a chloroform:methanol (9.5:0.5) solvent system to identify fractions containing this compound.[3]

  • Further Purification:

    • Combine the this compound-containing fractions and concentrate.

    • If necessary, perform a second column chromatography step using a different solvent system, such as a chloroform:methanol gradient (e.g., 99:1), for final purification.[1][2]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Powdered Rice Husks extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Hexane/EtOAc) crude_extract->partitioning column1 Silica Gel Column (Hexane:EtOAc gradient) partitioning->column1 EtOAc Fraction column2 Further Silica Gel Column (CHCl3:MeOH gradient) column1->column2 MA Fractions pure_ma Pure this compound column2->pure_ma hplc HPLC/UPLC pure_ma->hplc gcms GC-MS pure_ma->gcms nmr NMR pure_ma->nmr

Caption: Workflow for this compound Isolation.

troubleshooting_logic cluster_extraction Extraction Issues cluster_purification Purification Issues start Low this compound Yield solvent Suboptimal Solvent? start->solvent technique Inefficient Technique? start->technique conditions Harsh Conditions? start->conditions coelution Co-eluting Impurities? start->coelution losses Losses during transfer? start->losses solution1 Test different solvents (e.g., MeOH/H2O) solvent->solution1 Solution solution2 Try Soxhlet or ultrasound-assisted extraction technique->solution2 Solution solution3 Optimize temperature and extraction time conditions->solution3 Solution solution4 Multi-step chromatography with different solvent systems coelution->solution4 Solution solution5 Careful handling and minimize transfer steps losses->solution5 Solution

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Overcoming Low Momilactone A Concentration in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low Momilactone A concentration in plant extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its concentration in plant extracts often low?

This compound is a labdane-related diterpenoid phytoalexin with significant allelopathic and medicinal properties, including anti-leukemia and anti-diabetic activities.[1][2] Its concentration in plants, primarily rice (Oryza sativa) and the moss Calohypnum plumiforme, is often low because it is a secondary metabolite produced in response to specific stress conditions.[1][2] Its biosynthesis is tightly regulated and induced by factors such as pathogen attack, UV irradiation, and nutrient deficiency.[1][2]

Q2: What are the main factors influencing this compound production in plants?

The production of this compound is influenced by a variety of biotic and abiotic factors. These include:

  • Biotic Elicitors: Pathogen attack (e.g., the rice blast fungus Magnaporthe oryzae), chitosan, and cholic acid can induce this compound accumulation.[1]

  • Abiotic Elicitors: UV irradiation and exposure to heavy metals like copper chloride (CuCl₂) have been shown to elevate momilactone production.[1][2]

  • Hormonal Regulation: Jasmonic acid and salicylic (B10762653) acid play key roles in the signaling pathways that lead to momilactone synthesis.[1]

  • Nutrient Availability: Nutrient deficiency can increase the production and secretion of momilactones.[1]

  • Allelopathic Interactions: The presence of competing plants, such as Echinochloa crus-galli (barnyard grass), or their root exudates can stimulate momilactone production in rice.[1]

Q3: Which plant parts typically contain the highest concentrations of this compound?

Momilactones A and B have been identified in various parts of the rice plant, including the husks, leaves, straw, roots, and root exudates.[1][3][4] Rice husks are often used as a source material for isolation.[3][5] The concentration can vary depending on the rice cultivar, growth stage, and environmental conditions.[4][6]

Troubleshooting Guides

Issue 1: Low this compound Yield After Extraction

Problem: Consistently obtaining low concentrations of this compound in the final extract.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Suboptimal Extraction Solvent Use a methanol (B129727):water mixture (e.g., 8:2 v/v) or 100% methanol for extraction.[7] Ethyl acetate (B1210297) can also be effective, particularly in combination with other solvents and heat treatment.[3][5]Different solvent systems have varying efficiencies for extracting momilactones. Methanol-based systems are commonly reported to provide good yields.[7]
Inefficient Extraction Technique Employ Soxhlet extraction, sonication, or agitation with heat.[7][8][9]These techniques can enhance the extraction efficiency compared to simple percolation by increasing solvent penetration and mass transfer.[7][9]
Inadequate Sample Pre-treatment Drying plant material at 100°C for 1 hour before extraction can significantly increase yields.[3][5] Applying pressure during extraction has also been shown to be effective.[3][5]Heat treatment may help release bound compounds, while pressure can improve solvent penetration into the plant matrix.[3][5]
Degradation During Processing Avoid prolonged exposure to high temperatures and light. Store extracts at low temperatures.This compound stability can be affected by harsh processing conditions.[3]
Issue 2: Difficulty in Detecting/Quantifying this compound

Problem: The analytical method (e.g., HPLC, GC-MS) shows no or very weak signal for this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Insufficient Concentration in Extract Concentrate the crude extract using rotary evaporation.[10] Perform a liquid-liquid partitioning step (e.g., with hexane (B92381) and ethyl acetate) to enrich the momilactone fraction.[8][11]The initial concentration may be below the detection limit of the instrument. Enrichment steps are often necessary.
Inappropriate Analytical Method Use a validated analytical method such as RP-HPLC with UV detection, GC-MS, or UFLC-ESI-MS/MS.[3][8][12]These methods have been successfully used for the quantification of this compound and offer the required sensitivity and specificity.[3][8][12]
Co-elution with Interfering Compounds Optimize the chromatographic conditions (e.g., mobile phase gradient, column type).[13] Use a more selective detector like a mass spectrometer.The plant extract is a complex mixture, and other compounds may interfere with the detection of this compound.

Data Presentation

Table 1: Reported Yields of this compound from Rice (Oryza sativa)

Plant Part Extraction/Treatment Method This compound Yield (µg/g dry weight) Reference
Rice HusksDried at 100°C for 1h, extracted with 100% MeOH58.76[3][5]
Rice HusksGC-MS analysis34.7[3]
Rice HusksColumn Chromatography4.6[3]
Rice StrawNot specified4.5[6]
Seed HusksNot specified4.9[6]
Whole PlantsNot specified140[6]
Japonica Rice LeavesNot specifiedup to 157[4]
Indica Rice LeavesNot specified20.7[4]

Table 2: Comparison of this compound Extraction Techniques

Extraction Technique Solvent System Relative Yield/Efficiency Reference
SoxhletMethanol:Water (8:2)Highest momilactone content[7]
SoxhletMethanolHigh extractive yield[7]
Agitation with HeatVariousEnhanced extractive yield[9]
SonicationVariousEnhanced extractive yield[9]
PercolationEthyl AcetateLowest momilactone content[7]

Experimental Protocols

Protocol 1: Elicitor-Induced Production of this compound

This protocol describes the use of jasmonic acid as an elicitor to increase this compound production in rice seedlings.

  • Plant Material: Grow rice seedlings hydroponically or in a suitable sterile medium.

  • Elicitor Preparation: Prepare a stock solution of jasmonic acid in a suitable solvent (e.g., ethanol).

  • Elicitation: Add jasmonic acid to the growth medium to a final concentration known to induce momilactone production (concentrations can be optimized, but literature suggests a range).[1][6]

  • Incubation: Incubate the seedlings for a period of 24-72 hours.

  • Harvesting: Harvest the plant material (e.g., whole seedlings, roots, or shoots) and proceed with extraction.

Protocol 2: Optimized Extraction of this compound from Rice Husks

This protocol is based on a method shown to significantly increase this compound and B yields.[3][5]

  • Sample Preparation: Grind dried rice husks into a fine powder.

  • Heat Treatment: Dry the powdered rice husks at 100°C for 1 hour.

  • Extraction:

    • Immerse the heat-treated powder in 100% methanol.

    • Allow the extraction to proceed for 1 week at room temperature.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure.

  • Purification (Optional): The crude extract can be further purified using column chromatography.

Protocol 3: Quantification of this compound by HPLC

This protocol provides a general guideline for the analysis of this compound using High-Performance Liquid Chromatography.

  • Instrumentation: HPLC system equipped with a UV or PDA detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13]

  • Sample Preparation: Dissolve the dried extract in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. The specific gradient profile should be optimized for best separation.

  • Detection: Monitor the eluent at a wavelength where this compound has significant absorbance (e.g., 210 nm).[14]

  • Quantification: Prepare a standard curve using a certified this compound standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Visualizations

Momilactone_A_Biosynthesis_Pathway GGDP Geranylgeranyl diphosphate (GGDP) syn_CDP syn-Copalyl diphosphate (syn-CDP) GGDP->syn_CDP OsCPS4 syn_Pimaradiene syn-Pimaradiene syn_CDP->syn_Pimaradiene OsKSL4 Intermediate1 3β-hydroxy-syn-pimaradiene syn_Pimaradiene->Intermediate1 CYP701A8 Intermediate2 3β-hydroxy-syn-pimaradien- 19,6β-olide Intermediate1->Intermediate2 CYP99A2/3 Momilactone_A This compound Intermediate2->Momilactone_A MAS1/2 OsCPS4 OsCPS4 OsKSL4 OsKSL4 CYP701A8 CYP701A8 CYP99A2_A3 CYP99A2/3 MAS1_2 MAS1/2

Caption: Biosynthetic pathway of this compound in rice.

Experimental_Workflow_Momilactone_A PlantMaterial Plant Material (e.g., Rice Husks) Elicitation Step 1: Elicitation (Optional) (UV, Jasmonic Acid, etc.) PlantMaterial->Elicitation Extraction Step 2: Extraction (Solvent, Heat, Pressure) PlantMaterial->Extraction Direct Extraction Elicitation->Extraction Enrichment Step 3: Enrichment (Partitioning, Concentration) Extraction->Enrichment Analysis Step 4: Analysis (HPLC, GC-MS) Enrichment->Analysis Data Data Interpretation Analysis->Data Troubleshooting_Logic Start Low this compound Yield CheckElicitation Was elicitation performed? Start->CheckElicitation OptimizeElicitation Optimize elicitor type, concentration, and duration. CheckElicitation->OptimizeElicitation No/Suboptimal CheckExtraction Review Extraction Protocol CheckElicitation->CheckExtraction Yes OptimizeElicitation->CheckExtraction OptimizeSolvent Optimize solvent system (e.g., MeOH/Water). CheckExtraction->OptimizeSolvent Issue Found OptimizeMethod Optimize extraction method (Soxhlet, Sonication). CheckExtraction->OptimizeMethod Issue Found OptimizePretreatment Optimize pre-treatment (Heat, Pressure). CheckExtraction->OptimizePretreatment Issue Found CheckAnalysis Review Analytical Method CheckExtraction->CheckAnalysis No Issue OptimizeSolvent->CheckAnalysis OptimizeMethod->CheckAnalysis OptimizePretreatment->CheckAnalysis EnrichSample Enrich sample before analysis. CheckAnalysis->EnrichSample Issue Found ValidateMethod Validate analytical method (Column, Detector). CheckAnalysis->ValidateMethod Issue Found Success Improved Yield CheckAnalysis->Success No Issue EnrichSample->Success ValidateMethod->Success

References

stability of Momilactone A under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of Momilactone A under various experimental conditions. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols have been compiled to address common challenges encountered during the handling, storage, and analysis of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and solutions in a question-and-answer format.

Issue/QuestionPotential Cause(s)Recommended Solution(s)
I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause? Solvent-mediated degradation: While specific data is limited, prolonged storage in certain solvents, especially at room temperature, may lead to degradation. Light exposure: Photodegradation can occur if the solution is not protected from light.Prepare fresh stock solutions regularly. For short-term storage, keep solutions at 2-8°C and protected from light. For long-term storage, consider storing at -20°C or -80°C after flash-freezing. Use amber vials or wrap containers in aluminum foil to prevent light exposure.
My experimental results with this compound are inconsistent. Could stability be a factor? Temperature fluctuations: Repeated freeze-thaw cycles or exposure to elevated temperatures during experiments can degrade this compound. pH of the medium: Although specific pH stability data is scarce, significant deviations from neutral pH in aqueous buffers could potentially affect its stability.Maintain consistent temperature conditions for your experiments. Aliquot stock solutions to avoid repeated freeze-thaw cycles. If working in aqueous buffers, prepare fresh solutions and monitor the pH. Consider conducting a preliminary stability check of this compound in your specific experimental buffer.
I see extra peaks in my HPLC chromatogram when analyzing older samples of this compound. What are these? Degradation products: The additional peaks are likely degradation products of this compound. This can be caused by improper storage or handling, leading to hydrolysis, oxidation, or photodegradation.To confirm, run a forced degradation study (see protocols below) to intentionally generate degradation products and compare their retention times with the unknown peaks. Ensure proper storage conditions (2-8°C, protected from light) for all samples and standards.
I am working with a biological system and suspect enzymatic degradation of this compound. How can I confirm this? Enzymatic activity: Microorganisms such as fungi can enzymatically degrade this compound through processes like oxidation and hydroxylation.[1] For instance, the fungus Magnaporthe oryzae is known to detoxify this compound.[2]In your experimental setup, include controls to inhibit enzymatic activity (e.g., heat-inactivated enzymes, sterile conditions) and compare the stability of this compound with and without these controls. You can also analyze your sample for known enzymatic degradation products, such as 3,6-dioxo-19-nor-9β-pimara-7,15-diene.[2]

Frequently Asked Questions (FAQs)

What are the general factors that can affect the stability of this compound?

The stability of natural compounds like this compound can be influenced by several factors, including temperature, pH, light exposure, oxygen availability, and the presence of enzymes or microbes.[1]

What are the recommended storage conditions for solid this compound?

For solid (neat) this compound, it is recommended to store it at 2°C - 8°C in a well-closed container.

How stable is this compound at high temperatures?

While comprehensive kinetic data is not available, studies suggest that this compound's stability can be compromised at elevated temperatures. One report indicated that heating at 100°C for up to three hours could affect its integrity.[3] Therefore, prolonged exposure to high temperatures during experimental procedures should be minimized.

Is this compound sensitive to light?

Specific photostability studies on this compound are not widely published. However, as a general precaution for natural products, it is advisable to protect this compound and its solutions from light to prevent potential photodegradation.

What is the stability of this compound in different solvents?

Methanol (B129727), ethanol, and ethyl acetate (B1210297) are commonly used for the extraction and preparation of this compound solutions.[3] For analytical purposes, stock solutions are often prepared in methanol.[3] While there is no detailed report on the long-term stability in these solvents, it is best practice to store stock solutions at low temperatures (2-8°C for short-term, -20°C or colder for long-term) and protected from light.

Is there any known enzymatic degradation pathway for this compound?

Yes, the rice blast fungus, Magnaporthe oryzae, has been shown to detoxify this compound. One of the identified degradation intermediates is 3,6-dioxo-19-nor-9β-pimara-7,15-diene.[2] This suggests that this compound can be susceptible to enzymatic degradation by certain microorganisms.

Summary of this compound Stability Profile

Currently, there is a lack of specific quantitative data on the stability of this compound under various experimental conditions in the scientific literature. The following table summarizes the available qualitative information.

ConditionStability InformationComments
Temperature Potentially unstable at high temperatures (e.g., 100°C for extended periods).[3] Recommended storage for solid form is 2-8°C.Quantitative degradation kinetics have not been reported. Avoid prolonged heating.
pH Specific stability data across a pH range is not available. General knowledge suggests that lactone rings can be susceptible to hydrolysis under strongly acidic or basic conditions.It is advisable to conduct stability checks in the specific aqueous buffers used for experiments.
Light Specific photostability studies are lacking. As a general precaution, protection from light is recommended.Use amber vials or light-blocking containers for storage and handling of solutions.
Solvents Commonly dissolved in methanol, ethanol, and ethyl acetate for experimental use.[3] Long-term stability in these solvents has not been extensively studied.For stock solutions, store at low temperatures and protected from light. Prepare fresh working solutions.
Enzymes Susceptible to enzymatic degradation by some microorganisms, such as Magnaporthe oryzae.[2]Be mindful of potential microbial contamination in experimental systems, which could lead to degradation.

Experimental Protocols

To assist researchers in generating their own stability data, the following are generalized protocols for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial to separate and quantify this compound from its potential degradation products.

  • Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. The gradient can be optimized to achieve good separation of the parent compound from any degradation products.

  • Detection: The UV detection wavelength should be optimized based on the UV spectrum of this compound.

  • Quantification: An external standard calibration curve should be prepared using a purified and characterized this compound reference standard.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Add an equal volume of 0.1 N hydrochloric acid.

    • Heat the solution at a controlled temperature (e.g., 60-80°C) for a defined period.

    • Withdraw samples at various time points, neutralize with 0.1 N sodium hydroxide, dilute to a suitable concentration, and analyze by the stability-indicating HPLC method.

  • Base Hydrolysis:

    • Prepare a solution of this compound as described above.

    • Add an equal volume of 0.1 N sodium hydroxide.

    • Maintain at room temperature or a slightly elevated temperature for a defined period.

    • Withdraw samples at various time points, neutralize with 0.1 N hydrochloric acid, dilute, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature for a defined period, protected from light.

    • Withdraw samples at various time points, dilute, and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw samples from both the light-exposed and dark control solutions at various time points and analyze by HPLC.

Visualizations

The following diagrams illustrate a known degradation pathway and a general workflow for stability testing of this compound.

G MA This compound Enzyme Magnaporthe oryzae (Enzymatic Action) MA->Enzyme Degradant 3,6-dioxo-19-nor-9β-pimara-7,15-diene Enzyme->Degradant Oxidation/ Hydroxylation Further Further Detoxified Products Degradant->Further

Caption: Enzymatic degradation pathway of this compound.

G cluster_0 Forced Degradation Studies cluster_1 Analysis Start This compound Sample Acid Acid Hydrolysis (e.g., 0.1N HCl, 60-80°C) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Photo Photodegradation (UV/Vis Light) Start->Photo Thermal Thermal Stress (e.g., 80°C) Start->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Data Evaluation: - Purity - Assay - Degradation Products HPLC->Data

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Momilactone A Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Momilactone A using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound by HPLC.

Q1: I am not seeing a peak for this compound, or the peak is very small. What are the possible causes?

A1: This is a common issue that can stem from several factors throughout your experimental workflow. Here are the primary areas to investigate:

  • Sample Preparation:

    • Inefficient Extraction: this compound may not be efficiently extracted from the sample matrix. Review your extraction protocol, ensuring the solvent choice (e.g., methanol (B129727), ethyl acetate) and method (e.g., sonication, soxhlet) are appropriate for your sample type.[1] The use of methanol/water mixtures with a soxhlet extractor has been shown to be effective.[1][2]

    • Sample Degradation: this compound can be sensitive to high temperatures.[3] If your extraction or sample processing involves heat, consider if degradation may be occurring.

    • Insufficient Concentration: The concentration of this compound in your extract may be below the limit of detection (LOD) of your instrument. Consider concentrating your sample or using a more sensitive detector.

  • HPLC System and Method:

    • Incorrect Wavelength: Ensure your detector is set to the correct wavelength for this compound, which is typically around 210 nm.[3]

    • Mobile Phase Issues: Verify the composition and pH of your mobile phase. A common mobile phase is a mixture of acetonitrile (B52724) and water, sometimes with a modifier like 0.1% trifluoroacetic acid (TFA).[3] Ensure the mobile phase is properly degassed.

    • Column Problems: The analytical column may be compromised. Check for blockages, loss of stationary phase, or contamination.

    • Injection Issues: There might be a problem with the autosampler or manual injector, leading to no or a small volume of sample being injected.

  • Standard Preparation:

    • Degraded Standard: Ensure your this compound standard is not degraded. Store standards under appropriate conditions (cool and dark).

    • Incorrect Concentration: Double-check the calculations and dilutions for your standard curve.

Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?

A2: Peak tailing can compromise the accuracy of quantification. Here are the common causes and solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone of C18 columns can interact with polar analytes, causing tailing.

    • Mobile Phase Modifier: Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) to your mobile phase can help to protonate the silanol groups and reduce these interactions.

  • Column Degradation: A void at the head of the column or a contaminated guard column can cause peak distortion. Try replacing the guard column or, if necessary, the analytical column.

  • Mismatched Sample Solvent: If the solvent your sample is dissolved in is significantly stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Q3: I'm observing a noisy or drifting baseline in my chromatogram. What should I do?

A3: A stable baseline is crucial for accurate integration and quantification. Here are some troubleshooting steps:

  • Mobile Phase:

    • Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise. Ensure your mobile phase is thoroughly degassed by sonication or an inline degasser.[3]

    • Contamination: Impurities in your solvents or additives can contribute to a noisy baseline. Use high-purity, HPLC-grade solvents.

    • Improper Mixing: If you are using a gradient, ensure the solvents are mixing properly.

  • HPLC System:

    • Pump Issues: Fluctuations in pump pressure can cause a drifting baseline. Check for leaks and ensure the pump seals are in good condition.

    • Detector Lamp: An aging or failing detector lamp can cause baseline noise.

    • Contaminated Flow Cell: The detector flow cell may be contaminated. Flush the system with a strong solvent (e.g., isopropanol).

Q4: The retention time for my this compound peak is shifting between injections. What could be the cause?

A4: Retention time stability is key for reliable peak identification. Fluctuations can be caused by:

  • Changes in Mobile Phase Composition: If preparing the mobile phase manually, ensure it is consistent between batches. For online mixing, check the proportioning valves.

  • Temperature Fluctuations: Column temperature can significantly affect retention time. Use a column oven to maintain a constant temperature.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Pump Performance: Inconsistent flow from the pump will lead to retention time shifts. Check for leaks and ensure the pump is delivering a constant flow rate.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of pure this compound standard.

    • Dissolve the standard in 1.0 mL of HPLC-grade methanol in a volumetric flask.[3]

    • Sonicate for 5 minutes to ensure complete dissolution.[3]

    • Store the stock solution at 4°C in a dark vial.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with methanol or the initial mobile phase to prepare a series of working standards for the calibration curve. A typical concentration range for linearity is 10 to 250 µg/mL.[3]

    • Filter each standard solution through a 0.45 µm syringe filter before injection.[3]

Protocol 2: Sample Preparation from Rice Husks for HPLC Analysis
  • Extraction:

    • Grind dried rice husks into a fine powder.

    • A variety of extraction techniques can be used, including maceration, sonication, or Soxhlet extraction.[1] A common method is to immerse the powdered rice husks in 100% methanol for an extended period (e.g., 2 weeks at room temperature).[4]

    • Filter the extract to remove solid plant material.

  • Liquid-Liquid Partitioning (for sample clean-up):

    • Concentrate the methanol extract using a rotary evaporator.

    • Dissolve the resulting solid in distilled water.

    • Perform sequential liquid-liquid partitioning with hexane (B92381) and then ethyl acetate (B1210297).[3] this compound will primarily partition into the ethyl acetate fraction.

    • Collect the ethyl acetate fraction and evaporate to dryness.

  • Final Sample Preparation for HPLC:

    • Re-dissolve the dried ethyl acetate extract in a known volume of HPLC-grade methanol.[3]

    • Sonicate for 5 minutes to ensure the sample is fully dissolved.[3]

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound analysis by HPLC, based on published methods.

Table 1: HPLC Method Validation Parameters for this compound

ParameterValueReference
Linearity Range10 - 250 µg/mL[3]
Correlation Coefficient (r²)0.9936[3]
Limit of Detection (LOD)0.9552 ng/mL[3]
Limit of Quantification (LOQ)3.1840 ng/mL[3]

Table 2: Example Yields of this compound from Rice Husks Using Different Extraction Methods

Extraction MethodThis compound Yield (µg/g dry weight)Reference
Column Chromatography (Conventional)0.8 - 1.2[3]
HPLC Quantification (Optimized Heat/Solvent)11.8 - 58.8[3]
HPLC Quantification (Pressure Assisted)17.90 - 26.26[3]

Visualized Workflows and Logic

The following diagrams illustrate key workflows and troubleshooting logic for this compound quantification.

MomilactoneA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc_analysis HPLC Analysis Sample Rice Husk Sample Grinding Grinding Sample->Grinding Extraction Extraction (e.g., Methanol) Grinding->Extraction Filtration1 Filtration Extraction->Filtration1 Concentration Concentration Filtration1->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning Final_Sample Final Sample in Methanol Partitioning->Final_Sample Filtration2 0.45 µm Filtration Final_Sample->Filtration2 HPLC_Injection HPLC Injection Filtration2->HPLC_Injection Standard Pure this compound Stock_Solution Stock Solution (1 mg/mL) Standard->Stock_Solution Working_Standards Working Standards Stock_Solution->Working_Standards Filtration3 0.45 µm Filtration Working_Standards->Filtration3 Filtration3->HPLC_Injection Data_Acquisition Data Acquisition (210 nm) HPLC_Injection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Experimental workflow for this compound quantification.

HPLC_Troubleshooting_No_Peak cluster_check_sample Check Sample cluster_check_hplc Check HPLC System cluster_check_standard Check Standard Start Problem: No/Small this compound Peak Check_Sample Check_Sample Start->Check_Sample Check_HPLC Check_HPLC Start->Check_HPLC Check_Standard Check_Standard Start->Check_Standard Check_Extraction Review Extraction Protocol Check_Concentration Check Sample Concentration Check_Degradation Assess for Degradation Check_Wavelength Verify Detector Wavelength (210 nm) Check_Mobile_Phase Check Mobile Phase Check_Column Inspect Column Check_Injector Verify Injector Function Check_Standard_Prep Verify Standard Preparation Check_Standard_Degradation Check Standard for Degradation Check_Sample->Check_Extraction Check_Sample->Check_Concentration Check_Sample->Check_Degradation Check_HPLC->Check_Wavelength Check_HPLC->Check_Mobile_Phase Check_HPLC->Check_Column Check_HPLC->Check_Injector Check_Standard->Check_Standard_Prep Check_Standard->Check_Standard_Degradation

Caption: Troubleshooting logic for no or small this compound peak.

References

Technical Support Center: Enhancing Momilactone A Production in Rice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing Momilactone A (MA) production in rice (Oryza sativa) through the use of elicitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are elicitors and how do they enhance this compound production in rice?

A1: Elicitors are molecules that trigger a defense response in plants, leading to the production of secondary metabolites, such as phytoalexins. This compound is a phytoalexin in rice with various biological activities.[1][2] Elicitors activate signaling pathways within the rice plant, leading to the upregulation of genes involved in the MA biosynthetic pathway.[1][3]

Q2: Which elicitors are most effective for inducing this compound production?

A2: Several biotic and abiotic elicitors have been shown to effectively increase MA production. These include jasmonic acid (and its methyl ester, methyl jasmonate), chitosan (B1678972), salicylic (B10762653) acid, copper chloride (CuCl₂), and UV radiation.[1][3] The choice of elicitor may depend on the specific experimental setup (e.g., whole plants vs. cell suspension cultures) and desired outcomes.

Q3: What is the typical timeframe for observing an increase in this compound after elicitor treatment?

A3: The accumulation of this compound can often be detected within hours of elicitor application, with maximum levels typically reached between 24 and 72 hours, depending on the elicitor and experimental conditions. For example, with CuCl₂ application, accumulation is detected at 12 hours and peaks at 72 hours.[1]

Q4: Can elicitor treatments adversely affect the growth of the rice plants?

A4: Yes, high concentrations of certain elicitors can induce stress responses that may negatively impact plant growth and biomass. It is crucial to optimize the elicitor concentration to maximize this compound production while minimizing phytotoxic effects.

Q5: What analytical methods are suitable for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly HPLC-MS/MS, is the most common and reliable method for the accurate quantification of this compound in rice tissues.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[6]

Troubleshooting Guides

Issue 1: Low or no increase in this compound production after elicitor treatment.

Possible Cause Troubleshooting Step
Suboptimal Elicitor Concentration Perform a dose-response experiment to determine the optimal concentration of the specific elicitor for your rice variety and growth conditions.
Improper Elicitor Preparation or Application Ensure the elicitor is fully dissolved and applied uniformly. For foliar sprays, ensure complete coverage of the leaf surfaces. For cell cultures, ensure proper mixing in the medium.
Incorrect Timing of Harvest Harvest plant material at various time points after elicitation (e.g., 12, 24, 48, 72 hours) to identify the peak of this compound accumulation.
Rice Variety Different rice varieties can exhibit varied responses to elicitors. Consider screening multiple varieties to find a high-responder. Japonica varieties tend to accumulate more momilactones than Indica varieties.[7]
Inefficient Extraction Review and optimize your this compound extraction protocol. Ensure the solvent is appropriate and the extraction time is sufficient.

Issue 2: High variability in this compound levels between replicates.

Possible Cause Troubleshooting Step
Inconsistent Elicitor Application Standardize the application method to ensure each plant or cell culture receives a consistent dose of the elicitor.
Environmental Variability Maintain uniform environmental conditions (light, temperature, humidity) for all experimental units.
Non-uniform Plant Material Use plants of the same age and developmental stage for your experiments.
Inconsistent Sample Processing Process all samples (harvesting, grinding, extraction) in a consistent and timely manner to minimize degradation of this compound.

Issue 3: Difficulty in detecting this compound using HPLC-MS/MS.

Possible Cause Troubleshooting Step
Low this compound Concentration in the Extract Concentrate the extract before analysis. Optimize the elicitation protocol to increase the initial concentration.
Matrix Effects Use a solid-phase extraction (SPE) clean-up step to remove interfering compounds from the extract.[4]
Incorrect Instrument Settings Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for the specific detection of this compound.
Standard Curve Issues Ensure the purity of your this compound standard and prepare a fresh standard curve for each analytical run.

Data Presentation: Elicitor Effects on this compound Production

Table 1: Effect of Various Elicitors on this compound and B Production in Rice.

ElicitorRice SystemConcentrationTreatment DurationFold Increase/Concentration of this compoundFold Increase/Concentration of Momilactone BReference
Methyl Jasmonate Rice Seedlings100 µmol L⁻¹3 consecutive days (foliar spray)Not specified, but improves stress toleranceNot specified, but improves stress tolerance[8]
Chitosan Rice Cell Suspension Cultures~7 µg/mL40 hoursInduces diterpene hydrocarbon synthesis (precursor)Induces diterpene hydrocarbon synthesis (precursor)[9]
Salicylic Acid Rice Seedlings100 ppmSeed soaking overnightNot specified, but improves germination under stressNot specified, but improves germination under stress[10]
Copper Chloride (CuCl₂) Rice LeavesNot specified72 hoursMaximum accumulation observedIncreased production and secretion[1]
UV Radiation Rice Leaves254 nm20 minutesMaximum accumulation at 3 daysIncreased concentration[1]

Note: Quantitative data on the precise fold-increase of this compound can be highly variable depending on the rice cultivar, growth conditions, and specific experimental setup. The provided data should be used as a guideline for experimental design.

Experimental Protocols

Protocol 1: Elicitation of this compound in Rice Seedlings using Methyl Jasmonate (Foliar Spray)
  • Plant Material: Grow rice seedlings (e.g., Oryza sativa L. cv. Nipponbare) in a controlled environment (e.g., 28°C, 12h photoperiod) for 21 days.

  • Elicitor Preparation: Prepare a 100 µmol L⁻¹ solution of Methyl Jasmonate (MeJA). Dissolve MeJA in a small amount of ethanol (B145695) and then dilute with deionized water to the final concentration. The final ethanol concentration should not exceed 0.1%. Add a surfactant (e.g., Tween-20 at 0.01%) to improve adhesion to the leaves.[11]

  • Application: In the late afternoon (around 18:00), spray the MeJA solution onto the rice foliage until runoff. Ensure even coverage of all leaves.[8]

  • Treatment Duration: Repeat the foliar spray for three consecutive days.[8]

  • Harvesting: Harvest the aerial parts of the rice seedlings 24 to 72 hours after the final treatment. Immediately freeze the tissue in liquid nitrogen and store at -80°C until extraction.

Protocol 2: Elicitation of this compound in Rice Cell Suspension Cultures using Chitosan
  • Cell Culture: Maintain a rice cell suspension culture (e.g., from Oryza sativa L. cv. Nipponbare) in a suitable liquid medium (e.g., Murashige and Skoog) on a rotary shaker.

  • Elicitor Preparation: Prepare a stock solution of chitosan (e.g., from crab shells) in 0.1 M acetic acid. Autoclave the solution for sterilization.

  • Application: Add the chitosan stock solution to the 6-day-old rice cell suspension culture to a final concentration of approximately 7 µg/mL.[9]

  • Incubation: Incubate the treated cell cultures for 40 hours under the same conditions as the stock culture.[9]

  • Harvesting: Harvest the cells by vacuum filtration, wash with sterile water, and freeze-dry. Store the lyophilized cells at -20°C until extraction.

Protocol 3: Extraction and Quantification of this compound by HPLC-MS/MS
  • Sample Preparation: Grind the frozen or lyophilized rice tissue to a fine powder in liquid nitrogen.

  • Extraction:

    • To approximately 1 g of powdered tissue, add 10 mL of 100% methanol (B129727).

    • Sonicate the mixture for 30 minutes.

    • Centrifuge at 10,000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet two more times.

    • Pool the supernatants and evaporate to dryness under a vacuum.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Re-dissolve the dried extract in 50% aqueous methanol.

    • Load the solution onto a C18 SPE cartridge pre-conditioned with methanol and then 50% aqueous methanol.

    • Wash the cartridge with 50% aqueous methanol to remove polar impurities.

    • Elute the momilactones with 100% methanol.

    • Evaporate the eluate to dryness and re-dissolve in a known volume of methanol for analysis.

  • HPLC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 315.2 → 297.2, 269.2).

    • Quantification: Generate a standard curve using a certified this compound standard. Calculate the concentration in the samples based on the standard curve.

Visualizations

Signaling Pathways and Workflows

Momilactone_A_Biosynthesis_Signaling_Pathway Elicitor Elicitor (e.g., Jasmonic Acid, Chitosan) Receptor Receptor Elicitor->Receptor 1. Perception Signal_Transduction Signal Transduction Cascade (MAPK Cascade, Ca²⁺ influx) Receptor->Signal_Transduction 2. Activation JA_Biosynthesis Jasmonic Acid Biosynthesis Signal_Transduction->JA_Biosynthesis 3. Induction JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA_Biosynthesis->JA_Ile 4. Conversion COI1_JAZ COI1-JAZ Complex JA_Ile->COI1_JAZ 5. Binding JAZ_Degradation JAZ Repressor Degradation COI1_JAZ->JAZ_Degradation 6. Ubiquitination Transcription_Factors Transcription Factors (e.g., OsMYC2) JAZ_Degradation->Transcription_Factors 7. Release & Activation MBG_Expression Momilactone Biosynthesis Gene Expression (e.g., OsCPS4, OsKSL4, CYP99A3, OsMAS) Transcription_Factors->MBG_Expression 8. Upregulation Momilactone_A This compound Biosynthesis MBG_Expression->Momilactone_A 9. Synthesis

Caption: Jasmonic acid-dependent signaling pathway for this compound biosynthesis.

Experimental_Workflow Start Start: Rice Plant/Cell Culture Elicitor_Treatment Elicitor Treatment (e.g., MeJA spray) Start->Elicitor_Treatment Incubation Incubation (Defined period) Elicitor_Treatment->Incubation Harvesting Harvesting & Freezing Incubation->Harvesting Extraction Extraction (Methanol) Harvesting->Extraction Cleanup SPE Cleanup Extraction->Cleanup Analysis HPLC-MS/MS Quantification Cleanup->Analysis Data_Analysis Data Analysis Analysis->Data_Analysis End End: Results Data_Analysis->End

Caption: General experimental workflow for enhancing and quantifying this compound.

References

Technical Support Center: Refinement of Momilactone A Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification steps for Momilactone A.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Question 1: My initial extraction yield of this compound is very low. What are the potential causes and how can I improve it?

Answer: Low yields during the initial extraction are a common challenge. Several factors can contribute to this issue:

  • Suboptimal Solvent Choice: The choice of solvent is critical for efficient extraction. While methanol (B129727) is commonly used, studies have shown that a combination of solvents and specific extraction techniques can significantly enhance yields. For instance, using a mixture of methanol and water with the Soxhlet technique has been reported to achieve maximum extraction efficiency.[1][2]

  • Inefficient Extraction Method: The extraction method itself plays a crucial role. Techniques like percolation, agitation with heat, sonication, and Soxhlet extraction have been compared, with the Soxhlet method showing superior results for this compound and B.[1][2]

  • Temperature and Pressure Effects: Applying heat and pressure can improve extraction yields. One study established that treating rice husks at 100°C, followed by extraction with ethyl acetate (B1210297) and 100% methanol, resulted in significantly higher quantities of this compound and B.[3][4] The use of pressure has also been shown to effectively enhance the yields of both compounds.[3][4]

  • Source Material Variability: The concentration of this compound can vary depending on the rice variety, growing stage, and environmental conditions.[4]

Question 2: I am having difficulty separating this compound from Momilactone B during column chromatography. How can I improve the resolution?

Answer: Co-elution of this compound and B is a frequent issue due to their structural similarity. To improve separation:

  • Fine-tune the Mobile Phase: A common mobile phase for separating this compound and B is a mixture of chloroform (B151607) and methanol.[3][4] Gradually decreasing the polarity of the eluent by using a very fine gradient of chloroform:methanol (e.g., starting from 99.8:0.2 and moving to 99.0:1.0) can effectively separate the two compounds.[3][4]

  • Optimize Column Parameters: Using a long, narrow column can improve resolution. The choice of silica (B1680970) gel mesh size is also important; a smaller particle size generally provides better separation.

  • Consider Alternative Chromatography: If normal-phase chromatography is not providing adequate separation, reverse-phase chromatography could be explored as an alternative.

Question 3: I am observing significant loss of this compound during the solvent partitioning step. What could be the reason?

Answer: The loss of this compound during liquid-liquid partitioning is likely due to its solubility properties. To minimize this:

  • Ensure Correct Solvent Polarity: this compound is typically partitioned into an ethyl acetate fraction from an aqueous solution.[3][5] It is crucial to ensure that the polarity of the aqueous and organic phases is optimal for the selective partitioning of this compound.

  • Perform Multiple Extractions: Instead of a single extraction, performing multiple extractions of the aqueous phase with the organic solvent (e.g., ethyl acetate) will ensure a more complete transfer of this compound into the organic layer.

  • Solid-Matrix Partitioning: An alternative to traditional liquid-liquid extraction is solid-matrix partitioning, which can improve the enrichment of this compound and B in the ethyl acetate fraction.[2][6]

Question 4: How can I confirm the purity of my isolated this compound?

Answer: Several analytical techniques can be used to assess the purity of your final product:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to visually assess the purity of fractions and the final product.[1] A mobile phase of chloroform:methanol (9.5:0.5, v/v) can be used, and the spots can be visualized by staining with 1% vanillin-sulfuric acid in ethanol (B145695) and heating.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity analysis.[6][7] A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used for the separation and quantification of this compound.[2]

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) can confirm the molecular weight of this compound, providing further evidence of its identity and purity.[7][8]

  • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy are powerful tools for structural elucidation and can definitively confirm the identity and purity of the isolated compound.[7]

Quantitative Data

The following tables summarize key quantitative data from various studies on this compound purification.

Table 1: Comparison of Extraction Methods and Solvents on Momilactone Yield

Extraction TechniqueSolvent SystemMaximum Extract YieldReference
SoxhletMethanolHigh[2]
SoxhletMethanol:Water (8:2)High[1][2]
PercolationVariousLower than Soxhlet[1][2]
Agitation with HeatVariousLower than Soxhlet[1][2]
SonicationVariousLower than Soxhlet[1][2]

Table 2: Optimized Extraction Conditions for Enhanced this compound and B Yields

TreatmentSolventThis compound Yield (µg/g DW)Momilactone B Yield (µg/g DW)Reference
Dried at 100°C for 1h, then in 100% MeOH for 1 weekEthyl Acetate58.76104.43[3][4]
Pressure (120 kPa, 100°C) with 100% MeOH-17.90 - 26.2640.78 - 71.0[3][4]
Conventional Column Chromatography-0.8 - 1.20.5 - 0.8[3]

Table 3: Analytical Parameters for this compound and B

Analytical TechniqueParameterThis compoundMomilactone BReference
HPLCRetention Time17.03 min14.06 min[8]
GC-MSMolecular Ion (m/z)314330[7][8]
LC-ESI-MS[M+H]+ (m/z)315.19470331.19006[8]

Experimental Protocols

Protocol 1: Optimized Extraction and Partitioning of this compound

  • Preparation of Rice Husks: Grind dried rice husks into a fine powder.[4]

  • Heat Treatment: Dry the powdered rice husks at 100°C for 1 hour.[3][4]

  • Methanol Extraction: Immerse the heat-treated powder in 100% methanol for one week at room temperature.[3][4]

  • Concentration: Concentrate the methanol extract using a rotary evaporator to obtain a solid matrix.[3]

  • Solvent Partitioning:

    • Dissolve the solid matrix in distilled water.[3]

    • Perform liquid-liquid partitioning sequentially with hexane (B92381) and then ethyl acetate.[3]

    • Collect the ethyl acetate fraction, which will be enriched with this compound and B.[3][5]

Protocol 2: Column Chromatography for this compound and B Separation

  • Column Preparation: Pack a glass column with silica gel (70-230 mesh ASTM) using a suitable solvent like hexane.[3]

  • Sample Loading: Adsorb the concentrated ethyl acetate extract onto a small amount of silica gel and carefully load it onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.[3]

    • Collect fractions and monitor them using TLC.[3]

    • Pool the fractions containing the mixture of this compound and B.[3]

  • Fine Separation:

    • Subject the pooled fractions to a second column chromatography.[3]

    • Use a gradient of chloroform:methanol, starting with a high ratio of chloroform (e.g., 99.8:0.2) and gradually increasing the methanol concentration.[3][4]

    • This will allow for the successful separation of this compound and B.[3]

Protocol 3: Thin-Layer Chromatography (TLC) Analysis

  • Plate Preparation: Use silica gel 60 TLC plates.[1]

  • Spotting: Spot the collected fractions and reference standards of this compound and B onto the plate.[1]

  • Development: Develop the plate in a chamber with a mobile phase of chloroform:methanol (9.5:0.5, v/v).[1]

  • Visualization:

    • After development, dry the plate.

    • Spray the plate with 1% vanillin-sulfuric acid in pure ethanol.[1]

    • Heat the plate in an oven at 100°C for 2 minutes to visualize the spots.[1]

Protocol 4: HPLC Quantification of this compound

  • Sample Preparation: Dissolve a known amount of the purified sample in methanol and filter it through a 0.45 µm membrane filter.[3]

  • HPLC System: Use a reverse-phase C18 column.[2]

  • Mobile Phase: A binary gradient of acetonitrile and water is commonly used.[2]

  • Detection: Set the UV detector to 210 nm.[8]

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to a standard curve generated from known concentrations of a this compound standard.

Visualizations

Momilactone_Purification_Workflow Start Rice Husks Extraction Extraction (e.g., 100% Methanol after heat treatment) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Solvent Partitioning (Water, Hexane, Ethyl Acetate) Concentration->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Enriched with Momilactones) Partitioning->EtOAc_Fraction Column_Chroma1 Silica Gel Column Chromatography (Hexane:EtOAc gradient) EtOAc_Fraction->Column_Chroma1 Mixed_Fractions Mixed Fractions of This compound & B Column_Chroma1->Mixed_Fractions Column_Chroma2 Silica Gel Column Chromatography (CHCl3:MeOH gradient) Mixed_Fractions->Column_Chroma2 Pure_MA Pure this compound Column_Chroma2->Pure_MA Pure_MB Pure Momilactone B Column_Chroma2->Pure_MB Analysis Purity Analysis (TLC, HPLC, MS, NMR) Pure_MA->Analysis

Caption: General workflow for the purification of this compound from rice husks.

Troubleshooting_Low_Yield Start Low Yield After Column Chromatography Check_Loading Was the sample loaded correctly? Start->Check_Loading Check_Elution Is the mobile phase gradient appropriate? Check_Loading->Check_Elution Yes Solution_Loading Optimize sample loading technique. (e.g., dry loading) Check_Loading->Solution_Loading No Check_Fractions Were all fractions containing the compound collected? Check_Elution->Check_Fractions Yes Solution_Elution Adjust the gradient. Try a shallower gradient for better separation. Check_Elution->Solution_Elution No Solution_Fractions Monitor fractions more carefully using TLC. Check_Fractions->Solution_Fractions No Check_Degradation Could the compound have degraded on the column? Check_Fractions->Check_Degradation Yes Solution_Degradation Consider faster elution or a different stationary phase. Check_Degradation->Solution_Degradation Yes

Caption: Troubleshooting logic for low yield in column chromatography.

References

Technical Support Center: Addressing Momilactone A Degradation During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Momilactone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate challenges associated with this compound degradation during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during extraction?

A1: this compound, like many natural products, is susceptible to degradation under various conditions. The primary factors include:

  • Temperature: While elevated temperatures (e.g., 100°C) have been reported to increase the extraction yield of Momilactones A and B from plant material, the stability of the purified compound at high temperatures requires careful consideration.[1]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

  • pH: this compound may be unstable in highly acidic or alkaline conditions, which can catalyze hydrolysis of the lactone ring.

  • Oxygen: Oxidative degradation can occur, especially in the presence of oxygen and catalysts like metal ions.

  • Microbial and Enzymatic Activity: Microorganisms present in the plant material can produce enzymes that degrade this compound.[2][3] For instance, the rice blast fungus Magnaporthe oryzae can detoxify this compound.[2]

Q2: I am observing lower than expected yields of this compound in my extracts. What could be the issue?

A2: Lower than expected yields can be due to incomplete extraction or degradation during the process. Consider the following:

  • Extraction Solvent: The choice of solvent is critical. Methanol and ethyl acetate (B1210297) are commonly used for this compound extraction.[1][3] The polarity of the solvent will affect the extraction efficiency.

  • Extraction Method: Different methods like percolation, sonication, and Soxhlet extraction have varying efficiencies. Soxhlet extraction with a methanol:water mixture has been reported to yield a high content of total Momilactones A and B.

  • Degradation: Review the factors mentioned in Q1. Ensure your extraction process minimizes exposure to high heat for extended periods (unless optimized for yield), light, and extreme pH conditions. If using fresh plant material, consider methods to inhibit microbial and enzymatic activity, such as immediate drying or freezing of the sample.

Q3: How can I monitor for this compound degradation during my experiments?

A3: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is a common and effective technique.[4] A stability-indicating method should be able to separate the intact this compound from its degradation products. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative assessment.[4]

Q4: Are there any known degradation products of this compound?

A4: Yes, one identified degradation product results from the detoxification of this compound by the rice blast fungus, Magnaporthe oryzae. This intermediate has been identified as 3,6-dioxo-19-nor-9β-pimara-7,15-diene.[2] Further research into forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic) is needed to fully characterize other potential degradation products.

Troubleshooting Guides

Issue 1: Low Yield of this compound from Plant Material
Possible Cause Troubleshooting Step
Inefficient Extraction - Optimize Solvent: Experiment with different solvents and solvent mixtures (e.g., methanol, ethanol, ethyl acetate, acetone, and aqueous mixtures thereof). - Vary Extraction Technique: Compare different methods such as maceration, sonication, Soxhlet extraction, or pressurized liquid extraction to find the most effective for your specific plant matrix. - Increase Extraction Time/Temperature: Cautiously increase the extraction time or temperature. Note that while higher temperatures may increase extraction efficiency, they can also promote degradation. Monitor for degradation products using a stability-indicating HPLC method.
Degradation during Extraction - Control Temperature: If not intentionally using heat for extraction, perform the extraction at room temperature or in a cold room to minimize thermal degradation. - Protect from Light: Conduct the extraction in amber glassware or cover the extraction vessel with aluminum foil to prevent photodegradation. - Sample Pre-treatment: For fresh plant material, promptly dry or freeze-dry the sample to inactivate enzymes and inhibit microbial growth. Grinding the material just before extraction can also be beneficial. - Inert Atmosphere: If oxidative degradation is suspected, consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).
Improper Sample Handling and Storage - Storage of Plant Material: Store dried plant material in a cool, dark, and dry place. Store fresh material at -20°C or -80°C. - Storage of Extract: Store the crude extract and purified fractions at low temperatures (e.g., -20°C) in amber vials, and if possible, under an inert atmosphere.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram of this compound Extract
Possible Cause Troubleshooting Step
Co-eluting Impurities from the Plant Matrix - Improve Chromatographic Resolution: Modify the HPLC method parameters such as the mobile phase composition, gradient profile, column temperature, or flow rate to improve the separation of this compound from other components. Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). - Sample Clean-up: Implement a sample clean-up step before HPLC analysis. This could involve solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds.
Degradation of this compound - Identify Degradation Source: Analyze samples at different stages of your extraction and purification process to pinpoint where the degradation is occurring. - Perform Forced Degradation Studies: To tentatively identify if the unknown peaks are degradation products, subject a pure sample of this compound to forced degradation conditions (acid, base, oxidation, heat, light). Compare the chromatograms of the stressed samples with your extract's chromatogram.
Contamination - Check Solvents and Reagents: Run a blank injection of your solvents and reagents to ensure they are not contaminated. - Clean Injection System: Clean the HPLC injector and syringe to rule out carryover from previous injections.

Experimental Protocols

Protocol 1: General Extraction of this compound from Rice Husks

This protocol is a general guideline and may require optimization for specific research needs.

  • Sample Preparation:

    • Dry rice husks to a constant weight, for example, by air-drying or using an oven at a low temperature (e.g., 40-50°C) to minimize thermal degradation.

    • Grind the dried husks into a fine powder using a mill.

  • Extraction:

    • Weigh the powdered rice husks and place them in a suitable extraction vessel (e.g., an Erlenmeyer flask).

    • Add an appropriate solvent. Methanol is a commonly used solvent. A typical solvent-to-solid ratio is 10:1 (v/w).

    • Macerate the mixture at room temperature for a specified period (e.g., 24-48 hours) with occasional shaking or stirring. Alternatively, use sonication for a shorter duration (e.g., 30-60 minutes).

  • Filtration and Concentration:

    • Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Fractionation (Optional):

    • The crude extract can be further purified by liquid-liquid partitioning. For example, the dried extract can be dissolved in a methanol/water mixture and then partitioned against a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds. The Momilactones will remain in the hydroalcoholic phase, which can then be extracted with a solvent of intermediate polarity like ethyl acetate.

  • Analysis:

    • Analyze the crude extract and fractions for the presence and quantity of this compound using a validated HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a starting point for developing a stability-indicating HPLC method. Method validation is crucial for reliable results.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid or trifluoroacetic acid.

    • Example Gradient: Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Monitor at the UV maximum of this compound (e.g., around 210-230 nm). A PDA detector is recommended to assess peak purity.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the extract or pure compound in the mobile phase or a compatible solvent like methanol. Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound & B Yields from Rice Husks
Extraction MethodSolvent(s)TemperaturePressureThis compound Yield (µg/g DW)Momilactone B Yield (µg/g DW)Reference
Drying & MethanolEtOAc, MeOH 100%100°CAmbient58.76104.43[1]
Pressure & MethanolDistilled Water, MeOH 100%100°C120 kPa17.90 - 26.2640.78 - 71.00[1]

DW: Dry Weight

Visualizations

Diagram 1: Potential Degradation Pathways of this compound

This diagram illustrates potential chemical and biological degradation pathways of this compound.

MomilactoneA_Degradation cluster_stress Stress Conditions cluster_products Degradation Products MomilactoneA This compound AcidBase Acidic/Basic Conditions (Hydrolysis) Oxidation Oxidative Stress (e.g., H₂O₂) Light Photolytic Stress (UV Light) Enzymatic Enzymatic Degradation (e.g., Magnaporthe oryzae) HydrolysisProduct Hydrolyzed Product (Opened Lactone Ring) AcidBase->HydrolysisProduct leads to OxidationProduct Oxidized Products Oxidation->OxidationProduct leads to PhotoProduct Photodegradation Products Light->PhotoProduct leads to EnzymaticProduct 3,6-dioxo-19-nor-9β-pimara-7,15-diene Enzymatic->EnzymaticProduct leads to

Caption: Potential degradation pathways of this compound under various stress conditions.

Diagram 2: Experimental Workflow for Investigating this compound Degradation

This workflow outlines the steps to systematically investigate the degradation of this compound.

Degradation_Workflow start Start: Pure this compound Sample stress Subject to Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress sampling Collect Samples at Different Time Points stress->sampling hplc Analyze by Stability-Indicating HPLC-UV/PDA sampling->hplc data Quantify this compound and Degradation Products hplc->data characterization Isolate and Characterize Major Degradation Products (e.g., LC-MS, NMR) data->characterization end End: Determine Degradation Profile and Pathways characterization->end

Caption: Workflow for this compound forced degradation studies.

References

Technical Support Center: Enhancing Momilactone A Biosynthesis In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to increase Momilactone A biosynthesis. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at boosting this compound production.

Frequently Asked Questions (FAQs)

Q1: My attempts to induce this compound production with elicitors are showing low or inconsistent yields. What are the common pitfalls?

A1: Low or inconsistent yields following elicitor treatment are a frequent challenge. Several factors could be contributing to this issue. Firstly, the choice and concentration of the elicitor are critical. Different elicitors, both biotic and abiotic, can trigger the this compound biosynthetic pathway through various signaling cascades.[1][2] It's essential to optimize the concentration and exposure time for your specific experimental system. Secondly, the physiological state of the plant or cell culture is paramount. Factors such as growth stage, nutrient availability, and overall health can significantly impact the response to elicitors.[3][4] For instance, this compound levels in rice straw have been observed to peak at the heading stage and then decline.[5]

To troubleshoot, consider the following:

  • Elicitor Quality: Ensure the purity and activity of your elicitor. For example, chitosan (B1678972) preparations can vary in their effectiveness.

  • Standardize Conditions: Maintain consistent environmental conditions (light, temperature, humidity) and nutrient media across experiments.

  • Time-Course and Dose-Response Experiments: Conduct pilot studies to determine the optimal elicitor concentration and treatment duration.

  • Positive Controls: Use a known inducing agent, such as jasmonic acid or UV irradiation, as a positive control to validate your experimental setup.[1][2]

Q2: I am working with a rice variety that is a poor producer of this compound. What genetic strategies can I employ to enhance biosynthesis?

A2: Enhancing this compound production in low-yielding varieties often involves genetic manipulation. The biosynthetic pathway for momilactones is well-characterized, and the genes are clustered on chromosome 4 in rice.[1][2][6] Key strategies include:

  • Overexpression of Biosynthetic Genes: The core genes in the this compound pathway include OsCPS4, OsKSL4, CYP99A2/3, and OsMAS1/2.[6][7] Overexpressing one or more of these genes, particularly rate-limiting enzymes, can increase metabolic flux towards this compound.

  • Transcriptional Regulation: Transcription factors such as OsTGAP1 and DPF play a crucial role in regulating the expression of the momilactone biosynthetic genes.[8] Overexpressing these transcription factors can upregulate the entire pathway.

  • Metabolic Engineering in Heterologous Systems: For large-scale production, the entire biosynthetic pathway can be reconstituted in a heterologous host like Nicotiana benthamiana.[9][10] This approach allows for bypassing the complex regulatory networks of the native producer and can lead to significantly higher yields.[9] A strategy of re-routing diterpene biosynthesis from the chloroplast to the high-flux cytosolic mevalonate (B85504) pathway has shown a greater than 10-fold improvement in yield compared to rice.[9]

Q3: What are the most effective elicitors for inducing this compound biosynthesis?

A3: A range of biotic and abiotic elicitors have been shown to effectively induce this compound production. The choice of elicitor may depend on the specific plant species or cell culture system.

  • Biotic Elicitors: These mimic pathogen attacks and include substances like chitosan and cholic acid.[1] N-Acetylchitooligosaccharides, derived from fungal cell walls, have been shown to induce this compound accumulation to levels sufficient to inhibit fungal growth (100–500 µg/g of cultured cells).[1]

  • Abiotic Elicitors: These are non-biological factors that can induce a stress response. UV irradiation and heavy metal ions like copper chloride (CuCl₂) have been demonstrated to elevate momilactone production.[1][2] The application of CuCl₂ can induce jasmonic acid, which in turn stimulates this compound biosynthesis.[2]

  • Hormonal Elicitors: Jasmonic acid is a key signaling molecule in plant defense and has been shown to increase rice allelopathic activity by boosting momilactone production and secretion.[1][3]

Troubleshooting Guides

Problem 1: Difficulty in extracting and purifying this compound, leading to low recovery.

  • Possible Cause: Suboptimal extraction solvent and method.

  • Solution: The choice of solvent and extraction conditions significantly impacts yield. Methanol (B129727) is a commonly used solvent for initial extraction.[11][12] Subsequent liquid-liquid partitioning with solvents like hexane (B92381) and ethyl acetate (B1210297) can help in fractionation.[4] Studies have shown that a combination of temperature and pressure can optimize yields. For instance, treating rice husks at 100°C combined with methanol extraction has been shown to enrich this compound and B quantities.[11][13] Using pressure (120 kPa) has also been shown to enhance yields.[11][13]

Problem 2: Inaccurate quantification of this compound.

  • Possible Cause: Inadequate analytical methodology.

  • Solution: Several analytical techniques are available for the accurate identification and quantification of this compound. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][11] It is crucial to use a validated method with appropriate standards for accurate quantification. For complex biological samples, LC-MS/MS offers high sensitivity and selectivity.[14]

Quantitative Data Summary

The following tables summarize quantitative data on this compound yields under various extraction conditions and in different rice tissues.

Table 1: this compound Yields from Rice Husks Using Different Extraction Methods

Extraction MethodSolvent(s)Temperature (°C)Pressure (kPa)This compound Yield (µg/g DW)Reference
Cold PercolationMethanol or Methanol-WaterRoom TemperatureAmbient0.8 - 15[11]
Heat Treatment & MethanolMethanol 100%100Ambient58.76[11][13]
Pressure & MethanolMethanol 100%10012017.90 - 26.26[11][13]

Table 2: Endogenous Concentrations of Momilactones in Rice

Plant PartThis compound (µg/g)Momilactone B (µg/g)Reference
Straw4.53.0[3]
Seed Husks4.92.9[3]
Whole Plants14095[3]
Dried Husk (Range)0.75 - 37.8-[9]
Other Dry Organs (Range)1.06 - 12.73-[9]

Experimental Protocols

Protocol 1: Elicitation of this compound in Rice Seedlings with Jasmonic Acid

  • Plant Material: Grow rice seedlings (e.g., Oryza sativa cv. Nipponbare) hydroponically in a controlled environment.

  • Elicitor Preparation: Prepare a stock solution of jasmonic acid in ethanol (B145695) and dilute to the desired final concentration (e.g., 100 µM) in the hydroponic solution.

  • Treatment: Add the jasmonic acid solution to the hydroponic medium of 2-week-old rice seedlings. Include a control group treated with an equivalent amount of ethanol.

  • Incubation: Incubate the seedlings for a specified period (e.g., 24-72 hours).

  • Harvesting and Extraction: Harvest the root and shoot tissues separately, freeze them in liquid nitrogen, and lyophilize. Extract the dried tissue with methanol.

  • Quantification: Analyze the methanol extracts for this compound content using HPLC or LC-MS/MS.

Protocol 2: Extraction and Quantification of this compound from Rice Husks

  • Sample Preparation: Grind dried rice husks into a fine powder.

  • Extraction:

    • Method A (Solvent Extraction): Macerate the powdered husks in 100% methanol at room temperature for an extended period (e.g., 1-2 weeks).[12]

    • Method B (Optimized Heat Extraction): Dry the powdered husks at 100°C for 1 hour, then immerse in 100% methanol for 1 week.[11][13]

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure.

  • Purification (Optional): The crude extract can be further purified using column chromatography.

  • Quantification: Dissolve the final extract in a suitable solvent and quantify this compound using a calibrated HPLC or GC-MS system.[11]

Visualizations

Momilactone_Biosynthesis_Signaling cluster_elicitors Elicitors cluster_signaling Signaling Cascade cluster_biosynthesis This compound Biosynthesis Elicitor_Biotic Biotic Elicitors (e.g., Chitosan) JA Jasmonic Acid (JA) Signaling Pathway Elicitor_Biotic->JA Elicitor_Abiotic Abiotic Elicitors (e.g., UV, CuCl2) Elicitor_Abiotic->JA ROS Reactive Oxygen Species (ROS) Elicitor_Abiotic->ROS TF Transcription Factors (OsTGAP1, DPF) JA->TF ROS->TF Gene_Cluster Momilactone Gene Cluster (Chr. 4) TF->Gene_Cluster Upregulation Momilactone_A This compound Gene_Cluster->Momilactone_A Synthesis

Caption: Signaling pathway for elicitor-induced this compound biosynthesis.

Experimental_Workflow_Momilactone_A start Start: Plant Material / Cell Culture elicitation Elicitation (e.g., Jasmonic Acid, UV) start->elicitation harvest Harvest & Lyophilize elicitation->harvest extraction Solvent Extraction (Methanol) harvest->extraction purification Purification (Column Chromatography) extraction->purification quantification Quantification (HPLC, LC-MS/MS) purification->quantification end End: Quantified this compound quantification->end

Caption: General experimental workflow for this compound induction and analysis.

Genetic_Strategies cluster_strategies Genetic Strategies Goal Increase this compound Biosynthesis Overexpression Overexpression of Biosynthetic Genes (e.g., OsCPS4, OsKSL4) Goal->Overexpression TF_Overexpression Overexpression of Transcription Factors (e.g., OsTGAP1) Goal->TF_Overexpression Heterologous Heterologous Expression (e.g., in N. benthamiana) Goal->Heterologous

Caption: Key genetic strategies to enhance this compound production.

References

improving the efficiency of Momilactone A bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of Momilactone A bioassays. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during experimentation.

Troubleshooting and FAQs

This section addresses specific issues that may arise during this compound bioassays, offering potential causes and solutions in a question-and-answer format.

Question: Why am I experiencing low yields of this compound and B during extraction from plant materials like rice husks?

Answer: Low yields are a significant challenge in this compound and B isolation.[1][2][3] Several factors can contribute to this:

  • Suboptimal Extraction Solvents: The choice of solvent is critical for efficient extraction. While various solvents have been used, a combination of ethyl acetate (B1210297) (EtOAc) and methanol (B129727) (MeOH) has been shown to yield higher quantities of Momilactones A and B.[1][2] Using distilled water alone or methanol concentrations of 50% or less may not be effective.[2][3]

  • Inefficient Extraction Technique: Traditional methods like simple percolation or agitation may not be as effective as more advanced techniques. Soxhlet extraction, particularly with a mixture of MeOH and water, has demonstrated higher extraction efficiency.[1]

  • Lack of Pre-treatment: Pre-treating the plant material can significantly enhance yields. For instance, drying rice husks at 100°C before extraction has been shown to increase the recovery of both this compound and B.[2][3] Applying pressure during extraction can also lead to a several-fold increase in purified amounts.[1][2][3]

Question: My bioassay results are inconsistent or not reproducible. What are the potential causes?

Answer: Inconsistent results in bioassays can stem from several sources. Here are some common factors to consider:

  • Sample Purity: The purity of your this compound isolate is paramount. Contaminants can interfere with the assay, leading to variable results. Ensure your purification protocol, often involving column chromatography, is robust and effectively separates this compound from other compounds.[1]

  • Assay Conditions: Minor variations in experimental conditions can lead to significant differences in results. Ensure consistent:

    • Temperature and incubation times.

    • Cell densities or plant seedling age.

    • Concentrations of all reagents.

  • Solvent Effects: The solvent used to dissolve this compound for the bioassay can have its own biological effects. Always include a solvent control in your experiments to account for any potential background activity.

  • Biological Variability: The response of cell lines or organisms can naturally vary. It is crucial to use a sufficient number of replicates and to perform experiments multiple times to ensure the reliability of your findings.

Question: I am observing unexpected or off-target effects in my cell-based assays. What could be the reason?

Answer: Momilactones are known to have a range of biological activities, and their mechanisms of action are not yet fully understood.[1][4] Unexpected effects could be due to:

  • Broad Spectrum Activity: Momilactones have been reported to have antioxidant, anti-inflammatory, and cytotoxic properties, among others.[1][4] The observed effects might be a manifestation of these known activities in your specific assay system.

  • Interaction with Multiple Signaling Pathways: this compound and B can influence several signaling pathways, including the MAPK pathway and those involved in apoptosis and cell cycle regulation.[4][5] This can lead to a cascade of downstream effects that may not have been anticipated.

  • Dose-Dependent Effects: The biological response to Momilactones is often dose-dependent.[1] An unexpectedly high or low concentration could be leading to off-target effects. It is advisable to perform dose-response studies to identify the optimal concentration range for your specific experiment.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and B bioactivity and extraction yields.

Table 1: Cytotoxicity (IC₅₀) of Momilactones A and B against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
This compoundP388Murine Leukemia2.71[1][6]
Momilactone BP388Murine Leukemia0.21[1][6]
Momilactone BHL-60Human Myeloblastic Leukemia>6.00[1]
Momilactone BJurkatHuman Leukemic T cells<6.00[6]
Momilactone Bp815Mouse Mastocytoma>6.00[1]
Momilactone BHL-60Acute Promyelocytic Leukemia4.49[4][5]
Momilactone BU266Multiple Myeloma5.09[4][5]

Table 2: Allelopathic Effects (IC₅₀) of Momilactones A and B on Plant Germination and Growth

CompoundTarget SpeciesEffectIC₅₀ (µM)Reference
This compoundArabidopsis thalianaGermination Inhibition742[6]
Momilactone BArabidopsis thalianaGermination Inhibition48.4[6]
Momilactone BEchinochloa crus-galli (shoots)Growth Inhibition6.1[7]
Momilactone BEchinochloa crus-galli (roots)Growth Inhibition6.3[7]
Momilactone BEchinochloa colonum (shoots)Growth Inhibition5.0[7]
Momilactone BEchinochloa colonum (roots)Growth Inhibition12.5[7]

Table 3: Optimized Extraction Yields of Momilactones A and B from Rice Husks

Pre-treatment/SolventThis compound Yield (µg/g DW)Momilactone B Yield (µg/g DW)Reference
Dried (100°C, 1h) + MeOH 100%58.76104.43[2][3]
Distilled Water (100°C, 2h) + MeOH 100%51.54102.23[2]
Pressure-assisted extraction17.90 - 26.2640.78 - 71.0[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound bioassays.

Protocol 1: Optimized Extraction and Purification of Momilactones A and B from Rice Husks

This protocol is based on methods shown to significantly improve the yield of Momilactones A and B.[2][3]

1. Materials and Reagents:

  • Dried rice husks
  • Ethyl acetate (EtOAc), analytical grade
  • Methanol (MeOH), analytical grade
  • Silica (B1680970) gel for column chromatography
  • Rotary evaporator
  • High-Performance Liquid Chromatography (HPLC) system

2. Pre-treatment of Rice Husks:

  • Grind dried rice husks into a fine powder.
  • Dry the powdered husks in an oven at 100°C for 1 hour.

3. Extraction:

  • Immerse the dried rice husk powder in 100% MeOH for one week at room temperature.
  • Alternatively, use a Soxhlet apparatus with a mixture of MeOH and water for more efficient extraction.[1]
  • After the extraction period, filter the mixture to separate the solvent from the solid residue.
  • Concentrate the filtrate using a rotary evaporator to obtain a crude extract.

4. Purification by Column Chromatography:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.
  • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
  • Load the dissolved crude extract onto the top of the silica gel column.
  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-EtOAc gradient).
  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
  • Pool the fractions containing this compound and B based on the TLC analysis.
  • Evaporate the solvent from the pooled fractions to obtain purified Momilactones.

5. Quantification by HPLC:

  • Prepare standard solutions of purified this compound and B of known concentrations.
  • Analyze the purified samples and standards using a reverse-phase HPLC system with a C18 column.
  • Use an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water) and detection wavelength (typically in the UV range).
  • Quantify the amount of this compound and B in the samples by comparing their peak areas to the standard curve.

Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Assessment

This protocol outlines a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.[1]

1. Materials and Reagents:

  • Target cancer cell line (e.g., HL-60, U266)
  • Complete cell culture medium
  • This compound stock solution (dissolved in a suitable solvent like DMSO)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
  • 96-well microplates
  • Microplate reader

2. Cell Seeding:

  • Harvest and count the cells.
  • Seed the cells into a 96-well plate at a predetermined optimal density.
  • Incubate the plate overnight to allow the cells to attach.

3. Treatment with this compound:

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.
  • Remove the old medium from the wells and add the medium containing different concentrations of this compound.
  • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • After the incubation period, add MTT solution to each well and incubate for a few hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
  • Add the solubilization solution to each well to dissolve the formazan crystals.
  • Read the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

5. Data Analysis:

  • Subtract the background absorbance (from wells with medium only).
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
  • Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

This section provides diagrams to visualize key signaling pathways affected by this compound and a typical experimental workflow.

Momilactone_Cytotoxic_Pathway Momilactone This compound/B p38_MAPK p38 MAPK (Phosphorylation) Momilactone->p38_MAPK Activates BCL2 Bcl-2 (Downregulation) p38_MAPK->BCL2 Caspase3 Caspase-3 (Activation) p38_MAPK->Caspase3 CDK1_CyclinB1 CDK1/Cyclin B1 (Disruption) p38_MAPK->CDK1_CyclinB1 Apoptosis Apoptosis BCL2->Apoptosis Inhibits Caspase3->Apoptosis Induces G2_Arrest G2 Phase Cell Cycle Arrest CDK1_CyclinB1->G2_Arrest Promotes Progression

Caption: Cytotoxic signaling pathway of Momilactones in cancer cells.

Momilactone_Allelopathic_Pathway MomilactoneB Momilactone B ABA_Signaling ABA Signaling (Upregulation) MomilactoneB->ABA_Signaling Auxin_Signaling Auxin Signaling (Disruption) MomilactoneB->Auxin_Signaling Seed_Germination Seed Germination ABA_Signaling->Seed_Germination Inhibits Root_Growth Root Growth Auxin_Signaling->Root_Growth Inhibits Bioassay_Workflow Start Start: Plant Material (e.g., Rice Husks) Extraction Extraction (Solvent, Heat, Pressure) Start->Extraction Purification Purification (Column Chromatography) Extraction->Purification Quantification Quantification (HPLC) Purification->Quantification Bioassay Bioassay (e.g., Cell Viability, Seed Germination) Quantification->Bioassay Data_Analysis Data Analysis (IC50 Determination) Bioassay->Data_Analysis End End: Results Data_Analysis->End

References

dealing with interfering compounds in Momilactone A analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Momilactone A. Our aim is to help you identify and resolve common issues related to interfering compounds during experimental analysis.

Troubleshooting Guide

This section addresses specific problems you may encounter during this compound analysis in a question-and-answer format.

Question 1: I am seeing a broad peak or shoulder on my this compound peak in my reverse-phase HPLC analysis. What could be the cause?

Answer: This issue is often caused by a co-eluting compound. A likely candidate is Momilactone B, which has a similar chemical structure and is often co-extracted from plant materials like rice husks.[1][2] Phenolic compounds and other diterpenoids present in the extract can also interfere with the separation.

Troubleshooting Steps:

  • Optimize HPLC Gradient: Adjust the mobile phase gradient to improve separation. A shallower gradient may help resolve the this compound peak from the interfering compound.

  • Modify Mobile Phase: Try a different solvent system. For example, if you are using acetonitrile (B52724)/water, consider methanol (B129727)/water, which can alter the selectivity.

  • Sample Purification: If chromatographic optimization is insufficient, further sample cleanup is necessary. Consider using column chromatography with a silica (B1680970) gel stationary phase and a non-polar to polar solvent gradient (e.g., chloroform (B151607):methanol) to separate this compound from more polar or less polar impurities before HPLC analysis.[3][4][5]

  • Mass Spectrometry Detection: If available, use a mass spectrometer (LC-MS) for detection. By monitoring the specific mass-to-charge ratio (m/z) for this compound (e.g., [M+H]⁺ at m/z 315.19470), you can selectively quantify it even if it co-elutes with other compounds.[6]

Question 2: My this compound quantification by GC-MS is inconsistent and lower than expected compared to literature values. What are the potential reasons?

Answer: Lower than expected quantification in GC-MS can be due to several factors, including thermal degradation of the analyte, poor derivatization (if used), or matrix effects from interfering compounds.

Troubleshooting Steps:

  • Inlet Temperature Optimization: High inlet temperatures can cause degradation of this compound. Try lowering the injector port temperature. The literature suggests temperatures around 300°C have been used successfully, but this may need optimization for your specific instrument and sample matrix.[4]

  • Derivatization: While not always necessary, derivatization to form trimethylsilyl (B98337) (TMS) ethers can improve the volatility and thermal stability of momilactones.[7] Ensure your derivatization reaction goes to completion.

  • Matrix Effects: Co-extracted compounds, such as fatty acids or chlorophyll, can interfere with ionization in the MS source, leading to ion suppression and lower signal intensity. To mitigate this:

    • Charcoal Treatment: Use activated charcoal to remove pigments like chlorophylls (B1240455) from your initial extract.[1]

    • Solid-Phase Extraction (SPE): Employ an SPE cartridge (e.g., C18) for sample cleanup. This can help remove both very polar and very non-polar interferences.[8]

    • Liquid-Liquid Extraction: Perform a liquid-liquid partition between a non-polar solvent like hexane (B92381) and a more polar solvent like methanol to remove lipids.[4]

Question 3: I observe multiple peaks in the region where I expect this compound in my chromatogram, making identification difficult. How can I confirm the correct peak?

Answer: Peak confirmation is crucial when analyzing complex extracts. The most reliable methods involve comparing both retention time and mass spectral data with a certified reference standard.

Troubleshooting Steps:

  • Co-injection with Standard: Spike your sample with a known amount of pure this compound standard. The peak that increases in area corresponds to this compound.

  • Mass Spectrometry: Use GC-MS or LC-MS to obtain the mass spectrum of the peak . For this compound, you should observe a molecular ion at m/z 314 in GC-MS (EI) or m/z 315 ([M+H]⁺) in LC-MS (ESI).[6]

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, HRMS can provide the exact mass, allowing you to confirm the elemental composition.[4]

  • UV-Vis Spectra: If using a Photodiode Array (PDA) detector with your HPLC, compare the UV spectrum of the unknown peak with that of the this compound standard.

Frequently Asked Questions (FAQs)

What are the most common interfering compounds in this compound analysis from rice byproducts?

The most frequently encountered interfering compounds include Momilactone B, various phenolic compounds (like tricin), fatty acids, and chlorophylls.[1][8][9] The specific interferents will depend on the plant material and the extraction solvent used.

Which extraction method provides the highest yield of this compound with the fewest interferences?

Soxhlet extraction using a mixture of methanol and water (e.g., 8:2 v/v) has been shown to provide high extraction efficiency for momilactones.[3][9] However, for cleaner extracts, a sequential extraction starting with a non-polar solvent to remove lipids, followed by a more polar solvent like methanol or ethyl acetate (B1210297) for this compound extraction, can be effective. Combining extraction with heating (e.g., 100°C) has also been shown to increase yields.[1][2]

What is the best analytical technique for quantifying this compound?

Both HPLC with UV detection and GC-MS are commonly used.[1]

  • HPLC-UV/PDA: A robust and widely available technique. Reverse-phase HPLC on a C18 column is typical.[10]

  • LC-MS/MS: Offers higher sensitivity and selectivity, making it ideal for complex matrices or low concentrations of this compound.[9]

  • GC-MS: Also a good option, particularly for volatile and thermally stable compounds, though derivatization may be required for optimal performance.[3]

The choice depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

How can I purify this compound from a crude extract?

Column chromatography is the most common method for purifying this compound.[3][4] A typical procedure involves using a silica gel column and eluting with a gradient of a non-polar solvent (like chloroform or hexane) and a polar solvent (like methanol or ethyl acetate).[3][4] Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing pure this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Rice Husks

This protocol is based on methods described in the literature for efficient extraction.[2][9]

  • Sample Preparation: Dry rice husks at 50-60°C until a constant weight is achieved. Grind the dried husks into a fine powder.

  • Extraction:

    • Place 10 g of powdered rice husks into a Soxhlet apparatus.

    • Extract with 200 mL of a methanol:water (8:2 v/v) mixture for 6-8 hours.

    • Alternatively, use percolation by soaking the powder in methanol at room temperature for several days, with occasional agitation.[9]

  • Concentration: Remove the solvent from the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.

  • Degreasing (Optional but Recommended):

    • Resuspend the crude extract in a methanol/water solution.

    • Perform a liquid-liquid extraction with an equal volume of hexane to remove lipids and other non-polar compounds.[4]

    • Collect the methanol/water phase.

  • Final Preparation: Evaporate the solvent from the degreased extract. The resulting crude extract is now ready for purification or direct analysis.

Protocol 2: HPLC Analysis of this compound

This protocol outlines a standard reverse-phase HPLC method.[9][10]

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A).

    • Start with a composition of 70:30 acetonitrile:water.

    • Adjust the gradient as needed to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.[4]

  • Sample Preparation: Dissolve the dried extract or purified sample in methanol or acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Quantification: Prepare a calibration curve using a certified this compound reference standard at several concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Comparison of this compound Yields Using Different Extraction Techniques and Solvents from Rice Husks.

Extraction TechniqueSolvent SystemThis compound Yield (µg/g DW)Reference
SoxhletMethanol:Water (8:2)Higher than other methods[9]
SoxhletMethanolHigh[9]
Agitation with HeatMethanol:Water (8:2)Moderate[9]
SonicationMethanol:Water (8:2)Moderate[9]
PercolationMethanolLower[9]
Heat (100°C) + Methanol100% Methanol58.76[1][2]

DW = Dry Weight

Table 2: Typical Chromatographic Parameters for this compound and B.

CompoundAnalytical MethodRetention Time (min)Molecular Ion (m/z)Reference
This compoundHPLC~17.03[M+H]⁺ 315.19470[4][6]
Momilactone BHPLC~14.06[M+H]⁺ 331.19006[4][6]
This compoundGC-MSVaries314[6]
Momilactone BGC-MSVaries330[6]

Visualizations

experimental_workflow start Rice Husk Sample (Dried & Powdered) extraction Solvent Extraction (e.g., MeOH/Water) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration cleanup Sample Cleanup (Optional) concentration->cleanup partition Liquid-Liquid Partition (Hexane) cleanup->partition Lipids charcoal Charcoal Treatment cleanup->charcoal Pigments spe Solid-Phase Extraction (C18) cleanup->spe Polar/Non-polar Interferences analysis Analysis cleanup->analysis Direct Analysis purification Column Chromatography (Silica Gel) partition->purification charcoal->purification spe->purification purification->analysis hplc HPLC-UV/PDA analysis->hplc lcms LC-MS analysis->lcms gcms GC-MS analysis->gcms end Data Interpretation & Quantification hplc->end lcms->end gcms->end

Caption: Experimental workflow for this compound extraction, purification, and analysis.

Caption: Troubleshooting workflow for common issues in this compound analysis.

References

optimization of temperature and pressure for Momilactone A extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of temperature and pressure during Momilactone A extraction. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound, with a focus on optimizing temperature and pressure parameters.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Sub-optimal temperature and pressure settings. 2. Inappropriate solvent selection. 3. Insufficient extraction time. 4. Degradation of this compound.1. Refer to the optimized parameters in the data tables below. A temperature of 100°C has been shown to be effective. The application of pressure, for instance at 120 kPa, can also enhance yields.[1] 2. A combination of ethyl acetate (B1210297) (EtOAc) and 100% methanol (B129727) (MeOH) has been shown to provide high yields.[1][2] The use of distilled water alone or MeOH concentrations ≤ 50% may not be effective.[1][2] 3. Ensure adequate extraction time. For example, after initial drying, soaking in 100% MeOH for one week has yielded maximum results.[1][2] 4. While this compound is relatively stable at 100°C due to its high melting point (234–236°C), prolonged exposure to high temperatures (e.g., up to 3 hours) could potentially lead to degradation.[1] Monitor extraction times carefully.
Inconsistent Extraction Results 1. Variability in raw material (e.g., rice husks). 2. Fluctuations in temperature and pressure during the experiment. 3. Incomplete solvent removal during the drying process.1. Ensure the source and pre-treatment of the raw material are consistent. The content of this compound can vary depending on the rice variety and growing stage.[3] 2. Calibrate and monitor temperature and pressure gauges to ensure stable conditions throughout the extraction process. 3. Ensure the sample is thoroughly dried before solvent extraction, as residual moisture can affect extraction efficiency.
Co-extraction of Impurities 1. Non-selective solvent system. 2. Extraction parameters are too harsh, leading to the breakdown of other plant materials.1. While a combination of EtOAc and MeOH is effective for this compound, further purification steps like column chromatography are necessary to isolate the pure compound.[1] 2. Optimize the extraction time and temperature to selectively extract this compound while minimizing the co-extraction of undesirable compounds.
Difficulty in Isolating this compound from Momilactone B 1. Similar chemical properties of this compound and B.1. While extraction optimization can enrich both compounds, their separation typically requires chromatographic techniques such as column chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound extraction?

A1: A temperature of 100°C has been shown to be highly effective for enriching this compound from rice husks.[1][2] This temperature is below the melting point of this compound (234–236°C), minimizing the risk of thermal degradation during shorter extraction periods.[1]

Q2: How does pressure influence the extraction of this compound?

A2: The application of pressure can significantly enhance the yield of this compound. For example, using a pressure of 120 kPa at 100°C has been demonstrated to improve extraction efficiency.[1]

Q3: Which solvents are recommended for this compound extraction?

A3: A combination of ethyl acetate (EtOAc) and 100% methanol (MeOH) is recommended for achieving high yields of this compound.[1][2] Studies have shown that using solely distilled water or methanol concentrations of 50% or less is not effective for isolating this compound.[1][2]

Q4: Are there alternative extraction techniques to conventional solvent extraction?

A4: Yes, other techniques such as percolation, agitation with heat, sonication, and Soxhlet extraction have been explored for Momilactone extraction.[3][4][5] Soxhlet extraction using a mixture of methanol and water has been reported to achieve maximum extraction efficiency.[3]

Q5: How can I quantify the amount of this compound in my extract?

A5: Several analytical methods can be used for the identification and quantification of this compound, including Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Data Presentation

Table 1: Effect of Temperature and Pressure on this compound Yield

MethodTemperature (°C)Pressure (kPa)SolventsThis compound Yield (µg/g DW)
Optimized Heat Treatment 100AmbientEtOAc, 100% MeOH58.76
Pressure Treatment 1 100120Distilled Water, 100% MeOH17.90
Pressure Treatment 2 100120Distilled Water, 100% MeOH26.26
Control (Conventional) Room TemperatureAmbient100% MeOH1.20

Data sourced from Minh et al., 2018.[1]

Experimental Protocols

Optimized Protocol for this compound Extraction from Rice Husks

This protocol is based on the optimized method described by Minh et al. (2018).[1]

Materials and Equipment:

  • Dried rice husks

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH, 100%)

  • Oven capable of maintaining 100°C

  • Extraction vessels

  • Filtration apparatus

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Sample Preparation:

    • Grind the dried rice husks into a fine powder to increase the surface area for extraction.

  • Drying:

    • Place the powdered rice husks in an oven at 100°C for 1 hour.

  • Solvent Extraction:

    • Transfer the dried powder into an extraction vessel.

    • Immerse the powder in 100% methanol. A common ratio is 1g of dry weight material to a sufficient volume of solvent to ensure complete submersion.

    • Allow the mixture to stand for 1 week at room temperature.

  • Filtration and Concentration:

    • Filter the methanolic extract to separate the solid residue from the liquid extract.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Ethyl Acetate Fractionation:

    • Dissolve the crude extract in a suitable solvent and partition with ethyl acetate.

    • Collect the ethyl acetate fraction, which will be enriched with this compound.

  • Quantification:

    • Analyze the ethyl acetate fraction using HPLC to determine the concentration of this compound.

Mandatory Visualization

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification_analysis Purification & Analysis start Start: Dried Rice Husks grinding Grinding start->grinding drying Drying (100°C, 1h) grinding->drying extraction Methanol Extraction (1 week) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration fractionation Ethyl Acetate Fractionation concentration->fractionation analysis HPLC Analysis fractionation->analysis end End: Quantified this compound analysis->end

Caption: Experimental workflow for optimized this compound extraction.

References

Technical Support Center: Momilactone A Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up Momilactone A production.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for obtaining this compound?

A1: The primary natural source of this compound is rice (Oryza sativa), particularly the husks, straw, and root exudates.[1][2] It has also been identified in the moss species Calohypnum plumiforme.[3] However, isolation from these natural sources is often complicated and results in low yields.[1][4] Commercially, this compound is available from some chemical suppliers, but it can be very expensive. Total chemical synthesis is also possible but is generally considered challenging and not economically viable for large-scale production.

Q2: What is the general biosynthetic pathway of this compound in rice?

A2: this compound is a diterpenoid synthesized from geranylgeranyl diphosphate (B83284) (GGDP). The biosynthesis involves a series of enzymatic reactions catalyzed by proteins encoded by a gene cluster located on chromosome 4 in rice.[3][5][6] Key enzymes in this pathway include diterpene cyclases and cytochrome P450 monooxygenases.

Q3: What analytical methods are most suitable for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector is the most common and reliable method for quantifying this compound.[1][7] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are also used for identification and characterization.[1][4]

Troubleshooting Guides

Low Yield of this compound from Natural Sources (Rice Husks)
Potential Cause Troubleshooting Suggestion Rationale
Suboptimal Extraction Solvent Use a methanol (B129727):water mixture (e.g., 8:2 v/v) or 100% methanol for extraction.[8][9] Ethyl acetate (B1210297) can also be used, particularly in combination with other solvents and heat treatment.[1]Methanol-based solvent systems have been shown to provide higher extraction efficiency for Momilactones.[9]
Inefficient Extraction Technique Employ Soxhlet extraction for exhaustive extraction.[8][9] Alternatively, optimize extraction by applying heat (100°C) and pressure.[1][10]Soxhlet extraction allows for continuous extraction with fresh solvent, leading to higher yields. Heat and pressure can enhance the release of Momilactones from the plant matrix.[1][8]
Low Endogenous Levels in Plant Material Induce this compound production in rice plants prior to harvesting using elicitors such as chitosan, cantharidin, or abiotic stressors like UV irradiation or copper chloride (CuCl₂).[3]Elicitors can trigger the plant's defense mechanisms, leading to an upregulation of the Momilactone biosynthesis pathway and increased accumulation.[3]
Degradation during Extraction Avoid prolonged exposure to high temperatures if stability is a concern, although studies have shown heating to 100°C can increase yields.[1] Ensure efficient solvent removal under reduced pressure to prevent degradation of the final product.While moderate heat can improve extraction, excessive heat over long periods could potentially degrade the compound. The stability of this compound after heat treatment should be considered.[1]
Issues During this compound Purification by Column Chromatography
Potential Cause Troubleshooting Suggestion Rationale
Poor Separation of this compound and B Use a solvent system of chloroform:methanol with a very low percentage of methanol (e.g., 99.8:0.2 to 99:1 v/v) for silica (B1680970) gel chromatography.[1][10]This compound and B have similar polarities. A non-polar solvent system with a small amount of a polar modifier provides the necessary selectivity for their separation on a normal-phase column.[1]
Co-elution with Other Impurities Perform a liquid-liquid partitioning step before column chromatography. Partition the crude extract between water and ethyl acetate, and use the ethyl acetate fraction for further purification.[1][7]This pre-purification step removes highly polar and non-polar impurities, simplifying the mixture and improving the efficiency of the subsequent chromatographic separation.
Low Recovery from the Column Ensure the crude extract is fully dissolved in a minimal amount of the initial mobile phase before loading onto the column. Avoid using solvents that are much stronger than the mobile phase for dissolution.If the sample is not properly dissolved or is loaded in a strong solvent, it can lead to band broadening and poor separation, resulting in lower recovery of the pure compound.
Problems with HPLC Analysis
Potential Cause Troubleshooting Suggestion Rationale
Poor Peak Shape (Broadening or Tailing) Ensure the sample is fully dissolved in the mobile phase before injection. Filter the sample through a 0.45 µm membrane to remove any particulate matter.[1]Undissolved sample or particulates can interfere with the column packing and lead to poor peak shape.
Inaccurate Quantification Prepare a standard curve using purified this compound of known concentration. Ensure the sample concentrations fall within the linear range of the standard curve.A standard curve is essential for accurate quantification. Operating outside the linear range can lead to significant errors in concentration determination.
Baseline Noise or Drift Use HPLC-grade solvents and ensure the mobile phase is properly degassed.[1]Impurities in the solvents or dissolved gases can cause baseline instability, affecting the accuracy of integration and quantification.

Quantitative Data Summary

Table 1: Comparison of this compound Yields from Rice Husks using Different Extraction Methods

Extraction Method Solvent(s) Temperature Pressure This compound Yield (µg/g DW) Reference
Conventional Column ChromatographyMethanolRoom TemperatureAtmospheric1.20[1]
Heat and Solvent TreatmentEthyl Acetate & Methanol100°CAtmospheric58.76[1]
Pressure and Solvent TreatmentDistilled Water & Methanol100°C120 kPa17.90 - 26.26[1]
Soxhlet ExtractionMethanol:Water (8:2)Boiling PointAtmosphericHigher content compared to other methods[9]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Rice Husks

1. Preparation of Rice Husks:

  • Grind dried rice husks into a fine powder.

2. Extraction:

  • Immerse the powdered rice husks in 100% methanol for 2 weeks at room temperature.[10]

  • Alternatively, for higher yield, dry the husks at 100°C for 1 hour, then immerse in 100% methanol for 1 week.[10]

  • Filter the mixture and concentrate the supernatant using a rotary evaporator to obtain a solid residue.

3. Liquid-Liquid Partitioning:

  • Dissolve the solid residue in distilled water.

  • Partition the aqueous solution sequentially with n-hexane and then ethyl acetate.

  • Collect the ethyl acetate fraction, which will be enriched with Momilactones.[1]

4. Column Chromatography:

  • Subject the concentrated ethyl acetate extract to normal-phase column chromatography using silica gel (70-230 mesh).

  • Elute the column with a gradient of hexane (B92381) and ethyl acetate to separate fractions.[1]

  • Monitor the fractions using Thin-Layer Chromatography (TLC).

  • Combine the fractions containing this compound and B.

5. Final Purification:

  • Further purify the combined fractions using another silica gel column with a chloroform:methanol solvent system (e.g., starting from 99.8:0.2 v/v).[1][10]

  • Collect the purified this compound fractions.

6. Purity Confirmation:

  • Confirm the purity of the isolated this compound using HPLC and characterize its structure using NMR and mass spectrometry.[4]

Protocol 2: Heterologous Production of this compound in Nicotiana benthamiana

1. Gene Construct Preparation:

  • Synthesize and clone the genes from the this compound biosynthetic gene cluster (e.g., OsCPS4, OsKSL4, CYP99A2/3, OsMAS) into a plant expression vector.

2. Agrobacterium tumefaciens Transformation:

  • Transform the expression constructs into Agrobacterium tumefaciens (e.g., strain GV3101).

3. Agroinfiltration:

  • Grow N. benthamiana plants for 4-6 weeks.

  • Infiltrate the leaves of the plants with the transformed Agrobacterium cultures.

4. Plant Incubation and Harvesting:

  • Incubate the infiltrated plants for 5-7 days to allow for transient gene expression and this compound production.

  • Harvest the leaves for extraction.

5. Extraction and Analysis:

  • Homogenize the harvested leaves and extract with a suitable organic solvent like ethyl acetate.

  • Analyze the extract for the presence of this compound using GC-MS or LC-MS.

Visualizations

Momilactone_A_Biosynthesis_Pathway GGDP Geranylgeranyl diphosphate (GGDP) syn_CDP syn-Copalyl diphosphate GGDP->syn_CDP OsCPS4 syn_Pimaradiene syn-Pimaradiene syn_CDP->syn_Pimaradiene OsKSL4 Intermediate1 3β-hydroxy-syn-pimaradiene syn_Pimaradiene->Intermediate1 CYP701A8 Intermediate2 3β-hydroxy-syn-pimaradien-19,6β-olide Intermediate1->Intermediate2 CYP99A2/3 Momilactone_A This compound Intermediate2->Momilactone_A OsMAS1/2 Experimental_Workflow_Extraction_Purification Start Rice Husks Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (EtOAc/Water) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography1 Silica Gel Column Chromatography (Hexane/EtOAc gradient) EtOAc_Fraction->Column_Chromatography1 Enriched_Fractions Enriched Fractions Column_Chromatography1->Enriched_Fractions Column_Chromatography2 Silica Gel Column Chromatography (Chloroform/Methanol gradient) Enriched_Fractions->Column_Chromatography2 Pure_Momilactone_A Pure this compound Column_Chromatography2->Pure_Momilactone_A Troubleshooting_Logic_Low_Yield cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_analysis Analytical Issues Problem Low this compound Yield Check_Extraction Review Extraction Protocol Problem->Check_Extraction Check_Purification Review Purification Protocol Problem->Check_Purification Check_Analysis Review Analytical Method Problem->Check_Analysis Solvent Suboptimal Solvent? Check_Extraction->Solvent Technique Inefficient Technique? Check_Extraction->Technique Induction Induction Required? Check_Extraction->Induction Separation Poor Separation? Check_Purification->Separation Recovery Low Recovery? Check_Purification->Recovery Quantification Inaccurate Quantification? Check_Analysis->Quantification Degradation Sample Degradation? Check_Analysis->Degradation

References

method refinement for consistent Momilactone A bioactivity results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and standardized protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable results in bioactivity studies involving Momilactone A.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My bioactivity results with this compound are inconsistent between experiments. What are the common causes?

Inconsistent results are a frequent challenge in cell-based assays. Several factors can contribute to this variability:

  • Compound Stability: this compound, like many natural products, can be sensitive to degradation. Ensure your stock solution is fresh. It is recommended to prepare small aliquots of your stock solution in an anhydrous, high-purity solvent like DMSO to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

  • Cell Culture Conditions: Maintain consistency in your cell culture practices. This includes using a consistent cell passage number, ensuring similar seeding densities, and treating cells at the same growth phase (typically logarithmic phase) for all experiments.

  • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept constant across all wells, including controls, and at a non-toxic level.[1][2] Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your cell line.[1][3]

  • Reagent Quality: Use fresh, high-quality culture medium, serum, and other reagents. Compromised reagents can introduce variability and stress the cells.

  • Equipment Calibration: Regularly calibrate all equipment, including pipettes, incubators, and plate readers, to ensure accuracy and precision.

Q2: I'm observing high levels of cell death in my vehicle control group. What could be the issue?

Unexpected cytotoxicity in a control group can invalidate an experiment. Common causes include:

  • Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) may be too high for your specific cell line.[2] It is essential to run a dose-response curve for the solvent alone to determine the maximum non-toxic concentration.[1][3] For some sensitive cell lines, DMSO concentrations should be kept below 0.05%.[2]

  • Contamination: The cell culture could be contaminated with bacteria, yeast, or mycoplasma, all of which can induce cell death. Regularly check your cultures for signs of contamination.

  • Environmental Stress: Improper incubator conditions, such as incorrect temperature, CO2 levels, or humidity, can stress cells and lead to increased cell death.

Q3: The bioactivity of my this compound seems lower than expected. Why might this be happening?

If this compound is not producing the expected biological effect, consider the following:

  • Compound Degradation: The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. Test the compound on a sensitive positive control cell line to verify its activity.

  • Incorrect Concentration: Double-check all calculations and dilutions to ensure the final concentration in the assay is accurate.

  • Cell Line Resistance: The chosen cell line may be inherently resistant to this compound. Consult the literature to identify cell lines known to be sensitive to its effects.

  • Precipitation in Media: this compound may precipitate when diluted from a DMSO stock into an aqueous culture medium. This can be caused by the final concentration exceeding its solubility limit or "solvent shock." To mitigate this, add the stock solution to pre-warmed media (37°C) and mix gently but thoroughly.[4]

  • Suboptimal Assay Conditions: The incubation time may be too short to observe an effect, or the chosen assay may not be sensitive enough. Consider optimizing the incubation period or using a more sensitive endpoint measurement.

Q4: I'm seeing significant variability between wells on the same plate. What causes this "edge effect"?

Wells on the perimeter of a microplate are prone to evaporation, which can concentrate reagents and lead to inconsistent results. To mitigate this "edge effect":

  • Avoid Outer Wells: Do not use the outermost wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to help maintain humidity across the plate.

  • Ensure Proper Seeding: Make sure your cell suspension is homogenous before and during seeding to ensure an equal number of cells is added to each well.

  • Refine Pipetting Technique: Use calibrated pipettes and consistent, proper technique when adding cells, compounds, and assay reagents to minimize pipetting errors.

Quantitative Data Summary

Momilactone B generally exhibits stronger bioactivity than this compound across various targets.[5][6][7][8] The following tables summarize reported 50% inhibitory concentration (IC50) values.

Table 1: Cytotoxic Activity of Momilactones Against Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µM)
This compoundP388Murine Leukemia2.71[7]
Momilactone BP388Murine Leukemia0.21[7]
Momilactone BHL-60Acute Promyelocytic Leukemia4.49[9][10]
Momilactone BU266Multiple Myeloma5.09[9][10]

Note: A mixture of this compound and B (MAB) also showed potent cytotoxicity, with IC50 values of 4.61 µM and 5.59 µM against HL-60 and U266 cells, respectively.[9][10]

Table 2: Allelopathic Activity of Momilactones Against Various Plant Species

CompoundTarget SpeciesIC50 (µM)
This compoundEchinochloa crus-galli (Barnyard grass)>3[11]
Momilactone BEchinochloa crus-galli (Barnyard grass)~1[11]
This compoundLactuca sativa (Lettuce)160
Momilactone BLactuca sativa (Lettuce)28
This compoundArabidopsis thaliana742
Momilactone BArabidopsis thaliana48.4

Experimental Protocols

Standard Protocol: MTT Cytotoxicity Assay

This protocol outlines the measurement of cell viability based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells.[12][13]

Materials:

  • 96-well clear, flat-bottom tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized and protected from light)[13][14]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Dilute cells to the appropriate density in complete culture medium. This density should be optimized for each cell line to ensure cells are in the logarithmic growth phase at the end of the incubation period.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Avoid the outer wells to prevent edge effects.

    • Incubate the plate at 37°C, 5% CO2 overnight to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed the predetermined non-toxic level (e.g., <0.5%).

    • Include vehicle control (medium with the same final DMSO concentration) and no-treatment control wells.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound dilutions or controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[14][15]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[14][15]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate first.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[13]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure the crystals are fully dissolved.[12][13]

  • Data Acquisition:

    • Read the absorbance of each well using a microplate reader at a wavelength between 570 nm and 590 nm.[12]

    • Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from a media-only well.

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Optimize Cell Seeding Density C Seed Cells in 96-Well Plate A->C B Prepare this compound Stock & Serial Dilutions D Add Compound Dilutions & Vehicle Controls B->D C->D E Incubate (e.g., 48h) at 37°C, 5% CO2 D->E F Add MTT Reagent E->F G Incubate (2-4h) F->G H Solubilize Formazan Crystals (DMSO) G->H I Read Absorbance (570 nm) H->I J Calculate % Viability vs. Control I->J K Determine IC50 Value J->K

Caption: Workflow for a standard this compound cytotoxicity (MTT) assay.

Signaling Pathway

G cluster_mapk MAPK Pathway cluster_mito Mitochondrial (Intrinsic) Pathway MA This compound / B p38 p38 MAPK MA->p38 Activates p_p38 Phosphorylated p38 (Active) p38->p_p38 Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) p_p38->Bcl2 Inhibits ProCasp3 Pro-Caspase-3 p_p38->ProCasp3 Promotes Cleavage Bcl2->ProCasp3 Inhibits Cleavage Casp3 Cleaved Caspase-3 (Active) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic signaling induced by Momilactones in cancer cells.[9][10][16]

References

Validation & Comparative

Validating the Allelopathic Activity of Momilactone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the allelopathic activity of Momilactone A with its close analog, Momilactone B, and other relevant allelochemicals. The information is supported by experimental data and detailed protocols to assist in the validation and further investigation of this potent natural compound.

Comparative Allelopathic Activity

This compound, a diterpenoid lactone isolated from rice (Oryza sativa), has demonstrated significant allelopathic properties, inhibiting the growth of various plant species.[1][2][3] Its activity is often compared to Momilactone B, another major allelochemical produced by rice. Generally, Momilactone B exhibits stronger allelopathic activity than this compound.[4]

The following table summarizes the quantitative data on the inhibitory activity of this compound and Momilactone B against various plant species. The data is presented as the concentration required for 50% growth inhibition (IC50) or 25% growth inhibition (I25), providing a clear comparison of their potency.

Target SpeciesCompoundIC50 (µM) - Root GrowthIC50 (µM) - Shoot GrowthI25 (µM) - Root GrowthI25 (µM) - Shoot GrowthReference
Echinochloa crus-galliThis compound91146--[5]
Momilactone B6.96.5--[5]
RyegrassThis compound--13.3-fold less active than B21.2-fold less active than B[1]
Momilactone B----[1]
ArabidopsisThis compound> 3-30> 3-3010.2-[1]
Momilactone B> 0.3-10> 0.3-10--[1]
AlfalfaThis compound> 3-30> 3-30--[1]
Momilactone B> 0.3-10> 0.3-10--[1]
LettuceThis compound> 3-30> 3-30--[1]
Momilactone B> 0.3-10> 0.3-10--[1]
CressThis compound> 3-30> 3-30--[1]
Momilactone B> 0.3-10> 0.3-10--[1]
TimothyThis compound> 3-30> 3-30--[1]
Momilactone B> 0.3-10> 0.3-10--[1]
Echinochloa colonumThis compound> 3-30> 3-30--[1]
Momilactone B> 0.3-10> 0.3-10--[1]
CrabgrassThis compound> 3-30> 3-30--[1]
Momilactone B> 0.3-10> 0.3-10--[1]
Rice (various cultivars)This compound> 300> 300--[1][3]
Momilactone B> 100> 100--[1][3]

Experimental Protocols

To validate the allelopathic activity of this compound, a standardized bioassay is crucial. The following protocol outlines a common method for assessing the effect of allelochemicals on seed germination and seedling growth.

Seed Germination and Seedling Growth Bioassay

1. Preparation of Test Solutions:

  • Dissolve this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol) to create a stock solution.

  • Prepare a series of dilutions of the stock solution with distilled water to achieve the desired test concentrations (e.g., 1, 10, 100, 300 µM).

  • A control solution should be prepared with the same concentration of the solvent used for the stock solution.

2. Bioassay Setup:

  • Place a filter paper in a Petri dish (9 cm diameter).

  • Add 5 mL of the test solution or control solution to the filter paper.

  • Place a predetermined number of seeds (e.g., 20) of the target plant species (e.g., lettuce, cress, or barnyard grass) on the moist filter paper.[1]

  • Seal the Petri dishes with parafilm to prevent evaporation.

3. Incubation:

  • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 12h light/12h dark photoperiod).

4. Data Collection:

  • After a specific incubation period (e.g., 72 hours), measure the germination rate (percentage of germinated seeds).

  • Measure the root and shoot length of the seedlings.

5. Data Analysis:

  • Calculate the percentage of inhibition for germination, root length, and shoot length for each concentration compared to the control.

  • Determine the IC50 or I25 values by plotting the inhibition percentage against the log of the concentration and using a suitable regression analysis.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.

Allelopathy_Bioassay_Workflow cluster_prep Preparation cluster_setup Bioassay Setup cluster_incubation Incubation cluster_data Data Collection & Analysis A Dissolve this compound in Solvent (Stock Solution) B Prepare Serial Dilutions (Test Solutions) A->B E Add Test/Control Solution B->E C Prepare Control Solution (Solvent Only) C->E D Place Filter Paper in Petri Dish D->E F Place Seeds on Moist Filter Paper E->F G Seal Petri Dish F->G H Incubate under Controlled Conditions G->H I Measure Germination Rate, Root & Shoot Length H->I J Calculate % Inhibition I->J K Determine IC50 / I25 Values J->K

Caption: General workflow for an allelopathy bioassay.

While the precise molecular targets of this compound are still under investigation, it is known to affect various physiological processes in target plants. The following diagram illustrates a hypothetical signaling pathway that could be involved in its allelopathic action.

MomilactoneA_Signaling_Pathway cluster_cell Target Plant Cell MA This compound Receptor Membrane Receptor (Putative) MA->Receptor ROS Reactive Oxygen Species (ROS) Production Receptor->ROS Ca Calcium Signaling Receptor->Ca Gene Gene Expression (Stress Response Genes) ROS->Gene Ca->Gene Hormone Hormone Signaling (e.g., ABA, Auxin) Growth Inhibition of Cell Division & Elongation Hormone->Growth Gene->Hormone Gene->Growth

Caption: Hypothetical signaling pathway for this compound.

This guide provides a foundational understanding of the allelopathic activity of this compound, supported by comparative data and standardized methodologies. Further research into its precise mechanism of action will be crucial for its potential application in agriculture and drug development.

References

A Comparative Analysis of the Cytotoxic Effects of Momilactone A and Momilactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of Momilactone A (MA) and Momilactone B (MB), two naturally occurring diterpenoid lactones found in rice and moss.[1][2] The following sections present quantitative data on their cytotoxic activity, detailed experimental protocols for assessing cytotoxicity, and an overview of the signaling pathways involved in their mechanism of action. This information is intended to support further research and drug development efforts in oncology and other therapeutic areas.

Quantitative Comparison of Cytotoxic Activity

Momilactone B has consistently demonstrated more potent cytotoxic effects across a range of cancer cell lines compared to this compound. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound (MA) P388Murine Leukemia2.71[3][4]
HL-60Acute Promyelocytic Leukemia> 10[1]
Momilactone B (MB) P388Murine Leukemia0.21[3][4]
HL-60Acute Promyelocytic Leukemia4.49[1][5]
U266Multiple Myeloma5.09[1][5][6]
HT-29Colon Cancer< 1.00[3]
SW620Colon Cancer< 1.00[3]
JurkatHuman Leukemic T cells< 1.60[3]
RBL-2H3Basophilic Leukemia< 1.60[3]
p815Mouse Mastocytoma< 6.00[3]
This compound + B (1:1) HL-60Acute Promyelocytic Leukemia4.61[1][5]
U266Multiple Myeloma5.59[1][5][6]

Table 1: Comparative IC50 values of this compound and Momilactone B in various cancer cell lines.

Notably, Momilactone B and a 1:1 mixture of this compound and B (MAB) exhibit significant inhibitory effects on the viability of HL-60 and U266 cells, with IC50 values around 5 µM.[1][3] In contrast, this compound alone shows weak inhibition against these cell lines.[1] Importantly, momilactones have shown minimal effects on non-cancerous cell lines like MeT-5A, suggesting a degree of selectivity for cancer cells.[1][3][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxic effects of this compound and B.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Compound Treatment: Serial dilutions of this compound or B are prepared in the culture medium. After the initial 24-hour incubation, the existing medium is removed from the wells, and 100 µL of the momilactone dilutions are added.[7]

  • Incubation: The plate is incubated for 48 hours at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: Following the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.[7]

  • Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.[7] The IC50 value is determined by plotting cell viability against the concentration of the momilactone.[7]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Seeding and Treatment: Cells are seeded in a 6-well plate at a density of 5 x 10^5 cells/well in 1.5 mL of culture medium and incubated for 24 hours. The cells are then treated with the desired concentration of momilactones (e.g., 5 µM) for 24 and 48 hours.[1]

  • Cell Harvesting and Staining: After treatment, cells are harvested and washed twice with cold phosphate-buffered saline (PBS). The cells are then incubated with Annexin V-conjugated fluorescein (B123965) isothiocyanate (FITC) and propidium (B1200493) iodide (PI) for 15 minutes at room temperature.[1]

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways in Momilactone-Induced Cytotoxicity

Research indicates that Momilactone B and the MAB mixture induce apoptosis in cancer cells through the activation of specific signaling pathways.

MAPK and Mitochondrial Pathways

Momilactone B and MAB have been shown to promote apoptosis in HL-60 and U266 cells by activating the phosphorylation of p38 in the mitogen-activated protein kinase (MAPK) pathway.[1][5][6] This activation, in turn, regulates proteins involved in the mitochondrial (intrinsic) apoptosis pathway, such as BCL-2 and caspase-3.[1][5][6]

Momilactone_Signaling MB Momilactone B (MB) This compound+B (MAB) p38 p38 MAPK (Phosphorylation) MB->p38 BCL2 BCL-2 (Downregulation) p38->BCL2 Caspase3 Caspase-3 (Activation) p38->Caspase3 Apoptosis Apoptosis BCL2->Apoptosis Caspase3->Apoptosis

Caption: Momilactone B induced apoptosis signaling pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, Momilactone B and MAB can cause cell cycle arrest at the G2 phase in HL-60 cells. This is achieved through the regulation of key cell cycle proteins, including the activation of p38 and the disruption of the CDK1 and cyclin B1 complex.[1][5][6]

Cell_Cycle_Arrest MB Momilactone B (MB) This compound+B (MAB) p38_arrest p38 Activation MB->p38_arrest CDK1_CyclinB1 CDK1/Cyclin B1 Complex (Disruption) MB->CDK1_CyclinB1 G2_Arrest G2 Phase Arrest p38_arrest->G2_Arrest CDK1_CyclinB1->G2_Arrest

Caption: Momilactone B induced G2 phase cell cycle arrest.

References

A Comparative Analysis of Momilactone A and Other Natural Herbicides: Bioactivity, Mechanisms, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of Momilactone A with other prominent natural herbicides, including sorgoleone, juglone, and 1,8-cineole. This document synthesizes experimental data on their efficacy, details the methodologies for key bioassays, and visualizes their mechanisms of action and experimental workflows.

Executive Summary

Natural herbicides present a promising avenue for sustainable weed management. Among these, this compound, an allelochemical produced by rice, has demonstrated significant herbicidal properties. This guide offers a direct comparison of this compound's bioactivity against other well-known natural herbicides. The data presented herein reveals that while all compounds exhibit herbicidal effects, their potency and mechanisms of action vary considerably, suggesting different potential applications in agricultural and research settings.

Comparative Bioactivity of Natural Herbicides

The herbicidal efficacy of this compound, sorgoleone, juglone, and 1,8-cineole has been evaluated against various weed species. The following table summarizes their inhibitory activities, primarily focusing on IC50 values (the concentration required to inhibit a biological process by 50%) for key target species like barnyard grass (Echinochloa crus-galli) and lettuce (Lactuca sativa), which are common models in herbicide bioassays.

Natural HerbicideTarget SpeciesBioassay EndpointIC50 / GR50 (µM)Reference(s)
This compound Echinochloa crus-galliRoot Growth66.7 - 98.5[1]
Echinochloa crus-galliShoot Growth138 - 275[1]
Lactuca sativaRoot Growth204 - 479[2]
Lactuca sativaShoot Growth86.2 - 395[2]
Momilactone B Echinochloa crus-galliRoot Growth5.6 - 9.5[1]
Echinochloa crus-galliShoot Growth6.3 - 12.4[1]
Lactuca sativaRoot Growth9.8 - 67.3[2]
Lactuca sativaShoot Growth12.4 - 82.4[2]
Sorgoleone Various broadleaf weedsGermination & GrowthReported effective at low concentrations[3]
Various grass weedsGermination & GrowthLess susceptible than broadleaf weeds[3]
Juglone Lactuca sativaRoot Apical Meristem DamageInduces oxidative damage[4]
Rice (Oryza sativa)Root GrowthSignificant reduction at 5-50 µM[5]
1,8-Cineole Tobacco (Nicotiana tabacum) BY-2 cellsCell ElongationLower IC50 than for cell proliferation[6]
Tobacco (Nicotiana tabacum) BY-2 cellsCell ProliferationHigher IC50 than for cell elongation[6]

Note: Direct comparison of IC50/GR50 values should be approached with caution due to variations in experimental conditions across different studies.

Mechanisms of Action: Signaling Pathways

The herbicidal activity of these natural compounds stems from their interference with various physiological and biochemical processes in target plants.

Momilactone B: This compound has been shown to disrupt crucial plant hormone signaling pathways. It interferes with both abscisic acid (ABA) and auxin signaling, which are vital for seed germination, root growth, and overall plant development.[7][8]

Momilactone_B_Signaling MomilactoneB Momilactone B ABA_Pathway Abscisic Acid (ABA) Signaling Pathway MomilactoneB->ABA_Pathway disrupts Auxin_Pathway Auxin Signaling Pathway MomilactoneB->Auxin_Pathway disrupts Seed_Germination Seed Germination Inhibition ABA_Pathway->Seed_Germination Root_Growth Root Growth Inhibition Auxin_Pathway->Root_Growth Sorgoleone_Signaling Sorgoleone Sorgoleone PSII Photosystem II (PSII) D1 Protein Sorgoleone->PSII binds to Electron_Transport Electron Transport Chain PSII->Electron_Transport blocks Photosynthesis Photosynthesis Inhibition Electron_Transport->Photosynthesis Plant_Death Plant Death Photosynthesis->Plant_Death Juglone_Signaling Juglone Juglone ROS Reactive Oxygen Species (ROS) Generation Juglone->ROS Enzyme_Inhibition Enzyme Inhibition Juglone->Enzyme_Inhibition Mitochondrial_Respiration Mitochondrial Respiration Inhibition Juglone->Mitochondrial_Respiration Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress Enzyme_Inhibition->Oxidative_Stress Mitochondrial_Respiration->Oxidative_Stress Cineole_Signaling Cineole 1,8-Cineole Cell_Proliferation Cell Proliferation Cineole->Cell_Proliferation inhibits Cell_Elongation Cell Elongation Cineole->Cell_Elongation inhibits Growth_Inhibition Growth Inhibition Cell_Proliferation->Growth_Inhibition Cell_Elongation->Growth_Inhibition Seed_Germination_Workflow start Start prep_dishes Prepare Petri Dishes with Filter Paper start->prep_dishes add_solution Add Test/Control Solution prep_dishes->add_solution place_seeds Place Seeds add_solution->place_seeds seal_dishes Seal Dishes place_seeds->seal_dishes incubate Incubate seal_dishes->incubate count_germination Count Germinated Seeds incubate->count_germination calculate_inhibition Calculate Germination Inhibition (%) count_germination->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end Root_Shoot_Elongation_Workflow start Start germinate_seeds Germinate Seeds start->germinate_seeds prep_plates Prepare Assay Plates (Filter Paper/Agar) germinate_seeds->prep_plates add_solutions Add Test/Control Solutions prep_plates->add_solutions place_seedlings Place Germinated Seeds add_solutions->place_seedlings incubate Incubate Vertically place_seedlings->incubate measure_lengths Measure Root and Shoot Lengths incubate->measure_lengths calculate_inhibition Calculate % Inhibition measure_lengths->calculate_inhibition determine_gr50 Determine GR50 calculate_inhibition->determine_gr50 end End determine_gr50->end

References

Unveiling the Herbicidal Potential of Momilactone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and environmentally benign herbicides has led researchers to explore the vast arsenal (B13267) of plant-derived compounds. Among these, Momilactone A, a diterpenoid lactone first isolated from rice (Oryza sativa), has emerged as a promising candidate for weed management. This guide provides a comprehensive comparison of the efficacy of this compound and its more potent counterpart, Momilactone B, against a range of weed species, supported by experimental data. While direct comparative studies with commercial synthetic herbicides are limited, this document consolidates available data to offer valuable insights for future research and development.

Efficacy of this compound and B Against Various Weed Species

This compound and B have demonstrated significant herbicidal activity against a variety of weed species, with a notable difference in their potency. The following tables summarize the 50% inhibitory concentration (IC50) values for root and shoot growth of several monocotyledonous and dicotyledonous weeds. The data consistently indicates that Momilactone B is a more potent inhibitor than this compound.[1][2]

Table 1: Herbicidal Efficacy (IC50, µM) of this compound and B on Monocotyledonous Weed Species
Weed SpeciesTargetThis compound (µM)Momilactone B (µM)
Echinochloa crus-galli (Barnyard grass)Root28.7 - 916.1 - 6.9
Shoot46.4 - 1466.3 - 6.5
Echinochloa colonumRoot65.45.04
Shoot24012.5
Lolium multiflorum (Italian ryegrass)Root--
Shoot--
Phleum pratense (Timothy)Root76.55.6
Shoot1577.9

Data compiled from multiple sources.[1][2]

Table 2: Herbicidal Efficacy (IC50, µM) of this compound and B on Dicotyledonous Weed Species
Weed SpeciesTargetThis compound (µM)Momilactone B (µM)
Lepidium sativum (Cress)Root4256.3
Shoot2854.6
Arabidopsis thalianaRoot20312
Shoot84.46.5

Data compiled from multiple sources.[1][2]

Comparison with Commercial Herbicides

Direct, side-by-side comparative studies of this compound with commercial herbicides under identical experimental conditions are not extensively available in the current body of scientific literature. However, to provide a frame of reference, the following table presents reported efficacy data for widely used commercial herbicides against some of the same weed species. It is crucial to note that these values are from different studies and experimental conditions may vary, thus a direct comparison should be made with caution.

Table 3: Reported Efficacy of Selected Commercial Herbicides
HerbicideWeed SpeciesEfficacy Metric
GlyphosateEchinochloa crus-galli-
2,4-DEchinochloa crus-galli-
GlyphosateLolium multiflorum-
2,4-DLepidium sativum-

Data for commercial herbicides is highly variable depending on the formulation, application rate, and environmental conditions. The absence of specific IC50 values in a comparable format to the Momilactone data highlights a gap in the current research.

Experimental Protocols

The following is a generalized experimental protocol for assessing the herbicidal activity of this compound, based on methodologies reported in the scientific literature.[2]

Seed Germination and Seedling Growth Bioassay
  • Test Compounds: this compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetone) to create a stock solution. A dilution series is prepared to achieve the desired final concentrations for the bioassay.

  • Test Species: Seeds of the target weed species are surface-sterilized to prevent microbial contamination.

  • Experimental Setup:

    • Petri Dish Assay: A standard method involves placing a filter paper in a Petri dish (e.g., 9 cm diameter) and moistening it with a known volume of the test solution or a control solution (solvent without the test compound). A predetermined number of sterilized seeds are then placed on the filter paper.

    • Agar (B569324) Assay: Alternatively, the test compound can be incorporated into a molten agar medium before it solidifies. Seeds are then placed on the surface of the agar.

  • Incubation: The Petri dishes are sealed and incubated in a controlled environment (e.g., growth chamber) with specified conditions for temperature, light (photoperiod), and humidity.

  • Data Collection: After a defined incubation period (e.g., 7-10 days), the following parameters are measured:

    • Germination Rate: The number of germinated seeds is counted and expressed as a percentage of the total seeds.

    • Root and Shoot Length: The length of the primary root and shoot of each seedling is measured.

  • Data Analysis: The percentage of inhibition for each parameter is calculated relative to the control group. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound's concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the herbicidal efficacy of this compound.

G cluster_prep Preparation cluster_assay Bioassay cluster_incubation Incubation cluster_data Data Collection & Analysis A This compound Stock Solution B Serial Dilutions A->B E Application of Test/Control Solution B->E C Surface Sterilization of Weed Seeds F Placement of Seeds C->F D Petri Dish with Filter Paper D->E E->F G Controlled Environment Chamber (Temperature, Light, Humidity) F->G H Measure Germination Rate G->H I Measure Root & Shoot Length G->I J Calculate % Inhibition H->J I->J K Determine IC50 Values J->K

Diagram of the experimental workflow for this compound herbicidal bioassay.

Signaling Pathway of Momilactone B in Weed Growth Inhibition

Research into the mode of action of momilactones has revealed that Momilactone B, the more potent analogue, exerts its inhibitory effects by interfering with key plant hormone signaling pathways, particularly abscisic acid (ABA) and auxin.[3][4][5]

The following diagram illustrates the proposed signaling pathway of Momilactone B leading to the inhibition of seed germination and root growth.

G cluster_input External Stimulus cluster_aba ABA Signaling Pathway cluster_auxin Auxin Signaling Pathway cluster_output Physiological Response MB Momilactone B ABA_biosynthesis ABA Biosynthesis Genes (e.g., NCEDs) MB->ABA_biosynthesis Induces Auxin_biosynthesis Auxin Biosynthesis Genes MB->Auxin_biosynthesis Inhibits ABI4 ABI4 Transcription Factor ABA_biosynthesis->ABI4 Upregulation Germination_inhibition Seed Germination Inhibition ABI4->Germination_inhibition Leads to Auxin_transport Auxin Efflux Transporters (e.g., PINs) Auxin_biosynthesis->Auxin_transport Downregulation Root_growth_inhibition Root Growth Inhibition Auxin_transport->Root_growth_inhibition Leads to

Proposed signaling pathway of Momilactone B in inhibiting plant growth.

Conclusion

The available data strongly supports the herbicidal potential of this compound, and particularly Momilactone B, against a range of problematic weed species. Their natural origin presents an attractive profile for the development of bioherbicides. However, to fully assess their commercial viability, direct comparative studies against a broader spectrum of synthetic herbicides are essential. Further research should focus on optimizing formulations to enhance efficacy and stability, as well as conducting field trials to evaluate performance under real-world agricultural conditions. The elucidation of their mode of action at the molecular level will also be critical for identifying potential synergistic combinations and for the rational design of new, more potent analogues.

References

A Comparative Guide to the Quantification of Momilactone A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Momilactone A, a diterpenoid lactone with significant allelopathic and medicinal properties, is crucial for advancing research and development. This guide provides a comparative overview of common analytical methods for the quantification of this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound quantification is dependent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most frequently employed techniques. The following table summarizes the key quantitative performance parameters for these methods based on published data.

Analytical MethodLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity Range (µg/mL)Correlation Coefficient (r²)
HPLC-UV 0.9552[1][2]3.1840[1][2]10 - 250[1][2]0.9936[1][2]
LC-ESI-MS 0.43[3]1.31[3]Not explicitly stated, but high sensitivity is implied.Not explicitly stated
GC-MS Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are protocols for HPLC-UV and LC-MS/MS, synthesized from various studies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of this compound due to its robustness and accessibility.

Instrumentation:

  • HPLC system with a pump, autosampler, and UV/Vis detector.

  • Column: Waters Spherisorb S10 ODS2 (250 x 4.6 mm, 10 µm) or similar C18 column.[1]

Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid (TFA) in acetonitrile (B52724) and water (70:30, v/v).[1] The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.[1]

  • Flow Rate: 4 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: 210 nm.[1]

  • Run Time: 50 minutes.[1]

Sample Preparation:

  • Prepare a stock solution of the sample extract at a concentration of 1.0 mg/mL in methanol (B129727).[1]

  • Sonicate the solution for 5 minutes to ensure complete dissolution.[1]

  • Filter the sample solution through a 0.45 µm membrane filter before injection into the HPLC system.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.

Instrumentation:

  • An ultra-high performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[4]

Chromatographic Conditions:

  • The specific column and mobile phase composition can vary, but are generally optimized for the separation of diterpenoids.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Mass Transition for this compound: m/z 315.3 → 271.2 for quantification.[4]

Sample Preparation:

  • Sample extraction is typically performed using organic solvents such as methanol or ethyl acetate. The final extract is often reconstituted in a solvent compatible with the LC mobile phase.

Experimental Workflow

The general workflow for the quantification of this compound using chromatographic methods involves several key stages from sample preparation to data analysis.

MomilactoneA_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Extraction Extraction (e.g., with Methanol) Filtration Filtration (0.45 µm filter) Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification

Figure 1. General workflow for this compound quantification.

References

Unveiling Momilactone A Content in Rice Varieties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the differential content of Momilactone A across various rice varieties is crucial for harnessing its therapeutic and allelopathic potential. This guide provides a comparative analysis of this compound levels in different rice cultivars, supported by experimental data and detailed methodologies.

Momilactones are a group of diterpenoid allelochemicals with a range of biological activities, including potent anti-leukemia and anti-diabetic properties.[1][2] this compound, in particular, has garnered significant interest for its role in plant defense and its potential pharmacological applications. The concentration of this compound varies considerably among different rice subspecies and cultivars, influencing their resistance to pathogens and environmental stress.[3][4][5]

Comparative Analysis of this compound Content

Quantitative analysis reveals significant variations in this compound content across different rice varieties, with Japonica varieties generally exhibiting higher concentrations than Indica varieties.[3][6] The levels of this compound are also influenced by the specific part of the plant, growth stage, and exposure to biotic and abiotic elicitors.[2][3]

Rice Variety/TypePlant PartThis compound Content (µg/g DW)Reference
Japonica Varieties (average)Not specified157[3][6]
Indica Varieties (average)Not specified20.7[3]
KoshihikariBrown Rice147.73[7]
KoshihikariRefined Grain0.46[8]
Milky QueenBrown Rice22.59[7]
30 Rice Varieties (range)Aerial Parts69.9 - 99.3[2][7]
Rice Husks (Oryza sativa cv. Koshihikari)Husks16.44[9]
Rice LeavesLeaves4.28[9]
Rice RootsRoots8.06[9]
Rice GrainGrain2.07[9]

Table 1: this compound Content in Various Rice Varieties and Plant Parts. DW: Dry Weight.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound is essential for comparative studies. Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS) being the most common.[5][8][10][11]

Sample Preparation
  • Drying and Grinding: Rice samples (e.g., leaves, husks, grains) are typically dried in an oven at a specified temperature (e.g., 50°C for 6 days) to a constant weight.[9] The dried samples are then ground into a fine powder.

  • Extraction: The powdered sample is extracted with a suitable solvent, most commonly methanol (B129727) (MeOH).[9][10][11] The extraction can be performed at room temperature over several days or accelerated using techniques like sonication or heating.[7][11]

  • Purification: The crude extract is often subjected to a purification step to remove interfering compounds. This may involve liquid-liquid partitioning (e.g., with hexane (B92381) and ethyl acetate) or solid-phase extraction (SPE) using cartridges like SEP-PAK C18.[8][9][10]

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase column, such as a Waters Spherisorb S10 ODS 2, is commonly used.[11]

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water is typically employed.[11]

    • Detection: UV detection is often used for quantification.[11]

    • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from standard solutions of purified this compound.[10][12]

  • Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS):

    • This method offers higher sensitivity and specificity compared to HPLC.[8][13]

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[9]

    • Mass Analysis: The presence of this compound is confirmed by its specific mass-to-charge ratio (m/z).[9]

    • Quantification: Similar to HPLC, quantification is achieved by comparing the peak areas from the sample to those of a standard curve.[12]

Biosynthesis and Regulation of this compound

Momilactones are synthesized in rice from geranylgeranyl diphosphate (B83284) (GGDP), a common precursor for various diterpenoids.[1][3] The biosynthetic gene cluster for momilactones is located on chromosome 4 of the rice genome.[1][3]

The production of this compound is induced by various biotic and abiotic stressors, such as pathogen attacks (e.g., the rice blast fungus Magnaporthe oryzae), UV irradiation, and heavy metals.[1][14] This induction is often mediated through the jasmonic acid (JA) signaling pathway, a key hormonal pathway involved in plant defense responses.[1][2]

Below is a simplified diagram illustrating the biosynthesis pathway of this compound.

Momilactone_A_Biosynthesis cluster_stress Stress Signals GGDP Geranylgeranyl diphosphate (GGDP) Intermediate1 syn-Copalyl diphosphate GGDP->Intermediate1 OsCPS4 Intermediate2 9β-Pimara-7,15-diene Intermediate1->Intermediate2 OsKSL4 Momilactone_A This compound Intermediate2->Momilactone_A CYP99A2/A3, OsMAS Pathogen Attack Pathogen Attack UV Irradiation UV Irradiation Jasmonic Acid Jasmonic Acid Jasmonic Acid->GGDP Induces biosynthesis

Figure 1. Simplified biosynthesis pathway of this compound from GGDP.

This guide provides a foundational understanding of the comparative levels of this compound in different rice varieties. For researchers, this information is pivotal for selecting appropriate rice cultivars for further investigation into the bioactivity and potential applications of this promising natural compound. The detailed experimental protocols offer a starting point for the accurate and reproducible quantification of this compound in various rice tissues.

References

Momilactone A's Role in Drought Tolerance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Momilactone A's performance in conferring drought tolerance in plants, particularly rice, with other alternatives. The information is supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Analysis of Drought Tolerance Agents

This compound, a diterpenoid allelochemical found in rice, has been identified as a key player in the plant's defense against various environmental stresses, including drought. Its production is significantly enhanced under water-deficient conditions, and studies have shown a positive correlation between the concentration of this compound and the level of drought tolerance in different rice cultivars.[1] This section compares the efficacy of this compound with other well-known phytohormones involved in drought stress responses: Abscisic Acid (ABA) and Salicylic Acid (SA).

Quantitative Data on Drought Tolerance

The following table summarizes key quantitative data from studies investigating the effects of this compound, Salicylic Acid, and the endogenous response of Abscisic Acid on rice under drought stress. Direct comparative studies applying exogenous this compound and measuring survival rates or biomass under drought are limited; however, the available data provides valuable insights into their respective roles.

ParameterThis compoundSalicylic AcidAbscisic Acid (Endogenous Response)
Correlation with Drought Tolerance Correlation coefficient (r) = 0.65[1]Not availableNot applicable
Effect on Plant Biomass under Drought Not availablePlant Height: +5.2% to +28.2%Fresh Weight: +10.3% to +31.0%Dry Weight: +12.5% to +35.7% (in drought-stressed rice treated with 0.75 mM SA + 1 mM proline)[2][3]Not applicable
Endogenous Concentration Change under Drought Significant increase (ranging from 81.6 to 108.1 µg/g dry weight in various rice varieties)[4]Increase of 132.2% after 7 days of drought, with smaller increases at 14 and 28 days[5][6]Increase of 74.6% after 7 days, 82.8% after 14 days, and 99.4% after 28 days of drought[5][6]

Signaling Pathways in Drought Response

The response to drought stress in plants is a complex process involving intricate signaling networks. This compound and Abscisic Acid utilize distinct yet sometimes interconnected pathways to mediate physiological adaptations to water scarcity.

This compound and the Jasmonic Acid Pathway

The biosynthesis of this compound in response to drought is closely linked to the jasmonic acid (JA) signaling pathway. Drought stress triggers the accumulation of JA, which in turn activates transcription factors that upregulate the expression of genes involved in the this compound biosynthesis pathway.

MomilactoneA_Pathway Drought Drought Stress JA Jasmonic Acid (JA) Accumulation Drought->JA TFs Transcription Factors (e.g., MYC2) JA->TFs Activates MA_Biosynthesis This compound Biosynthesis Genes TFs->MA_Biosynthesis Upregulates MA This compound MA_Biosynthesis->MA Produces Drought_Tolerance Drought Tolerance MA->Drought_Tolerance

This compound biosynthesis is induced by drought via the jasmonic acid signaling pathway.
Abscisic Acid (ABA) Signaling Pathway

Abscisic acid is a central regulator of drought stress in plants. Its signaling cascade involves perception by receptors, which then initiates a series of phosphorylation events leading to the activation of downstream responses, most notably stomatal closure to reduce water loss.

ABA_Pathway Drought Drought Stress ABA Abscisic Acid (ABA) Synthesis Drought->ABA Receptor ABA Receptors (PYR/PYL/RCAR) ABA->Receptor Binds to PP2C PP2C Phosphatases (Negative Regulator) Receptor->PP2C Inhibits SnRK2 SnRK2 Kinases (Positive Regulator) PP2C->SnRK2 Inhibits Downstream Downstream Responses SnRK2->Downstream Activates Stomatal_Closure Stomatal Closure Downstream->Stomatal_Closure Gene_Expression Drought-Responsive Gene Expression Downstream->Gene_Expression

The ABA signaling pathway is a primary mechanism for drought response, leading to stomatal closure.

Experimental Protocols

Accurate validation of drought tolerance requires standardized experimental procedures. Below are detailed methodologies for inducing drought stress and measuring key physiological indicators.

Polyethylene (B3416737) Glycol (PEG)-Induced Drought Stress Assay

This in vitro method is commonly used to screen for drought tolerance at the germination and seedling stages.

  • Seed Sterilization: Surface sterilize rice seeds with a 5% sodium hypochlorite (B82951) solution for 30 minutes, followed by thorough rinsing with distilled water.

  • Preparation of PEG Solutions: Prepare aqueous solutions of polyethylene glycol (PEG 6000) at various concentrations (e.g., 5%, 10%, 15%, 20% w/v) to create different levels of osmotic stress. A 0% PEG solution (distilled water) serves as the control.

  • Germination Assay: Place sterilized seeds in petri dishes lined with filter paper. Add a specific volume (e.g., 5-10 mL) of the respective PEG solution to each petri dish.

  • Incubation: Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 12h photoperiod).

  • Data Collection: After a set period (e.g., 7-14 days), measure parameters such as germination percentage, root length, shoot length, and seedling fresh and dry weight.

Measurement of Physiological Indicators of Drought Tolerance

1. Relative Water Content (RWC):

  • Sample Collection: Excise a fully expanded leaf from the plant.

  • Fresh Weight (FW): Immediately weigh the leaf to determine its fresh weight.

  • Turgid Weight (TW): Float the leaf in distilled water in a sealed container for 4-6 hours at room temperature in low light. Blot the leaf dry and weigh it to determine its turgid weight.

  • Dry Weight (DW): Dry the leaf in an oven at 80°C for 24-48 hours until a constant weight is achieved. This is the dry weight.

  • Calculation: RWC (%) = [(FW - DW) / (TW - DW)] x 100

2. Stomatal Conductance (gs):

  • Instrumentation: Use a portable porometer or an infrared gas analyzer (IRGA).

  • Measurement: Clamp the leaf chamber of the instrument onto a fully expanded, sun-exposed leaf.

  • Data Recording: Allow the readings to stabilize and then record the stomatal conductance, typically measured in mmol m⁻² s⁻¹. Measurements should be taken at a consistent time of day, usually mid-morning, to minimize diurnal variations.

Experimental Workflow

The following diagram illustrates a typical workflow for a drought tolerance experiment, from treatment application to data analysis.

Experimental_Workflow Start Plant Material (e.g., Rice Seedlings) Treatment_Groups Treatment Groups: - Control (Well-watered) - Drought Stress (e.g., PEG or water withholding) - Drought + this compound - Drought + Alternative (e.g., ABA, SA) Start->Treatment_Groups Drought_Induction Drought Induction Treatment_Groups->Drought_Induction Data_Collection Data Collection Drought_Induction->Data_Collection Physiological Physiological Measurements: - Relative Water Content - Stomatal Conductance Data_Collection->Physiological Morphological Morphological Measurements: - Survival Rate - Biomass (Fresh & Dry Weight) Data_Collection->Morphological Biochemical Biochemical Analysis: - this compound Quantification - ABA/SA Quantification Data_Collection->Biochemical Analysis Data Analysis and Comparison Physiological->Analysis Morphological->Analysis Biochemical->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

A generalized workflow for assessing drought tolerance in plants.

References

A Comparative Analysis of Momilactone A and Synthetic Pesticides for Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective and sustainable weed control strategies in agriculture has led to a growing interest in naturally derived compounds as alternatives to synthetic herbicides. Among these, Momilactone A, a diterpenoid allelochemical isolated from rice (Oryza sativa), has shown significant promise as a bioherbicide. This guide provides a comprehensive comparison of this compound with conventional synthetic pesticides, focusing on their performance, mechanisms of action, and the experimental methodologies used for their evaluation.

Performance and Efficacy: A Quantitative Comparison

The herbicidal efficacy of this compound and common synthetic pesticides varies depending on the target weed species and application rates. The following tables summarize available quantitative data to facilitate a direct comparison.

Table 1: Herbicidal Efficacy (IC50) of this compound and Glyphosate (B1671968) on Echinochloa crus-galli (Barnyard Grass)

CompoundIC50 (µM) - ShootsIC50 (µM) - RootsReference
This compound6.16.3[1]
Momilactone B5.012.5[1]
Glyphosate (Susceptible Population)GR50: 132 g ae ha⁻¹-[2]
Glyphosate (Resistant Population)GR50: >1532 g ae ha⁻¹-[2]

Note: IC50 represents the concentration required to inhibit growth by 50%. GR50 is the dose required for a 50% reduction in dry weight. A direct conversion between µM and g ae ha⁻¹ is complex and depends on application volume and molecular weight.

Table 2: General Efficacy of Atrazine (B1667683) and 2,4-D on Common Weeds

HerbicideTarget WeedsEfficacyReference
AtrazineBroadleaf weeds (e.g., pigweeds, ragweeds, morningglories) and some grasses in cornHigh, but resistance is reported in many species.[3][3][4]
2,4-DBroadleaf weedsEffective, particularly when tank-mixed with other herbicides like glyphosate.[5][6][5][6]

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference between this compound and synthetic pesticides lies in their mode of action. This compound employs a multi-pronged approach inherent to natural allelochemicals, while synthetic herbicides typically target a single, specific enzyme or pathway.

This compound: This natural compound exhibits a broader mechanism of action, affecting multiple physiological processes in susceptible plants. It is known to:

  • Disrupt Phytohormone Signaling: this compound has been shown to interfere with abscisic acid (ABA) and auxin signaling pathways, which are critical for seed germination and root development.[7]

  • Inhibit Metabolic Processes: It can inhibit the breakdown of storage proteins required for germination and seedling growth.[8] Furthermore, it is suggested to suppress metabolic turnover and the production of essential intermediates for cell structure.

Synthetic Pesticides: In contrast, synthetic herbicides are designed for high specificity to ensure crop safety. Their mechanisms are generally categorized by the target site they inhibit:

  • Glyphosate (EPSP Synthase Inhibitor): Glyphosate blocks the shikimate pathway by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[9][10] This pathway is essential for the synthesis of aromatic amino acids in plants, and its disruption leads to a systemic failure of protein synthesis and, ultimately, plant death.[9][10]

  • Atrazine (Photosystem II Inhibitor): Atrazine disrupts photosynthesis by binding to the D1 protein of the photosystem II complex in chloroplasts.[8] This blocks electron transport, leading to the production of reactive oxygen species and subsequent cell damage.[8]

  • 2,4-D (Synthetic Auxin): 2,4-D mimics the natural plant hormone auxin.[11] It causes uncontrolled and disorganized cell growth in broadleaf weeds, leading to tissue damage and death.[11][12]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Momilactone_A_Signaling_Pathway cluster_perception Cellular Perception cluster_signaling Signal Transduction cluster_response Physiological Response This compound This compound Plant Cell Plant Cell This compound->Plant Cell Uptake ABA_Signaling ABA Signaling (Increased ABI4 expression) Plant Cell->ABA_Signaling Auxin_Signaling Auxin Signaling (Reduced auxin transport) Plant Cell->Auxin_Signaling Metabolic_Disruption Metabolic Disruption (Inhibition of storage protein breakdown) Plant Cell->Metabolic_Disruption Germination_Inhibition Inhibition of Seed Germination ABA_Signaling->Germination_Inhibition Root_Growth_Inhibition Inhibition of Root Growth Auxin_Signaling->Root_Growth_Inhibition Metabolic_Disruption->Germination_Inhibition

Caption: Signaling pathway of this compound in susceptible plants.

Synthetic_Pesticide_MoA cluster_glyphosate Glyphosate cluster_atrazine Atrazine cluster_24d 2,4-D Glyphosate_node Glyphosate EPSPS EPSP Synthase Glyphosate_node->EPSPS Inhibits Shikimate_Pathway Shikimate Pathway Aromatic_AA Aromatic Amino Acid Synthesis Inhibition Shikimate_Pathway->Aromatic_AA Atrazine_node Atrazine PSII Photosystem II (D1 protein) Atrazine_node->PSII Binds to Electron_Transport Electron Transport Chain Blocked PSII->Electron_Transport Photosynthesis_Inhibition Photosynthesis Inhibition Electron_Transport->Photosynthesis_Inhibition 24D_node 2,4-D Auxin_Receptors Auxin Receptors 24D_node->Auxin_Receptors Mimics Auxin Uncontrolled_Growth Uncontrolled Cell Division & Growth Auxin_Receptors->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Simplified mechanisms of action for common synthetic pesticides.

Experimental_Workflow cluster_setup Experimental Setup cluster_data Data Collection & Analysis Seed_Germination Weed Seed Germination & Seedling Growth Treatment_Application Application of this compound or Synthetic Pesticide (Varying Concentrations) Seed_Germination->Treatment_Application Control_Group Untreated Control Seed_Germination->Control_Group Observation Regular Observation of Plant Growth & Health Treatment_Application->Observation Control_Group->Observation Measurement Measurement of Shoot & Root Length, Biomass Observation->Measurement Data_Analysis Calculation of IC50/GR50 Values Statistical Analysis Measurement->Data_Analysis

Caption: General experimental workflow for herbicide efficacy testing.

Experimental Protocols

The evaluation of herbicide efficacy requires standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: In Vitro Herbicide Efficacy Assay (IC50 Determination)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a herbicide on the growth of a target weed species.

2. Materials:

  • Target weed seeds (e.g., Echinochloa crus-galli)

  • Petri dishes (9 cm diameter) with filter paper

  • Test compound (this compound or synthetic pesticide)

  • Solvent for dissolving the test compound (e.g., acetone, ethanol, or DMSO)

  • Distilled water

  • Growth chamber with controlled temperature, light, and humidity

  • Ruler or caliper for measuring shoot and root length

  • Analytical balance for measuring biomass

3. Methodology:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. A series of dilutions are then made in distilled water to achieve the desired final concentrations for the assay. A control group with only the solvent at the highest concentration used in the treatments should be included.

  • Seed Sterilization and Plating: Surface sterilize the weed seeds to prevent fungal and bacterial contamination. Place a sterile filter paper in each Petri dish and moisten it with a specific volume of the respective test solution or control solution. Place a predetermined number of seeds (e.g., 20) on the filter paper in each dish.

  • Incubation: Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Data Collection: After a defined incubation period (e.g., 7-14 days), measure the shoot and root length of the seedlings. Carefully harvest the seedlings, dry them in an oven at a specified temperature (e.g., 60°C) for a set duration (e.g., 48 hours), and measure the dry biomass.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the herbicide concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[13][14]

Protocol 2: Whole-Plant Pot Assay for Herbicide Efficacy

1. Objective: To evaluate the efficacy of a herbicide on whole plants under greenhouse conditions.

2. Materials:

  • Pots (e.g., 10 cm diameter) filled with a suitable soil mix

  • Target weed seeds or seedlings

  • Test herbicide (formulated product)

  • Spray chamber or calibrated sprayer

  • Greenhouse with controlled environmental conditions

3. Methodology:

  • Plant Material: Sow weed seeds directly into the pots or transplant seedlings at a specific growth stage (e.g., 2-3 leaf stage) into the pots. Allow the plants to establish under optimal greenhouse conditions.

  • Herbicide Application: At a predetermined growth stage, treat the plants with the herbicide using a calibrated sprayer to ensure uniform application at the desired rate (e.g., g a.i./ha). An untreated control group must be included.

  • Post-Treatment Care: Return the pots to the greenhouse and maintain optimal growing conditions.

  • Data Collection: At regular intervals after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of weed control or injury using a standardized rating scale (e.g., 0% = no effect, 100% = complete kill). At the end of the experiment, harvest the above-ground biomass, dry it, and weigh it to determine the biomass reduction compared to the control.

  • Data Analysis: Analyze the visual ratings and biomass data statistically to determine the efficacy of the herbicide at different rates.

Protocol 3: Field Trial for Herbicide Evaluation

1. Objective: To assess the performance of a herbicide under real-world agricultural conditions.

2. Materials:

  • Field plot with a natural or seeded infestation of the target weed(s)

  • Commercial formulation of the test herbicide

  • Field sprayer calibrated for the desired application volume and pressure

  • Plot markers and measuring tapes

  • Data collection sheets

3. Methodology:

  • Experimental Design: Design the field trial using a randomized complete block design with multiple replications (typically 3-4) for each treatment. Each plot should have a defined size (e.g., 3m x 6m).

  • Treatments: Include the test herbicide at one or more application rates, a standard commercial herbicide for comparison, and an untreated control.

  • Application: Apply the herbicides at the appropriate weed and crop growth stage using a calibrated field sprayer. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection: At various intervals after application, visually assess weed control for each species present in the plots using a percentage scale. Crop injury should also be evaluated. At the end of the growing season, weed biomass and/or density can be measured, and crop yield can be determined.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of the different herbicide treatments.

Conclusion

This compound presents a compelling case as a bioherbicide with a distinct mechanism of action compared to its synthetic counterparts. While synthetic herbicides offer high efficacy against specific targets, the broader physiological impact of this compound may offer advantages in managing herbicide resistance. However, further research is needed to optimize its formulation and application for field-level efficacy that can compete with established synthetic products. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of both natural and synthetic weed control solutions, ultimately contributing to more sustainable and effective agricultural practices.

References

A Comparative Analysis of the Anti-Leukemic Properties of Momilactone A and Momilactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing experimental data reveals distinct differences in the anti-leukemic efficacy of two naturally occurring diterpenoid lactones, Momilactone A (MA) and Momilactone B (MB). This guide synthesizes the available quantitative data, outlines the experimental methodologies used for their evaluation, and illustrates the key signaling pathways implicated in their cytotoxic effects against leukemia cell lines. This information is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Momilactone B demonstrates significantly greater cytotoxic activity against acute promyelocytic leukemia (HL-60) and multiple myeloma (U266) cell lines compared to this compound. Experimental evidence indicates that Momilactone B induces apoptosis and causes cell cycle arrest in these cancer cells at micromolar concentrations, whereas this compound exhibits minimal inhibitory effects at similar concentrations. The anti-leukemic action of Momilactone B is mediated through the modulation of key signaling pathways involving p38, BCL-2, caspases, CDK1, and cyclin B1.

Quantitative Comparison of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound, Momilactone B, and a 1:1 mixture of the two, against the HL-60 and U266 leukemia cell lines.

CompoundCell LineIC50 (µM)
This compound (MA) HL-60> 10
U266> 10
Momilactone B (MB) HL-604.49
U2665.09
This compound + B (1:1) HL-604.61
U2665.59

Data sourced from "Cytotoxic Mechanism of Momilactones A and B against Acute Promyelocytic Leukemia and Multiple Myeloma Cell Lines"[1][2][3]. For this compound, at a concentration of 10 µM, the inhibition of cell viability was 30.25% for HL-60 and 40.97% for U266, indicating an IC50 value greater than 10 µM[1].

Induction of Apoptosis and Cell Cycle Arrest by Momilactone B

Momilactone B has been shown to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in leukemia cells.

Apoptosis

Treatment of HL-60 and U266 cells with 5 µM Momilactone B for 48 hours resulted in a significant increase in the apoptotic cell population.

Cell Cycle Arrest

Momilactone B and its mixture with this compound were observed to induce G2 phase cell cycle arrest in HL-60 cells.[1] In other leukemia cell lines, such as U937, Momilactone B has been reported to cause G1 arrest.

Signaling Pathways Modulated by Momilactone B

The anti-leukemic effects of Momilactone B are attributed to its ability to modulate critical intracellular signaling pathways that regulate cell survival and proliferation.

G Signaling Pathway of Momilactone B in Leukemia Cells MB Momilactone B p38 p38 MAPK (Phosphorylation) MB->p38 BCL2 BCL-2 (Downregulation) p38->BCL2 Caspase3 Caspase-3 (Activation) p38->Caspase3 CDK1_CyclinB1 CDK1/Cyclin B1 Complex (Disruption) p38->CDK1_CyclinB1 Apoptosis Apoptosis BCL2->Apoptosis Caspase3->Apoptosis G2_Arrest G2 Phase Arrest CDK1_CyclinB1->G2_Arrest

Caption: Signaling cascade initiated by Momilactone B leading to apoptosis and cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and B's anti-leukemic activities.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on leukemia cells.

  • Cell Seeding: HL-60 and U266 cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with varying concentrations of this compound, Momilactone B, or their mixture for 48 hours.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals were dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells were treated with the respective Momilactones for 24 or 48 hours.

  • Cell Staining: The treated cells were harvested, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: Cells were treated with the compounds, harvested, and fixed in 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells were washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

G Experimental Workflow for Assessing Anti-Leukemic Activity cluster_0 In Vitro Assays cluster_1 Data Analysis CellCulture Leukemia Cell Culture (HL-60, U266) Treatment Treatment with This compound, B, or A+B CellCulture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot Analysis Treatment->WesternBlot IC50_Calc IC50 Value Calculation MTT->IC50_Calc Apoptosis_Quant Quantification of Apoptotic Cells ApoptosisAssay->Apoptosis_Quant CellCycle_Dist Analysis of Cell Cycle Distribution CellCycle->CellCycle_Dist Protein_Exp Protein Expression Analysis WesternBlot->Protein_Exp

Caption: Workflow for the in vitro evaluation of this compound and B's anti-leukemic activity.

Conclusion

The compiled data strongly indicates that Momilactone B is a more potent anti-leukemic agent than this compound. Its ability to induce apoptosis and cell cycle arrest in leukemia cell lines at low micromolar concentrations, coupled with a developing understanding of its mechanism of action, positions Momilactone B as a promising candidate for further preclinical and clinical investigation in the development of novel cancer therapeutics. Future research should focus on in vivo studies to validate these in vitro findings and to assess the pharmacological properties and potential therapeutic applications of Momilactone B.

References

A Comparative Guide to Validating Momilactone A Biosynthetic Gene Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental methods for validating the functions of genes in the Momilactone A biosynthetic pathway. Supporting experimental data, detailed protocols, and visual workflows are presented to aid researchers in selecting the most suitable techniques for their studies.

Introduction to this compound Biosynthesis

This compound is a diterpenoid phytoalexin with significant allelopathic and antimicrobial properties, making it a molecule of interest for crop protection and pharmaceutical development. In rice (Oryza sativa), the biosynthesis of this compound is orchestrated by a cluster of genes located on chromosome 4. The core enzymes in this pathway include:

  • OsCPS4 (syn-copalyl diphosphate (B83284) synthase 4): Catalyzes the conversion of geranylgeranyl diphosphate (GGPP) to syn-copalyl diphosphate (syn-CPP).

  • OsKSL4 (ent-kaurene synthase-like 4): Converts syn-CPP to syn-pimara-7,15-diene.

  • CYP99A2 and CYP99A3 (Cytochrome P450 monooxygenases): Involved in the oxidation of syn-pimara-7,15-diene.

  • OsMAS1/2 (this compound synthase): Catalyzes the final step to produce this compound.

The validation of the specific roles of these genes is crucial for understanding and engineering the biosynthesis of this compound and related compounds. This guide compares the primary methods used for this purpose.

Comparison of Gene Function Validation Methods

Several methods are employed to validate the function of genes in the this compound biosynthetic pathway. The choice of method depends on the specific research question, available resources, and desired level of detail.

Method Principle Organism/System Key Advantages Key Limitations
Heterologous Expression Expression of a single gene or a combination of genes in a host organism that does not naturally produce the target compound.Escherichia coli, Nicotiana benthamiana- Allows for the characterization of individual enzyme function in a simplified genetic background.- Can be used to reconstitute the entire biosynthetic pathway.- N. benthamiana provides a plant-based system with appropriate cellular machinery for post-translational modifications.- Codon optimization may be required for expression in prokaryotic hosts.- The absence of specific co-factors or subcellular compartments in the heterologous host can affect enzyme activity.- Yields of the final product can be low.
In Vitro Enzymatic Assays Purified enzyme is incubated with its putative substrate, and the formation of the product is monitored.Cell-free system- Provides direct evidence of enzyme function and allows for the determination of kinetic parameters (Km, Vmax).- Enables the study of substrate specificity and reaction mechanisms.- Requires purified, active enzyme, which can be challenging to obtain.- In vitro conditions may not fully recapitulate the cellular environment.
Gene Silencing (RNAi) Suppression of the expression of a target gene using RNA interference.Rice (Oryza sativa)- Allows for the study of gene function in the native organism.- Can provide insights into the physiological role of the gene.- Incomplete gene knockdown can lead to ambiguous results.- Off-target effects are a potential concern.- Creating and analyzing transgenic plants is time-consuming.
Gene Knockout (CRISPR/Cas9) Permanent disruption of a target gene using CRISPR/Cas9 technology.Rice (Oryza sativa)- Provides a complete loss-of-function mutant, leading to clearer phenotypes.- Highly specific and efficient.- Generation of stable transgenic lines is required.- Potential for off-target mutations, although this can be minimized with careful guide RNA design.

Quantitative Data Presentation

The following tables summarize quantitative data from studies validating the function of this compound biosynthetic genes.

Table 1: Momilactone B Production in a Heterologous Host (Nicotiana benthamiana)

Expressed Genes Product Yield in N. benthamiana (µg/g fresh weight) Yield in Rice (dry weight) Fold Improvement (vs. Rice)
Full Momilactone B pathwayMomilactone BNot explicitly quantified in µg/g FW, but described as a >10-fold improvement over rice.[1]0.75–37.8 µg/g[1]>10[1]

Note: The study successfully reconstituted the entire Momilactone B pathway in N. benthamiana by re-routing diterpene biosynthesis to the cytosol, leading to a significant increase in production compared to the native rice plant.[1]

Table 2: Effect of Gene Silencing on Momilactone Production in Rice

Target Gene Method Effect on Momilactone Production Reference
CYP99A2 and CYP99A3Double knockdown (RNAi)Specifically suppressed the elicitor-inducible production of momilactones.[2][3]Shimura et al., 2007[2][3]

Experimental Protocols

Heterologous Expression in Escherichia coli

This protocol describes the general steps for expressing a plant-derived enzyme, such as OsCPS4 or OsKSL4, in E. coli for functional characterization.

a. Gene Cloning and Vector Construction:

  • Amplify the full-length coding sequence of the target gene (e.g., OsCPS4) from rice cDNA using PCR with primers containing appropriate restriction sites.

  • Digest the PCR product and a suitable expression vector (e.g., pET-28a) with the corresponding restriction enzymes.

  • Ligate the digested gene into the expression vector.

  • Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones by antibiotic resistance and colony PCR/sequencing.

b. Protein Expression:

  • Transform the confirmed expression plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

  • Inoculate a small volume of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate a larger volume of LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.

c. Protein Purification:

  • Harvest the bacterial cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer containing lysozyme (B549824) and a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate to pellet the cell debris.

  • If the protein has a His-tag, purify the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.

  • Elute the purified protein and verify its purity and size by SDS-PAGE.

In Vitro Enzymatic Assay

This protocol outlines the steps for an in vitro assay to confirm the function of a purified enzyme from the this compound pathway.

a. Reaction Setup:

  • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl or HEPES), co-factors (e.g., MgCl2 for terpene synthases, NADPH for P450s), and the purified enzyme.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the reaction by adding the substrate (e.g., GGPP for OsCPS4, or syn-CPP for OsKSL4).

b. Reaction Incubation and Termination:

  • Incubate the reaction for a specific period (e.g., 1-2 hours).

  • Terminate the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.

c. Product Analysis:

  • Separate the organic phase and concentrate it under a stream of nitrogen.

  • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the retention time and mass spectrum with an authentic standard.

RNA Interference (RNAi) in Rice

This protocol provides a general workflow for validating gene function in rice using RNAi.

a. Construct Design and Generation:

  • Select a unique 300-400 bp fragment of the target gene's coding sequence.

  • Amplify this fragment and clone it in both sense and antisense orientations into an RNAi vector containing an intron between the two fragments. This construct is typically driven by a strong constitutive promoter (e.g., CaMV 35S or maize ubiquitin promoter).

  • Transform the resulting RNAi construct into Agrobacterium tumefaciens.

b. Rice Transformation:

  • Generate embryogenic calli from mature rice seeds.

  • Co-cultivate the calli with the Agrobacterium strain carrying the RNAi construct.

  • Select for transformed calli on a medium containing an appropriate antibiotic (e.g., hygromycin).

  • Regenerate whole plants from the transformed calli.

c. Analysis of Transgenic Plants:

  • Confirm the integration of the T-DNA into the rice genome by PCR.

  • Quantify the reduction in the target gene's transcript level in the transgenic lines using quantitative real-time PCR (qRT-PCR).

  • Analyze the metabolic profile of the transgenic lines to determine the effect of gene silencing on this compound production using LC-MS or GC-MS.

Mandatory Visualizations

Momilactone_A_Biosynthesis_Pathway GGPP Geranylgeranyl diphosphate synCPP syn-Copalyl diphosphate GGPP->synCPP OsCPS4 synPimaradiene syn-Pimara-7,15-diene synCPP->synPimaradiene OsKSL4 Intermediates Oxidized Intermediates synPimaradiene->Intermediates CYP99A2/A3 MomilactoneA This compound Intermediates->MomilactoneA OsMAS1/2 OsCPS4 OsCPS4 OsKSL4 OsKSL4 CYP99A2_A3 CYP99A2/A3 OsMAS1_2 OsMAS1/2

Caption: this compound Biosynthetic Pathway in Rice.

Gene_Validation_Workflow cluster_InVivo In Vivo Validation cluster_InVitro In Vitro / In Silico Validation RNAi RNAi (Gene Silencing) Functional_Characterization Functional Characterization RNAi->Functional_Characterization CRISPR CRISPR/Cas9 (Gene Knockout) CRISPR->Functional_Characterization Heterologous_Plant Heterologous Expression (N. benthamiana) Heterologous_Plant->Functional_Characterization Heterologous_Ecoli Heterologous Expression (E. coli) Enzyme_Assay In Vitro Enzymatic Assay Heterologous_Ecoli->Enzyme_Assay Enzyme_Assay->Functional_Characterization Target_Gene Identify Target Gene (e.g., OsKSL4) Target_Gene->RNAi Target_Gene->CRISPR Target_Gene->Heterologous_Plant Target_Gene->Heterologous_Ecoli

References

Comparative Analysis of Momilactone A Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative guide to the extraction of Momilactone A, a potent phytoalexin found in rice, is essential for researchers in natural product chemistry and drug development. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to facilitate the selection of the most efficient and suitable method.

The efficiency of this compound extraction is significantly influenced by the chosen technique and solvent system. Below is a summary of quantitative data from various studies, highlighting the yields obtained under different experimental conditions.

Table 1: Quantitative Comparison of this compound Extraction Yields

Extraction TechniquePlant MaterialSolvent SystemTemperatureDurationThis compound Yield (µg/g DW)Reference
Maceration with Heat & PressureRice HusksEthyl Acetate (B1210297) & 100% Methanol (B129727)100°C1 week58.76[1][2]
Maceration with HeatRice Husks100% Methanol100°C2 hours51.54[1]
Maceration with PressureRice Husks100% Methanol100°C30 min17.90 - 26.26[1][2]
Soxhlet ExtractionRice HusksMethanol:Water (8:2)Boiling Point-Higher than other methods[3][4]
SonicationRice HusksMethanolRoom Temp.--[4]
Agitation with HeatRice HusksMethanol---[4]
PercolationRice HusksEthyl AcetateRoom Temp.-Least effective[4]
Conventional Column ChromatographyRice HusksVariousRoom Temp.-1.20[1]

DW: Dry Weight. Note: Direct quantitative comparison for all methods from a single source is limited; some studies indicate relative effectiveness without providing precise yield figures.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are protocols for some of the key methods discussed.

Protocol 1: Maceration with Heat and Solvent Treatment

This protocol, adapted from a study on optimizing Momilactone yields, is effective for achieving high enrichment of this compound.[1][2]

1. Sample Preparation:

  • Dry rice husks at 100°C for 1 hour.

2. Extraction:

  • Immerse the dried rice husks in 100% methanol for one week at room temperature.

  • Filter the methanolic extract to remove solid plant material.

3. Liquid-Liquid Partitioning:

  • Concentrate the methanolic extract under reduced pressure.

  • Dissolve the concentrated extract in distilled water.

  • Perform successive partitioning with hexane (B92381) and then ethyl acetate.

  • Collect the ethyl acetate fraction, which will be enriched with Momilactones A and B.

4. Quantification:

  • Analyze the ethyl acetate fraction using High-Performance Liquid Chromatography (HPLC) for quantification of this compound.

Protocol 2: Soxhlet Extraction

Soxhlet extraction is a classical and exhaustive method for solid-liquid extraction.[3][4]

1. Sample Preparation:

  • Grind dried rice husks into a fine powder.

  • Mix the powdered sample with anhydrous sodium sulfate.

2. Extraction:

  • Place the sample mixture in a cellulose (B213188) thimble.

  • Position the thimble inside the Soxhlet extractor.

  • Use a solvent system such as methanol:water (8:2, v/v) in the boiling flask.

  • Heat the solvent to its boiling point and allow the extraction to proceed for several hours until the solvent in the extractor runs clear.

3. Post-Extraction Processing:

  • Cool the apparatus and collect the extract from the boiling flask.

  • Dry the extract using a rotary evaporator to remove the solvent.

  • The resulting crude extract can be used for further purification.

Protocol 3: Purification by Column Chromatography

Column chromatography is a standard technique for the isolation and purification of individual compounds from a crude extract.[1][5]

1. Column Packing:

  • Prepare a slurry of silica (B1680970) gel (e.g., 70-230 mesh) in an appropriate non-polar solvent (e.g., hexane).

  • Pour the slurry into a glass column and allow it to settle, ensuring a uniform packing without air bubbles.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Carefully load the dissolved sample onto the top of the silica gel bed.

3. Elution:

  • Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform (B151607), methanol) in a stepwise or gradient manner.

  • A common solvent system for separating Momilactones is a gradient of hexane and ethyl acetate, followed by chloroform and methanol.[1][5]

4. Fraction Collection and Analysis:

  • Collect the eluate in separate fractions.

  • Monitor the separation process using Thin-Layer Chromatography (TLC) to identify fractions containing this compound.

  • Combine the fractions containing pure this compound and evaporate the solvent.

Experimental Workflow and Visualization

The general process for extracting and isolating this compound from rice byproducts can be visualized as a multi-step workflow.

Momilactone_A_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & Final Product Start Rice Byproduct (e.g., Husks, Straw) Drying Drying (e.g., 100°C) Start->Drying Grinding Grinding to Powder Drying->Grinding Solvent Solvent Addition (e.g., Methanol, Ethanol) Grinding->Solvent Extraction Solid-Liquid Extraction (e.g., Maceration, Soxhlet, Sonication) Filtration Filtration Extraction->Filtration Solvent->Extraction Concentration Solvent Evaporation Filtration->Concentration Partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) Concentration->Partitioning ColumnChromatography Column Chromatography Partitioning->ColumnChromatography Analysis Purity Analysis (HPLC, TLC, MS) ColumnChromatography->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: Generalized workflow for this compound extraction and purification.

Conclusion

The selection of an appropriate extraction technique for this compound is a critical step that depends on the desired yield, purity, available equipment, and scalability of the process. Maceration with the application of heat and pressure, particularly with a combination of ethyl acetate and methanol, has been shown to produce high yields of this compound.[1][2] Soxhlet extraction with a methanol-water mixture is also a highly effective, albeit more time and energy-intensive, method.[3][4] For purification, column chromatography remains the gold standard for obtaining high-purity this compound suitable for further biological and pharmacological studies. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize their this compound extraction strategies.

References

Assessing the Selectivity of Momilactone A's Cytotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic selectivity of Momilactone A, a naturally occurring diterpenoid, against cancerous and non-cancerous cell lines. The information presented herein is compiled from experimental data to aid in the evaluation of this compound and its analogs as potential therapeutic agents.

Comparative Cytotoxicity of this compound and Analogs

The cytotoxic effects of this compound (MA), Momilactone B (MB), and a 1:1 mixture of the two (MAB) have been evaluated across various cancer and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. A lower IC50 value is indicative of a higher cytotoxic potency.

Cell LineCompoundIC50 (µM)Notes
Cancer Cell Lines
HL-60 (Acute Promyelocytic Leukemia)Momilactone B4.49The cytotoxicity was noted to be more substantial than that of doxorubicin (B1662922) (IC50 = 5.22 µM) and comparable to ATRA (IC50 = 3.99 µM) and ATRA/ATO (IC50 = 3.67 µM).[1][2][3]
This compound+B4.61A 1:1 mixture of this compound and B.[1][2][3]
U266 (Multiple Myeloma)Momilactone B5.09In the same study, Doxorubicin exhibited a significantly lower IC50 of 0.24 µM in this cell line.[1][2][3]
This compound+B5.59A 1:1 mixture of this compound and B.[1][2][3]
P388 (Murine Leukemia)This compound2.71
Momilactone B0.21
Jurkat (Human Leukemic T cells)Momilactone B< 1.60
RBL-2H3 (Basophilic Leukemia)Momilactone B< 1.60
HT-29 (Colon Cancer)Momilactone B< 1.00
SW620 (Colon Cancer)Momilactone B< 1.00
T-47D (Breast Cancer)Momilactone B51.52
Non-Cancerous Cell Line
MeT-5A (Mesothelial)This compound> 10Momilactones showed a negligible effect on this non-cancerous cell line, suggesting a degree of selective cytotoxicity against the tested cancer cells.[1][2][3]
Momilactone B> 10
This compound+B> 10

Experimental Protocols

The following methodologies are central to the validation of the cytotoxic effects of this compound and its analogs.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^5 cells/well and cultured in a CO2 incubator.

  • Compound Treatment: The cells are then treated with increasing concentrations of this compound, Momilactone B, or their mixture.

  • Incubation: The treated cells are incubated for a specified period, typically 48 hours.

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Cell Apoptosis (Annexin V) Assay

This assay is used to detect apoptosis, a form of programmed cell death.

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates at a density of 5 x 10^5 cells/well and treated with the test compounds.

  • Staining: After treatment, cells are stained with Annexin V-FITC and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Signaling Pathways and Experimental Workflow

The cytotoxic effects of Momilactones are mediated through the modulation of specific signaling pathways, leading to apoptosis and cell cycle arrest. The diagrams below illustrate these pathways and a general workflow for assessing cytotoxicity.

G cluster_0 Experimental Workflow for Cytotoxicity Assessment A Cell Line Seeding (Cancer and Normal) B Treatment with This compound/B A->B C Incubation (e.g., 48 hours) B->C D Cytotoxicity Assay (e.g., MTT) C->D E Data Analysis (IC50 Determination) D->E F Mechanism of Action Studies (Apoptosis, Cell Cycle) E->F

Caption: A generalized workflow for evaluating the cytotoxic selectivity of a compound.

G cluster_1 Momilactone-Induced Apoptosis and Cell Cycle Arrest Pathway cluster_2 MAPK Pathway cluster_3 Mitochondrial Pathway cluster_4 Cell Cycle Regulation (HL-60) MA This compound/B p38 p38 Activation MA->p38 Bcl2 Bcl-2 Regulation MA->Bcl2 CDK1 CDK1 Disruption MA->CDK1 CyclinB1 Cyclin B1 Disruption MA->CyclinB1 Casp3 Caspase-3 Activation p38->Casp3 Bcl2->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G2_Arrest G2 Phase Arrest CDK1->G2_Arrest CyclinB1->G2_Arrest

References

A Comparative Guide to the In Vivo Validation of Momilactone A's In Vitro Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momilactone A, a diterpenoid lactone first isolated from rice husks, has demonstrated a range of promising biological activities in laboratory settings. Numerous in vitro studies have highlighted its potential as an anticancer and anti-inflammatory agent. However, a critical gap exists in the scientific literature regarding the translation of these findings into living organisms. This guide provides a comprehensive comparison of the established in vitro effects of this compound with the standard in vivo methodologies required to validate its therapeutic potential. While direct in vivo data for this compound is limited, this document serves as a roadmap for researchers aiming to advance this natural compound through the preclinical drug development pipeline.

Section 1: Anticancer Activity

In vitro studies have shown that momilactones can induce apoptosis and inhibit the proliferation of various cancer cell lines. This section compares the existing in vitro data with a standard in vivo xenograft model used for validating anticancer compounds.

Data Presentation: In Vitro vs. In Vivo Anticancer Efficacy

The following tables summarize the reported in vitro cytotoxic activity of momilactones and provide a template for presenting data from a hypothetical in vivo validation study.

Table 1: In Vitro Cytotoxicity of Momilactones against Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Citation
Momilactone BHL-60 (Leukemia)MTT4.49[1][2]
This compound+B (1:1)HL-60 (Leukemia)MTT4.61[1][2]
Momilactone BU266 (Myeloma)MTT5.09[1][2]
This compound+B (1:1)U266 (Myeloma)MTT5.59[1][2]
Momilactone BHT-29 (Colon Cancer)MTT< 1.00[3]
Momilactone BSW620 (Colon Cancer)MTT< 1.00[3]

Table 2: Illustrative In Vivo Efficacy Data in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.5
This compound10Data not availableData not available
This compound25Data not availableData not available
This compound50Data not availableData not available
Doxorubicin (Positive Control)585-5.0
Experimental Protocols

In Vitro: MTT Assay for Cell Viability [1]

  • Cell Seeding: Cancer cells (e.g., HL-60, U266) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: Serial dilutions of this compound are added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 540 nm using a microplate reader to determine cell viability.

Proposed In Vivo: Human Tumor Xenograft Model [4][5]

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.

  • Cell Implantation: Human cancer cells (e.g., HL-60) are injected subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into groups and treated with this compound (at various doses), a vehicle control, and a positive control (a standard chemotherapeutic agent) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Visualization

G cluster_0 In Vitro Discovery cluster_1 Proposed In Vivo Validation Cell Lines Cell Lines MTT Assay MTT Assay Cell Lines->MTT Assay Apoptosis Assay Apoptosis Assay Cell Lines->Apoptosis Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Xenograft Model Xenograft Model IC50 Determination->Xenograft Model Proceed to In Vivo Treatment Treatment Xenograft Model->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Efficacy Data Efficacy Data Tumor Measurement->Efficacy Data

Workflow for anticancer validation of this compound.

G MA This compound/B p38 p38 MAPK MA->p38 activates Bcl2 Bcl-2 p38->Bcl2 downregulates Caspase3 Caspase-3 p38->Caspase3 activates Apoptosis Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis

Proposed apoptotic pathway of momilactones.[2][3]

Section 2: Anti-inflammatory Activity

This compound has been shown to suppress inflammatory responses in macrophage cell lines in vitro.[6] The validation of this activity requires the use of in vivo models of inflammation, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis.

Data Presentation: In Vitro vs. In Vivo Anti-inflammatory Efficacy

Table 3: In Vitro Anti-inflammatory Activity of this compound

Cell LineInflammatory StimulusParameter MeasuredIC50 (µM)Citation
RAW264.7LPSNitric Oxide (NO) Production1.7[2]

Table 4: Illustrative In Vivo Efficacy Data in a DSS-Induced Colitis Model

Treatment GroupDose (mg/kg)Disease Activity Index (DAI)Colon Length (cm)
Control (No DSS)-08.5 ± 0.5
DSS + Vehicle-3.5 ± 0.45.2 ± 0.3
DSS + this compound20Data not availableData not available
DSS + this compound50Data not availableData not available
DSS + Sulfasalazine (Positive Control)501.2 ± 0.27.8 ± 0.4
Experimental Protocols

In Vitro: Nitric Oxide (NO) Production Assay in RAW264.7 Cells [7]

  • Cell Culture: RAW264.7 macrophage cells are cultured in a 96-well plate.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.

  • Incubation: The plate is incubated for 24 hours.

  • NO Measurement: The amount of nitric oxide in the cell culture supernatant is measured using the Griess reagent.

  • Analysis: The concentration of nitrite (B80452) is determined using a standard curve of sodium nitrite.

Proposed In Vivo: DSS-Induced Colitis Model [8][9]

  • Animal Model: C57BL/6 mice are typically used.

  • Induction of Colitis: Mice are given drinking water containing dextran sulfate sodium (DSS) for a defined period (e.g., 5-7 days) to induce colitis.

  • Treatment: During the DSS administration period, mice are treated daily with this compound, a vehicle control, or a positive control (e.g., sulfasalazine).

  • Monitoring: Clinical signs of colitis, such as weight loss, stool consistency, and bleeding, are monitored daily to calculate a Disease Activity Index (DAI).

  • Endpoint: At the end of the study, mice are euthanized, and the colon is removed to measure its length (a shorter colon indicates more severe inflammation). Histological analysis and cytokine profiling of the colon tissue are also performed.

Visualization

G cluster_0 In Vitro Screening cluster_1 Proposed In Vivo Validation RAW264.7 Cells RAW264.7 Cells LPS Stimulation LPS Stimulation RAW264.7 Cells->LPS Stimulation NO Measurement NO Measurement LPS Stimulation->NO Measurement Inhibition Data Inhibition Data NO Measurement->Inhibition Data DSS Colitis Model DSS Colitis Model Inhibition Data->DSS Colitis Model Proceed to In Vivo Treatment Treatment DSS Colitis Model->Treatment DAI Scoring DAI Scoring Treatment->DAI Scoring Efficacy Data Efficacy Data DAI Scoring->Efficacy Data

Workflow for anti-inflammatory validation.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO MA This compound MA->NFkB inhibits

Anti-inflammatory signaling pathway of this compound.

Conclusion

The available in vitro evidence strongly suggests that this compound possesses significant anticancer and anti-inflammatory properties. However, the progression of this compound towards clinical application is contingent upon successful validation in appropriate in vivo models. This guide provides a framework for researchers to bridge this translational gap by outlining the standard experimental designs for such validation. Future studies should focus on conducting these in vivo experiments to ascertain the true therapeutic potential of this compound, including its efficacy, safety, and pharmacokinetic profile.

References

Unveiling Plant Responses to Momilactone A: A Comparative Proteomics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of plant bioactives like Momilactone A is crucial for applications ranging from agriculture to pharmacology. This guide provides a comparative overview of the proteomic responses of plants to this compound, supported by experimental data and detailed methodologies.

This compound, a diterpenoid allelochemical primarily found in rice (Oryza sativa), plays a significant role in plant defense and allelopathy.[1][2] Its ability to inhibit the growth of neighboring plants and pathogens has prompted investigations into its mode of action at the molecular level. This guide focuses on the proteomic changes induced by this compound and its close analogue, Momilactone B, offering insights into the key proteins and signaling pathways affected.

Quantitative Proteomic Analysis of Momilactone B on Arabidopsis thaliana

A key study by Kato-Noguchi and Kitajima investigated the effects of Momilactone B on the proteome of Arabidopsis thaliana seedlings.[3] Their research identified several proteins whose accumulation was either induced or inhibited, providing a snapshot of the cellular processes targeted by this bioactive compound. The findings are summarized in the table below.

Protein NameUniProt ID (Arabidopsis thaliana)Functional CategoryEffect of Momilactone B
Subtilisin-like serine proteaseQ9LJE4Protein metabolism & turnoverInhibited
Amyrin synthase LUP2Q9LJE4Terpenoid biosynthesisInhibited
β-glucosidaseQ9LJE4Carbohydrate metabolismInhibited
Malate synthaseP49250Glyoxylate cycleInhibited
Cruciferin 2P15456Seed storage proteinBreakdown Inhibited
Translationally controlled tumor proteinP27751Stress response, Growth regulationInduced
Glutathione S-transferaseQ9S795Detoxification, Stress responseInduced
1-cysteine peroxiredoxin 1Q0WNE2Oxidative stress responseInduced

Table 1: Proteins in Arabidopsis thaliana seedlings responsive to Momilactone B treatment. Data sourced from Kato-Noguchi & Kitajima (2015).[3]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols are essential. Below are representative methodologies for the key experiments cited in the proteomic analysis of plant responses to momilactones.

Plant Growth and Treatment
  • Plant Material: Arabidopsis thaliana seeds are surface-sterilized and sown on a suitable growth medium, such as Murashige and Skoog (MS) agar.

  • Growth Conditions: Seedlings are typically grown under controlled environmental conditions (e.g., 22-25°C, 16-hour light/8-hour dark photoperiod).

  • Momilactone Treatment: this compound or B, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO), is added to the growth medium to achieve the desired final concentration. Control plants are treated with the solvent alone. Treatment duration can vary depending on the experimental goals.

Protein Extraction and Quantification

A common method for protein extraction from plant tissues is the TCA/acetone (B3395972) precipitation method.[4]

  • Homogenization: Collect fresh plant material (e.g., leaves, roots, or whole seedlings) and grind it to a fine powder in liquid nitrogen using a mortar and pestle.

  • Precipitation: Add 10% (w/v) trichloroacetic acid (TCA) in acetone to the powdered tissue and incubate at -20°C for at least 1 hour.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) at 4°C for 30 minutes. Discard the supernatant.

  • Washing: Wash the protein pellet with cold acetone containing 0.07% (v/v) DTT. Vortex briefly and centrifuge again. Repeat this washing step at least three times to remove pigments and other contaminants.

  • Drying and Solubilization: Air-dry the final protein pellet and dissolve it in a suitable rehydration buffer for subsequent proteomic analysis.

  • Quantification: Determine the protein concentration using a standard method such as the Bradford assay.

Two-Dimensional Gel Electrophoresis (2-DE)
  • First Dimension (Isoelectric Focusing - IEF): Load the protein sample onto an IPG (Immobilized pH Gradient) strip. IEF separates proteins based on their isoelectric point (pI).

  • Second Dimension (SDS-PAGE): Equilibrate the IPG strip and place it on top of a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). This second dimension separates proteins based on their molecular weight.

  • Staining: Visualize the separated protein spots by staining the gel with a suitable dye, such as Coomassie Brilliant Blue or silver stain.

Protein Identification by MALDI-TOF Mass Spectrometry
  • Spot Excision: Excise the protein spots of interest from the 2-DE gel.

  • In-Gel Digestion: Destain the gel pieces and perform in-gel digestion of the proteins using a protease, typically trypsin.[5]

  • Peptide Extraction: Extract the resulting peptides from the gel pieces.

  • MALDI-TOF MS Analysis: Co-crystallize the extracted peptides with a suitable matrix on a MALDI target plate. Analyze the peptides using a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight) mass spectrometer to obtain a peptide mass fingerprint.

  • Database Searching: Identify the protein by searching the obtained peptide mass fingerprint against a protein database (e.g., UniProt) using a search engine like Mascot.

Signaling Pathways and Logical Relationships

The proteomic data suggests that Momilactone B influences several key cellular processes. The following diagrams illustrate the putative signaling pathways and the experimental workflow.

Momilactone_Signaling_Pathway cluster_inhibition Inhibitory Effects cluster_induction Inductive Effects Momilactone_B Momilactone B Protein_Metabolism Protein Metabolism (Subtilisin-like protease) Momilactone_B->Protein_Metabolism Terpenoid_Biosynthesis Terpenoid Biosynthesis (Amyrin synthase) Momilactone_B->Terpenoid_Biosynthesis Carbohydrate_Metabolism Carbohydrate Metabolism (β-glucosidase) Momilactone_B->Carbohydrate_Metabolism Energy_Production Energy Production (Malate synthase) Momilactone_B->Energy_Production Seed_Germination Seed Germination (Cruciferin breakdown) Momilactone_B->Seed_Germination Stress_Response Stress Response (Translationally controlled tumor protein) Momilactone_B->Stress_Response Detoxification Detoxification (Glutathione S-transferase) Momilactone_B->Detoxification Oxidative_Stress Oxidative Stress Response (1-Cys Peroxiredoxin) Momilactone_B->Oxidative_Stress

Caption: Putative signaling effects of Momilactone B on plant cellular processes.

Further research suggests that Momilactone B's inhibitory effects on seed germination and root growth may be mediated through the modulation of abscisic acid (ABA) and auxin signaling pathways.[6]

ABA_Auxin_Signaling cluster_ABA ABA Signaling cluster_Auxin Auxin Signaling Momilactone_B Momilactone B ABA_Biosynthesis ABA Biosynthesis Momilactone_B->ABA_Biosynthesis Auxin_Biosynthesis Auxin Biosynthesis Momilactone_B->Auxin_Biosynthesis Polar_Auxin_Transport Polar Auxin Transport Momilactone_B->Polar_Auxin_Transport ABA_Signaling_Activation ABA Signaling Activation ABA_Biosynthesis->ABA_Signaling_Activation Seed_Germination_Inhibition Seed Germination Inhibition ABA_Signaling_Activation->Seed_Germination_Inhibition Root_Growth_Inhibition Root Growth Inhibition Auxin_Biosynthesis->Root_Growth_Inhibition Polar_Auxin_Transport->Root_Growth_Inhibition

Caption: Proposed mechanism of Momilactone B action via ABA and auxin signaling.

The general workflow for a comparative proteomics study of plant response to this compound is outlined below.

Proteomics_Workflow Plant_Treatment Plant Treatment (Control vs. This compound) Protein_Extraction Protein Extraction Plant_Treatment->Protein_Extraction Protein_Quantification Protein Quantification Protein_Extraction->Protein_Quantification Two_D_Electrophoresis 2D Gel Electrophoresis Protein_Quantification->Two_D_Electrophoresis Image_Analysis Gel Image Analysis Two_D_Electrophoresis->Image_Analysis Spot_Excision Protein Spot Excision Image_Analysis->Spot_Excision In_Gel_Digestion In-Gel Tryptic Digestion Spot_Excision->In_Gel_Digestion MALDI_TOF_MS MALDI-TOF MS Analysis In_Gel_Digestion->MALDI_TOF_MS Database_Search Database Search & Protein ID MALDI_TOF_MS->Database_Search Data_Interpretation Biological Interpretation Database_Search->Data_Interpretation

References

Safety Operating Guide

Prudent Disposal of Momilactone A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Momilactone A must adhere to stringent disposal procedures due to its bioactive nature. As a diterpenoid lactone with known allelopathic and cytotoxic properties, improper disposal can pose risks to the environment and human health. This guide provides essential safety and logistical information for the responsible management of this compound waste in a laboratory setting.

Essential Safety and Handling Precautions

Given the absence of a specific Safety Data Sheet (SDS) with comprehensive toxicological data for this compound, a conservative approach to handling and disposal is imperative. The known cytotoxic activity against various cell lines necessitates that this compound be handled as a potentially hazardous substance.

Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound in its pure form or in concentrated solutions:

  • Gloves: Nitrile gloves are recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: When handling the powdered form, a dust mask or a respirator may be necessary to avoid inhalation.

Engineering Controls: Handle powdered this compound in a chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Quantitative Data Summary

Cell Line/OrganismMetricConcentration (µM)
P388 murine leukemia cellsIC502.71
HL-60 (human myeloblastic leukemia cells)IC504.49
Jurkat (human leukemic T cells)IC50< 6
RBL-2H3 (basophilic leukemia cell line)IC50< 6
p815 (mouse mastocytoma cells)IC50< 6

IC50 (Inhibitory Concentration 50) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste. This procedure is designed to comply with general laboratory chemical waste guidelines and should be adapted to meet the specific requirements of your institution and local regulations.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused pure compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and absorbent materials from spills, in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the solvents used to dissolve this compound if applicable. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.

    • Label the container as "Hazardous Waste: this compound" and include the date of initial waste accumulation.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as unused solutions or reaction mixtures, in a separate, dedicated hazardous waste container.

    • The container must be leak-proof and have a secure screw-top cap.

    • Label the container as "Hazardous Waste: this compound" and list all solvent components and their approximate concentrations.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

2. Waste Storage:

  • Store the hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be a secondary containment area to prevent the spread of material in case of a leak.

  • Ensure the storage area is well-ventilated and away from sources of ignition.

3. Waste Treatment (Optional, if permissible and equipped):

  • For laboratories equipped with the appropriate facilities and permits, chemical degradation of this compound may be an option. However, without specific degradation protocols for this compound, this is not a generally recommended procedure for individual labs.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Ensure all paperwork and manifests are completed accurately as required by your institution and local regulations.

  • Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical flow of the disposal process.

MomilactoneA_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposition Generate_Solid Generate Solid Waste (e.g., contaminated PPE, unused powder) Collect_Solid Collect in Labeled Solid Hazardous Waste Container Generate_Solid->Collect_Solid Segregate Generate_Liquid Generate Liquid Waste (e.g., solutions, reaction mixtures) Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Generate_Liquid->Collect_Liquid Segregate Store_SAA Store in Designated Satellite Accumulation Area (SAA) Collect_Solid->Store_SAA Collect_Liquid->Store_SAA EHS_Pickup Arrange for Pickup by EHS or Licensed Contractor Store_SAA->EHS_Pickup Request Pickup Final_Disposal Proper Final Disposal EHS_Pickup->Final_Disposal

Caption: Workflow for the proper disposal of this compound waste.

Personal protective equipment for handling Momilactone A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and proper handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Momilactone A, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields (minimum) or tightly fitting safety goggles. A face shield may be necessary when handling larger quantities or if there is a splash hazard.[1]Protects against eye irritation from dust particles or splashes.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2][3]Prevents skin contact and potential irritation.[2][4]
Body Protection A standard laboratory coat should be worn.[2] For handling larger quantities, chemical-resistant coveralls are recommended.[5]Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[2] If significant dust is generated, a NIOSH-approved respirator should be worn.Minimizes the risk of respiratory tract irritation.[2]
Foot Protection Closed-toe shoes are required in the laboratory.[6] For situations with a risk of spills, chemical-resistant boots should be worn.[3][7]Protects feet from spills and falling objects.

Procedural Guidance for Handling this compound

Adherence to the following step-by-step procedures will ensure the safe handling of this compound throughout the experimental workflow.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Information prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh this compound Carefully prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_transfer Transfer Solution handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate cleanup_waste Dispose of Waste in Accordance with Regulations cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Workflow for Safe Handling of this compound

Step-by-Step Handling Protocol:

  • Preparation :

    • Thoroughly review this safety guide and any other available safety information.

    • Put on all required personal protective equipment as detailed in the table above.

    • Ensure all handling of solid this compound is performed in a certified chemical fume hood or a well-ventilated area to minimize inhalation risks.[2]

  • Handling :

    • When weighing the compound, do so carefully to avoid generating dust.

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • Use appropriate lab equipment for all transfers to minimize the risk of spills.

  • Cleanup and Disposal :

    • Decontaminate all work surfaces and equipment after use.

    • Dispose of all waste, including contaminated PPE, in properly labeled hazardous waste containers according to your institution's and local regulations.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6][8]

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps:

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area and decontaminate the spill site.

Biosynthesis of Momilactones

Momilactones are diterpenoid phytoalexins. Their biosynthesis in rice begins with geranylgeranyl diphosphate (B83284) (GGDP).

Simplified Momilactone Biosynthesis Pathway

GGDP Geranylgeranyl diphosphate (GGDP) syn_CDP syn-Copalyl diphosphate (syn-CDP) GGDP->syn_CDP OsCPS4 Pimaradiene 9β-Pimara-7,15-diene syn_CDP->Pimaradiene OsKSL4 Intermediates Oxidized Intermediates Pimaradiene->Intermediates CYP450s Momilactone_A This compound Intermediates->Momilactone_A

Key steps in the biosynthesis of this compound in rice.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.